molecular formula C32H26FN5O4 B12367018 Axl-IN-18

Axl-IN-18

Cat. No.: B12367018
M. Wt: 563.6 g/mol
InChI Key: TZFAMUMVJZGJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axl-IN-18 is a potent and selective small-molecule inhibitor targeting the AXL receptor tyrosine kinase. AXL is significantly overexpressed in a wide range of human cancers—including breast cancer, lung cancer, and leukemia—and its activity is strongly linked to key tumorigenic processes such as cell proliferation, migration, and invasion . Furthermore, AXL activation is a critical mechanism in the development of resistance to various anti-cancer therapies, including chemotherapy and targeted agents . By specifically inhibiting AXL, this compound provides researchers with a valuable tool to investigate AXL-driven cancer progression and to explore strategies for overcoming treatment resistance . The role of AXL extends beyond tumor cells themselves; it is also a key modulator of the tumor immune microenvironment. AXL expression on tumor and immune cells can suppress natural killer (NK) cell activity and promote an immunosuppressive environment, and its inhibition has been shown to enhance NK cell-mediated tumor killing and improve responses to immunotherapy . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C32H26FN5O4

Molecular Weight

563.6 g/mol

IUPAC Name

5-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluoroanilino]-1-methyl-3-(3-methylphenyl)-1,6-naphthyridin-4-one

InChI

InChI=1S/C32H26FN5O4/c1-18-6-5-7-19(12-18)22-16-38(2)25-10-11-34-31(29(25)30(22)39)37-20-8-9-26(23(33)13-20)42-32-21-14-27(40-3)28(41-4)15-24(21)35-17-36-32/h5-17H,1-4H3,(H,34,37)

InChI Key

TZFAMUMVJZGJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN(C3=C(C2=O)C(=NC=C3)NC4=CC(=C(C=C4)OC5=NC=NC6=CC(=C(C=C65)OC)OC)F)C

Origin of Product

United States

Foundational & Exploratory

Axl-IN-18: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Axl-IN-18, a potent and selective inhibitor of the Axl receptor tyrosine kinase. This document details the core mechanism, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptors. Axl signaling is initiated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon Gas6 binding, Axl receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways that drive cell proliferation, survival, migration, and invasion. Key downstream pathways activated by Axl include the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the Axl kinase domain. This competitive inhibition prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking Axl autophosphorylation and the subsequent activation of its downstream signaling cascades. By inhibiting Axl kinase activity, this compound effectively abrogates the pro-tumorigenic signals mediated by this receptor, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis in Axl-dependent cancer cells.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Notes
Axl1.1Potent inhibition of Axl kinase activity.
MET377Demonstrates selectivity for Axl over the related MET kinase.

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Biochemical Axl Kinase Activity Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the Axl kinase.

Materials:

  • Recombinant human Axl kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Axl-specific substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)

  • This compound or other test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well or 384-well plate, add the recombinant Axl kinase, the substrate peptide, and the test compound to the kinase buffer.

  • Initiate the kinase reaction by adding a final concentration of ATP (typically at or near the Km for Axl).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Axl Phosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit Axl phosphorylation in a cellular context.

Materials:

  • Axl-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Axl (e.g., Tyr779), anti-total-Axl, and an antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed Axl-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-4 hours).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Axl overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Axl and a loading control.

Cell Migration Assay (Transwell Assay)

This protocol details a method to evaluate the effect of this compound on cancer cell migration.

Materials:

  • Axl-expressing cancer cell line

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Transwell inserts (e.g., 8 µm pore size)

  • This compound

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Starve the cells in serum-free medium for several hours prior to the assay.

  • Add medium containing a chemoattractant to the lower chamber of the Transwell plate.

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound.

  • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a fixation solution.

  • Stain the fixed cells with a staining solution.

  • Wash the inserts to remove excess stain and allow them to dry.

  • Count the number of migrated cells in several random fields of view under a microscope.

  • Quantify the results and compare the migration of treated cells to untreated controls.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to measure the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Axl-expressing cancer cell line

  • Cell culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Harvest both the adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates Grb2 Grb2/Sos Axl->Grb2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration/ Invasion ERK->Migration Axl_IN_18 This compound Axl_IN_18->Axl Inhibits

Caption: Axl signaling pathway and the inhibitory action of this compound.

Transwell_Migration_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Starve 1. Starve cells in serum-free medium Prepare_chemo 2. Add chemoattractant to lower chamber Starve->Prepare_chemo Treat_cells 3. Resuspend cells with This compound Prepare_chemo->Treat_cells Seed_cells 4. Seed cells in Transwell insert Treat_cells->Seed_cells Incubate 5. Incubate for 12-24 hours Seed_cells->Incubate Remove_nonmigrated 6. Remove non-migrated cells Incubate->Remove_nonmigrated Fix_stain 7. Fix and stain migrated cells Remove_nonmigrated->Fix_stain Image_count 8. Image and count cells Fix_stain->Image_count Quantify 9. Quantify and compare results Image_count->Quantify

Caption: Experimental workflow for the Transwell cell migration assay.

Axl-IN-18: A Comprehensive Technical Guide to its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axl-IN-18, also identified as compound 25c, is a potent and highly selective, type II inhibitor of the Axl receptor tyrosine kinase.[1] As a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, Axl is a critical mediator in oncogenic processes, including tumor growth, metastasis, and the development of therapeutic resistance.[2][3] Overexpression of Axl is correlated with a poor prognosis in numerous cancers, making it a compelling target for anticancer drug discovery.[2] this compound emerged from a structure-activity relationship study of 1,6-naphthyridinone derivatives, demonstrating exceptional inhibitory activity against Axl and significant selectivity over the homologous MET kinase.[1] Preclinical data indicate that this compound effectively suppresses Axl-driven cellular proliferation, migration, and invasion, and induces apoptosis, culminating in significant antitumor efficacy in vivo.[1] This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound.

Discovery and Rationale

This compound was developed through a focused medicinal chemistry effort to optimize a series of 1,6-naphthyridinone derivatives.[1] The primary goal was to enhance potency against Axl kinase while achieving high selectivity, particularly over the closely related MET kinase, a common off-target liability for many Axl inhibitors.[1] This optimization was guided by molecular modeling and structure-based design, leading to the identification of this compound (compound 25c) as a lead candidate with a superior biochemical profile.[1]

Biological Activity and Quantitative Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments, demonstrating its potency and selectivity as an Axl inhibitor.

Table 1: Biochemical and Cellular Activity of this compound
Assay TypeTarget/Cell LineEndpointResultCitation
Biochemical Kinase AssayAxlIC501.1 nM[1]
Biochemical Kinase AssayMETIC50377 nM[1]
Cellular ProliferationBaF3/TEL-AXLInhibitionSignificant[1]
Cellular Migration4T1SuppressionDose-dependent[1]
Cellular Invasion4T1SuppressionDose-dependent[1]
Apoptosis InductionNot specifiedInductionYes[1]
Table 2: In Vivo Efficacy of this compound
Model TypeEfficacy EndpointResultCitation
BaF3/TEL-AXL XenograftAntitumor EfficacyNoticeable[1]

Axl Signaling Pathway

Axl kinase activation, typically initiated by its ligand Gas6, leads to receptor homodimerization and subsequent trans-autophosphorylation of tyrosine residues within its intracellular domain. This phosphorylation cascade creates docking sites for various adaptor proteins, triggering multiple downstream signaling pathways that are crucial for cancer cell survival and metastasis.

AXL_Signaling Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K Grb2 Grb2 Axl->Grb2 STAT JAK/STAT Axl->STAT NFkB NF-κB Axl->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Migration, Invasion, & Metastasis mTOR->Migration Resistance Drug Resistance mTOR->Resistance SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Resistance STAT->Proliferation STAT->Resistance NFkB->Proliferation NFkB->Migration NFkB->Resistance

Caption: Axl Signaling Pathways.

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound (compound 25c) from the primary literature is not publicly available, the synthesis of related 1,6-naphthyridinone derivatives typically involves a multi-step process. The general workflow would likely start from commercially available precursors to construct the core naphthyridinone scaffold, followed by sequential coupling reactions to introduce the side chains that are critical for potent and selective Axl inhibition.

Synthesis_Workflow Start Starting Materials Step1 Construction of 1,6-Naphthyridinone Core Start->Step1 Step2 Functionalization of the Core Scaffold Step1->Step2 Step3 Side Chain Coupling Reactions Step2->Step3 Final This compound (Compound 25c) Step3->Final Purification Purification & Characterization Final->Purification

Caption: General Synthesis Workflow.

Experimental Protocols

The following are detailed, standard methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the Axl kinase enzyme, the substrate (e.g., AXLtide), and the kinase reaction buffer in a 384-well plate.[4][5]

    • Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5][6] Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction.[5][6] Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (BaF3/TEL-AXL Cells)

This assay assesses the effect of this compound on the proliferation of cells engineered to be dependent on Axl signaling for survival.

  • Cell Culture:

    • Culture BaF3/TEL-AXL cells, a murine pro-B cell line that is dependent on the constitutively active TEL-AXL fusion protein for proliferation, in appropriate media without IL-3.[7][8]

  • Assay Procedure:

    • Seed the BaF3/TEL-AXL cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[9]

    • Add serial dilutions of this compound or a vehicle control to the wells.

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[7]

  • Quantification of Cell Viability:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[7]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each concentration of this compound compared to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Cell Migration and Invasion Assays (Transwell Assay)

These assays measure the ability of cells to move across a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) in response to a chemoattractant.

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pore size).[10]

    • For the invasion assay, coat the apical side of the membrane with a thin layer of Matrigel® or a similar basement membrane extract and allow it to solidify.[11] For the migration assay, the membrane remains uncoated.[10]

  • Assay Procedure:

    • Harvest 4T1 cells and resuspend them in a serum-free medium.

    • Place the Transwell inserts into the wells of a 24-well plate containing a medium with a chemoattractant (e.g., 10% fetal bovine serum).[11]

    • Add the cell suspension to the apical chamber of the inserts, along with various concentrations of this compound or a vehicle control.

    • Incubate the plate for a suitable duration (e.g., 24 hours) at 37°C in a CO2 incubator.[11]

  • Quantification:

    • After incubation, remove the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.

    • Fix the cells that have migrated to the basal side of the membrane with methanol or paraformaldehyde.

    • Stain the cells with a dye such as crystal violet.[12]

    • Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields for each membrane.

  • Data Analysis:

    • Quantify the number of migrated or invaded cells for each treatment condition.

    • Express the results as a percentage of the vehicle-treated control.

Assay_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assays K1 Kinase Reaction (Axl + Substrate + ATP + this compound) K2 ADP Detection (ADP-Glo™) K1->K2 K3 Luminescence Reading K2->K3 K4 IC50 Determination K3->K4 C1 Cell Seeding (BaF3-TEL-AXL or 4T1) C2 Treatment with this compound C1->C2 C3 Incubation C2->C3 C4 Quantification C3->C4 C5 Data Analysis C4->C5

Caption: Experimental Assay Workflow.

Conclusion

This compound is a potent and selective small-molecule inhibitor of Axl kinase, discovered through a targeted drug design campaign. Its strong biochemical potency translates into effective inhibition of Axl-driven cellular processes, including proliferation, migration, and invasion. The promising in vivo efficacy observed in a xenograft model underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of preclinical cancer models is warranted.

References

The Axl Signaling Pathway: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Pathway, Quantitative Data, and Experimental Methodologies for Therapeutic Development

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in a multitude of cellular processes and a high-priority target in oncology and other disease areas.[1][2] Its dysregulation is implicated in cancer progression, metastasis, therapeutic resistance, and immune evasion.[3][4][5] This technical guide provides an in-depth overview of the Axl signaling pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to support researchers, scientists, and drug development professionals in their exploration of this complex system.

Core Components and Mechanism of Activation

The canonical activation of the Axl signaling pathway is initiated by its primary ligand, the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[6] The Axl receptor itself is a transmembrane protein characterized by an extracellular domain containing two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[7]

The activation sequence is as follows:

  • Ligand Binding: Gas6 binds to the Ig-like domains of the Axl extracellular domain. This interaction is of very high affinity.[8][9]

  • Dimerization: Ligand binding induces the formation of a 2:2 Axl/Gas6 homodimer complex.[9]

  • Autophosphorylation: This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues within the activation loop.[5] This phosphorylation event activates the kinase function of the Axl receptor.

Beyond canonical ligand-dependent activation, Axl signaling can also be initiated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases (RTKs) like EGFR and HER2, or in response to cellular stress signals like hypoxia.

Downstream Signaling Cascades

Once activated, the phosphorylated tyrosine residues on the Axl intracellular domain serve as docking sites for a variety of adaptor proteins and enzymes, initiating multiple downstream signaling cascades. The most prominent of these pathways include:

  • PI3K/Akt Pathway: This is a central pathway downstream of Axl that is crucial for promoting cell survival, proliferation, and resistance to apoptosis.[6]

  • MAPK/ERK Pathway: Activation of this pathway contributes to cell proliferation, differentiation, and migration.

  • NF-κB Pathway: This pathway is involved in inflammation, immune responses, and cell survival.

  • JAK/STAT Pathway: This cascade is also implicated in cell proliferation and survival.

These pathways collectively orchestrate a cellular response that, in a cancer context, often leads to enhanced tumor growth, invasion, and the development of resistance to therapies.[3][10]

// Nodes Gas6 [label="Gas6 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Axl [label="Axl Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#5F6368", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Proliferation", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"]; Migration_Invasion [label="Migration\n& Invasion", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"]; Drug_Resistance [label="Drug\nResistance", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"]; Immune_Evasion [label="Immune\nEvasion", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"];

// Edges Gas6 -> Axl [label="Binds", fontcolor="#5F6368", color="#5F6368"]; Axl -> Dimerization [color="#4285F4"]; Dimerization -> PI3K [color="#34A853"]; Dimerization -> Grb2_Sos [color="#EA4335"]; Dimerization -> STAT [style=dashed, color="#5F6368"];

PI3K -> Akt [color="#34A853"]; Akt -> mTOR [color="#34A853"]; Akt -> NFkB [style=dashed, color="#5F6368"];

Grb2_Sos -> Ras [color="#EA4335"]; Ras -> Raf [color="#EA4335"]; Raf -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"];

mTOR -> Cell_Survival [color="#34A853"]; ERK -> Cell_Survival [color="#EA4335"]; ERK -> Migration_Invasion [color="#EA4335"]; Akt -> Drug_Resistance [color="#34A853"]; NFkB -> Immune_Evasion [color="#5F6368"]; STAT -> Cell_Survival [style=dashed, color="#5F6368"];

{rank=same; PI3K; Grb2_Sos; STAT;} {rank=same; Cell_Survival; Migration_Invasion; Drug_Resistance; Immune_Evasion;} } Caption: Core Axl Signaling Pathway from ligand binding to cellular responses.

Quantitative Data Summary

Quantitative analysis is paramount for understanding the biochemical and pharmacological properties of the Axl pathway. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of Gas6 to Axl Receptor

Interacting MoleculesMethodDissociation Constant (Kd)Reference
Human Gas6 / Human Axl Ig1 DomainKinExA33 pM[8]
Human Gas6 / Human Axl Fc FusionKinExA9.2 pM[8]
Mouse Gas6 / Human Axl Fc FusionKinExA1.5 pM[8]
Human Gas6 / Engineered Axl Decoy (MYD1)KinExA420 fM[8]

Table 2: Key Autophosphorylation Sites on the Axl Receptor

A mass spectrometry-based quantitative phosphoproteomic study identified over 1100 phosphotyrosine (pTyr) sites regulated by Gas6-Axl activation.[1][2][11]

Phosphorylation SiteLocation/ContextSignificanceReference
Tyrosine 702 (pY702)Activation LoopMajor autophosphorylation site; critical for kinase activity.[12]
Tyrosine 779 (pY779)Intracellular DomainDocking site for signaling molecules.
Tyrosine 821 (pY821)Intracellular DomainDocking site for signaling molecules.
Tyrosine 866 (pY866)Intracellular DomainDocking site for signaling molecules.

Table 3: IC50 Values of Selected Axl Kinase Inhibitors

InhibitorTypeIC50 ValueAssay TypeReference
Bemcentinib (R428)Small Molecule14 nMCellular Assay[13]
GilteritinibSmall Molecule0.73 nMKinase Assay[14]
GilteritinibSmall Molecule0.33 - 2.37 µMCell Viability Assay[13]
LDC1267Small Molecule26 nMAxl Phosphorylation Inhibition[15]
StaurosporineSmall Molecule0.9 nMRadiometric Kinase Assay[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Axl signaling pathway.

Immunoprecipitation (IP) and Western Blot (WB) for Axl Phosphorylation

This protocol is designed to isolate Axl from cell lysates and detect its phosphorylation status.

A. Cell Lysis

  • Culture cells to 80-90% confluency and serum-starve overnight if investigating ligand-induced phosphorylation.

  • Treat cells with Gas6 (e.g., 200-400 ng/mL) for desired time points (e.g., 0, 5, 15, 30 minutes).

  • Wash cells twice with ice-cold PBS.

  • Add 0.5-1.0 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors) per 10 cm dish.

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Determine protein concentration using a BCA assay.

B. Immunoprecipitation

  • Normalize lysate samples to a concentration of 1-2 mg/mL with IP Lysis Buffer. Use 500 µg to 1 mg of total protein per IP reaction.

  • Pre-clearing (Optional): Add 20 µL of Protein A/G magnetic beads to the lysate and incubate with rotation for 30 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Add 2-5 µg of a primary anti-Axl antibody to the lysate. Incubate with gentle rotation overnight at 4°C.

  • Add 25 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with rotation for 2-4 hours at 4°C.[17]

  • Pellet the beads using a magnetic rack and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer and once with an ice-cold wash buffer with lower detergent concentration.

C. Western Blotting

  • Elute the protein from the beads by adding 30-40 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel. Include an "input" lane with 20-30 µg of the starting cell lysate.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST and visualize using an ECL substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a total Axl antibody to confirm equal immunoprecipitation.

// Nodes Start [label="Start: Cultured Cells\n(e.g., with Gas6 stimulation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis\n(Ice-cold IP Lysis Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clarify [label="Clarify Lysate\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP [label="Immunoprecipitation\n(Anti-Axl Antibody + Protein A/G Beads)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash Beads\n(Remove non-specific proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="Elution\n(Boil in SDS Sample Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Transfer to PVDF Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="Blocking (5% BSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryAb [label="Primary Antibody Incubation\n(e.g., anti-Phospho-Tyrosine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryAb [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Detection (ECL Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reprobe [label="Strip & Re-probe\n(Total Axl Antibody)", shape=parallelogram, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"]; Result [label="Result: Detect Phosphorylated Axl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Lysis [color="#5F6368"]; Lysis -> Clarify [color="#4285F4"]; Clarify -> IP [color="#5F6368"]; IP -> Wash [color="#FBBC05"]; Wash -> Elute [color="#FBBC05"]; Elute -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#34A853"]; Transfer -> Block [color="#34A853"]; Block -> PrimaryAb [color="#5F6368"]; PrimaryAb -> SecondaryAb [color="#EA4335"]; SecondaryAb -> Detect [color="#EA4335"]; Detect -> Result [color="#5F6368"]; Detect -> Reprobe [style=dashed, color="#5F6368"]; } Caption: Workflow for Axl Immunoprecipitation & Western Blot.

In Vitro Axl Kinase Assay

This assay measures the enzymatic activity of purified Axl kinase and is useful for screening inhibitors.

  • Reagents:

    • Recombinant human Axl kinase (intracellular domain).

    • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Substrate: AXLtide peptide or a generic tyrosine kinase substrate like poly(Glu:Tyr) 4:1.[16]

    • ATP solution.

    • Test compounds (Axl inhibitors) dissolved in DMSO.

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).[18][19]

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing Kinase Reaction Buffer, Axl kinase, and the substrate.

    • Add the test compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP (final concentration typically 10-100 µM).

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader. The signal is proportional to kinase activity.

    • Calculate percent inhibition relative to the DMSO control and determine IC50 values for the test compounds.

Boyden Chamber Cell Migration/Invasion Assay

This assay quantifies the effect of Axl signaling on the migratory and invasive potential of cells.[20][21]

  • Preparation:

    • Use transwell inserts with a porous membrane (typically 8 µm pores for cancer cells).[22]

    • For invasion assays, coat the top of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify. For migration assays, no coating is needed.

    • Culture cells of interest and serum-starve them for 12-24 hours before the assay.

  • Assay Setup:

    • Harvest cells by trypsinization and resuspend them in a serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL.

    • Add chemoattractant (e.g., medium with 10% FBS or a specific concentration of Gas6) to the lower wells of the companion plate. Use a serum-free medium as a negative control.

    • Add 100-200 µL of the cell suspension to the upper chamber of each transwell insert. If testing inhibitors, include them in the cell suspension.

    • Place the inserts into the wells containing the chemoattractant.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell type's migratory capacity.

    • After incubation, carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde or methanol.

    • Stain the cells with a solution such as 0.1% Crystal Violet or DAPI.[23]

    • Wash the inserts to remove excess stain.

    • Visualize the membrane under a microscope and count the number of migrated cells in several representative fields. Alternatively, the stain can be eluted and quantified by measuring its absorbance.

Role of Axl in Cancer Metastasis: A Logical Framework

Axl signaling is a master regulator of the metastatic cascade, influencing multiple steps from local invasion to colonization at distant sites.[4][10]

// Nodes TME_Stress [label="Tumor Microenvironment Stress\n(e.g., Hypoxia, Apoptotic Debris)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Axl_Activation [label="Axl Upregulation &\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EMT [label="Epithelial-to-Mesenchymal\nTransition (EMT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Invasion [label="Increased Invasion &\nMotility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intravasation [label="Intravasation into\nBlood/Lymphatics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival_Circulation [label="Survival in Circulation\n(Anoikis Resistance)", fillcolor="#FBBC05", fontcolor="#202124"]; Extravasation [label="Extravasation at\nDistant Site", fillcolor="#34A853", fontcolor="#FFFFFF"]; Colonization [label="Metastatic Colonization\n& Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Evasion_Node [label="Immune Evasion", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Therapy_Resistance [label="Therapy Resistance", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Metastasis [label="Successful Metastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TME_Stress -> Axl_Activation [color="#5F6368"]; Axl_Activation -> EMT [color="#4285F4"]; Axl_Activation -> Invasion [color="#4285F4"]; Axl_Activation -> Survival_Circulation [color="#FBBC05"]; Axl_Activation -> Immune_Evasion_Node [color="#5F6368"]; Axl_Activation -> Therapy_Resistance [color="#5F6368"];

EMT -> Invasion [color="#4285F4"]; Invasion -> Intravasation [color="#4285F4"]; Intravasation -> Survival_Circulation [color="#5F6368"]; Survival_Circulation -> Extravasation [color="#5F6368"]; Extravasation -> Colonization [color="#34A853"];

Immune_Evasion_Node -> Survival_Circulation [style=dashed, color="#5F6368"]; Immune_Evasion_Node -> Colonization [style=dashed, color="#5F6368"]; Therapy_Resistance -> Colonization [style=dashed, color="#5F6368"];

Colonization -> Metastasis [color="#5F6368"]; } Caption: Logical Flow of Axl's Role in Cancer Metastasis.

This framework highlights key intervention points for Axl-targeted therapies, which aim to disrupt this pro-metastatic signaling and re-sensitize tumors to conventional treatments. The development of highly specific Axl inhibitors, decoy receptors, and antibody-drug conjugates represents a promising frontier in cancer therapy.[13]

References

Introduction to AXL Kinase as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Structure-Activity Relationship of Axl-IN-18, a Potent and Selective Type II AXL Kinase Inhibitor.

This guide provides a detailed overview of the structure-activity relationship (SAR) for this compound and its analogs, targeting researchers, scientists, and professionals in the field of drug development. This compound, a potent and selective type II inhibitor of the AXL receptor tyrosine kinase, demonstrates significant potential in oncology due to its ability to suppress tumor growth, migration, and invasion.[1][2]

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical regulator of various cellular processes, including proliferation, survival, migration, and invasion.[3][4] Its overexpression and activation are strongly associated with poor prognosis and the development of drug resistance in numerous cancers, such as acute myeloid leukemia (AML), non-small cell lung cancer, and breast cancer.[3][5][6] The binding of its ligand, growth arrest-specific protein 6 (Gas6), triggers dimerization and autophosphorylation of the AXL kinase domain. This event initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which promote cancer cell survival and proliferation.[5] Consequently, inhibiting AXL kinase activity has emerged as a promising therapeutic strategy to overcome drug resistance and impede tumor progression.[6][7]

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 25c in its discovery study) is a highly potent and selective type II inhibitor of AXL kinase.[1][2] It exhibits an IC50 value of 1.1 nM in biochemical assays.[1][2] Notably, it displays a remarkable 343-fold selectivity over the closely related MET kinase (IC50 = 377 nM), which is a significant advantage in developing a targeted therapy with a favorable safety profile.[1][2] Preclinical studies have shown that this compound effectively inhibits AXL-driven cell proliferation, induces apoptosis, and suppresses cell migration and invasion in a dose-dependent manner.[1][2] Furthermore, it has demonstrated significant anti-tumor efficacy in a BaF3/TEL-AXL xenograft model.[1][2]

Core Scaffold and Structure-Activity Relationship (SAR)

The chemical scaffold of this compound belongs to a series of 1,6-naphthyridinone derivatives. The SAR studies on this series have revealed key structural features that are crucial for potent and selective AXL inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and a key related kinase. This data is pivotal for understanding its potency and selectivity profile.

Compound IDTarget KinaseIC50 (nM)
This compoundAXL1.1
This compoundMET377

Data sourced from MedChemExpress product information, citing Linsheng Zhuo, et al.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of inhibitor development, the following diagrams are provided.

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds Dimerization Dimerization & Autophosphorylation AXL_Receptor->Dimerization PI3K PI3K Dimerization->PI3K GRB2 GRB2 Dimerization->GRB2 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAS RAS GRB2->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Axl_IN_18 This compound Axl_IN_18->Dimerization Inhibits

Caption: AXL Receptor Signaling Pathway and Point of Inhibition by this compound.

SAR_Workflow Design Lead Compound Design (e.g., 1,6-naphthyridinone core) Synthesis Chemical Synthesis of Analogs Design->Synthesis Biochemical Biochemical Assays (Kinase IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Migration, Apoptosis) Biochemical->Cellular SAR_Analysis SAR Analysis & Lead Optimization Biochemical->SAR_Analysis InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo Cellular->SAR_Analysis InVivo->SAR_Analysis SAR_Analysis->Design Iterate

Caption: General Experimental Workflow for Structure-Activity Relationship (SAR) Studies.

Experimental Protocols

The development and characterization of this compound and its analogs involve a series of standardized experimental protocols to determine their efficacy and selectivity.

Biochemical Kinase Inhibition Assay
  • Objective: To determine the in-vitro inhibitory activity (IC50) of the compounds against AXL kinase and other related kinases for selectivity profiling.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Recombinant human AXL kinase domain is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

    • The test compound (e.g., this compound) is added at varying concentrations.

    • The reaction is allowed to proceed at room temperature, after which it is stopped by the addition of EDTA.

    • A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

    • After incubation, the TR-FRET signal is measured. The signal is proportional to the extent of substrate phosphorylation.

    • IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.

Cell Proliferation Assay
  • Objective: To assess the effect of the inhibitor on the growth of cancer cell lines that are dependent on AXL signaling.

  • Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is frequently used.

    • AXL-dependent cancer cells (e.g., BaF3/TEL-AXL) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • The concentration of the compound that causes 50% inhibition of cell growth (GI50) is determined.

Cell Migration and Invasion Assays
  • Objective: To evaluate the ability of the inhibitor to block the metastatic potential of cancer cells.

  • Methodology: Transwell migration (Boyden chamber) assays are standard.

    • Migration: Cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., Gas6 or fetal bovine serum). Cells are treated with the test compound. After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted.

    • Invasion: The protocol is similar to the migration assay, but the Transwell membrane is pre-coated with a layer of Matrigel, which simulates the extracellular matrix. This requires cells to actively degrade the matrix to invade and migrate through the membrane.

In Vivo Xenograft Model
  • Objective: To determine the anti-tumor efficacy of the lead compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with cancer cells engineered to overexpress AXL (e.g., BaF3/TEL-AXL).

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test compound (this compound) is administered orally or via intraperitoneal injection at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised for further analysis (e.g., western blotting to confirm target engagement).

Conclusion

The structure-activity relationship studies culminating in the discovery of this compound highlight the successful application of medicinal chemistry principles to develop a highly potent and selective AXL kinase inhibitor. The 1,6-naphthyridinone scaffold has proven to be a valuable starting point for generating inhibitors with desirable pharmacological properties. The comprehensive evaluation through biochemical and cellular assays, along with in vivo models, confirms the potential of this compound as a promising candidate for cancer therapy. Further investigation into the detailed binding interactions and optimization of pharmacokinetic properties will be critical for its clinical development.

References

Axl-IN-18: An In-Depth Technical Profile of a Potent and Selective AXL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Axl-IN-18, a potent type II inhibitor of the AXL receptor tyrosine kinase. This compound, also identified as compound 25c, demonstrates high affinity for AXL and significant selectivity over the closely related MET kinase, highlighting its potential as a targeted therapeutic agent in oncology. This document details the quantitative inhibition data, experimental methodologies, and relevant signaling pathways to support further research and development.

Biochemical Target Selectivity

This compound exhibits nanomolar potency against AXL kinase. In biochemical assays, it demonstrates an IC50 of 1.1 nM.[1] A key feature of this compound is its high degree of selectivity. Notably, it shows a 343-fold selectivity over the highly homologous MET kinase, with an IC50 of 377 nM.[1]

Kinase TargetIC50 (nM)Selectivity (fold vs. AXL)
AXL1.11
MET377343

Cellular Activity

In cellular contexts, this compound effectively inhibits AXL-driven biological processes. It has been shown to significantly inhibit the proliferation of cells dependent on AXL signaling. Furthermore, the inhibitor dose-dependently suppresses cell migration and invasion, key processes in tumor metastasis. This compound also induces apoptosis in cancer cells.[1] In a BaF3/TEL-AXL xenograft model, this compound demonstrated noticeable antitumor efficacy, underscoring its potential for in vivo applications.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against AXL and MET kinases was determined using a standard biochemical assay format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified AXL and MET kinases.

Materials:

  • Recombinant human AXL and MET kinase domains

  • This compound (compound 25c)

  • ATP (Adenosine triphosphate)

  • Suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate peptide, and the diluted this compound in kinase buffer.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to ATP and then uses a luciferase/luciferin system to generate a luminescent signal.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

The effect of this compound on the viability of AXL-dependent cancer cells was assessed using a colorimetric MTT assay.

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • AXL-dependent cancer cell line (e.g., 4T1)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the inhibitor's mechanism and evaluation.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration STAT3->Proliferation Axl_IN_18 This compound Axl_IN_18->AXL Inhibits

Caption: AXL Signaling Pathway and the Point of Inhibition by this compound.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Incubation Incubate Kinase, Substrate, and This compound Reagents->Incubation Add_ATP Initiate reaction with ATP Incubation->Add_ATP Reaction Reaction proceeds Add_ATP->Reaction Stop_Reaction Stop reaction and add detection reagent Reaction->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Analysis Calculate IC50 Measure_Signal->Analysis

Caption: Workflow for the Biochemical Kinase Inhibition Assay.

Cellular_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound (serial dilution) Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the Cellular Proliferation (MTT) Assay.

References

Axl-IN-18: A Potent and Selective AXL Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Role of Axl-IN-18 in Modulating Cancer Cell Proliferation

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1] Its overexpression is correlated with poor prognosis in a variety of malignancies. This compound is a potent and highly selective, type II inhibitor of AXL kinase. This technical guide provides a comprehensive overview of this compound, focusing on its effects on cancer cell proliferation, the underlying signaling pathways, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of AXL. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell survival, proliferation, and migration.[1] Key among these are the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1] this compound, by blocking the ATP-binding site of the AXL kinase domain, prevents this autophosphorylation and subsequent activation of these pro-survival signaling networks.

Quantitative Data on this compound's Efficacy

This compound has demonstrated significant potency and selectivity in preclinical studies. The following table summarizes the key quantitative data available for this inhibitor.

ParameterValueCell Line/SystemReference
IC50 (AXL) 1.1 nMBiochemical AssayN/A
Selectivity 343-fold over METBiochemical AssayN/A

Further quantitative data on the effects of this compound on cell proliferation and apoptosis in various cancer cell lines is currently limited in publicly available literature. Researchers are encouraged to perform cell-based assays to determine the specific efficacy in their models of interest.

Effects on Cancer Cell Proliferation and Survival

Inhibition of AXL signaling by this compound leads to a significant reduction in cancer cell proliferation. This is achieved through the induction of cell cycle arrest and the promotion of apoptosis.

Cell Cycle Arrest

By inhibiting the downstream effectors of AXL signaling, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell cycle progression, this compound can induce a halt in the cell cycle, thereby preventing tumor cell division.

Induction of Apoptosis

This compound promotes programmed cell death, or apoptosis, in cancer cells. The inhibition of the pro-survival signals mediated by AXL leads to an increase in the expression and activation of pro-apoptotic proteins, ultimately resulting in the elimination of cancer cells.

Signaling Pathways Modulated by this compound

The anti-proliferative effects of this compound are a direct consequence of its ability to modulate key signaling pathways downstream of the AXL receptor.

AXL_Signaling_Pathway AXL Signaling Pathway and Inhibition by this compound Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK NFkB NF-κB AXL->NFkB Axl_IN_18 This compound Axl_IN_18->AXL Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Proliferation MAPK->Apoptosis Inhibits NFkB->Proliferation NFkB->Apoptosis Inhibits

Caption: AXL signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a DMSO-treated control group.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (24, 48, or 72h) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve formazan with DMSO Incubate_MTT->Dissolve Read Measure absorbance at 570nm Dissolve->Read Analyze Calculate % cell viability Read->Analyze

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Seed and treat cells with this compound Harvest Harvest cells Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the AXL signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AXL, anti-p-AXL, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow Western Blot Workflow Start Cell treatment and lysis Quantify Protein quantification Start->Quantify Separate SDS-PAGE Quantify->Separate Transfer Protein transfer to membrane Separate->Transfer Block Blocking Transfer->Block Primary_Ab Primary antibody incubation Block->Primary_Ab Secondary_Ab Secondary antibody incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent detection Secondary_Ab->Detect

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a valuable research tool for investigating the role of AXL signaling in cancer. Its high potency and selectivity make it an ideal candidate for preclinical studies aimed at understanding the therapeutic potential of AXL inhibition. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of this compound on cancer cell proliferation, apoptosis, and the underlying molecular mechanisms. Further research is warranted to fully elucidate the therapeutic utility of this compound across a broader range of cancer types.

References

The Role of Axl in the Tumor Microenvironment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Axl receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical player in oncology.[1][2][3] Initially identified in patients with chronic myeloid leukemia, its overexpression is now linked to poor prognosis and aggressive disease in a wide array of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer.[4][5] While not a classical oncogenic driver, Axl's significance lies in its multifaceted roles in promoting tumor progression, metastasis, and, crucially, therapeutic resistance.[3][5][6] This is achieved through its intricate signaling network and its profound influence on the cellular composition and function of the tumor microenvironment (TME).

This technical guide provides an in-depth exploration of Axl's functions within the TME, focusing on its signaling pathways, its role in immune evasion and metastasis, and its establishment as a key therapeutic target. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Axl biology in cancer.

The Gas6/Axl Signaling Axis

The primary ligand for Axl is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[7] Gas6 is often secreted by tumor cells themselves or by stromal and immune cells within the TME, such as macrophages, creating autocrine and paracrine signaling loops.[2][6]

Mechanism of Activation:

  • Ligand Binding: Gas6 binds to the extracellular immunoglobulin-like domains of Axl.[8][9]

  • Dimerization: This binding event induces the formation of Axl homodimers (or heterodimers with other receptors like EGFR).[9][10]

  • Autophosphorylation: Dimerization triggers the autophosphorylation of specific tyrosine residues within Axl's intracellular kinase domain.[8][10]

  • Downstream Signal Transduction: The phosphorylated kinase domain acts as a docking site for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.[10][11]

Key downstream pathways activated by Axl signaling include:

  • PI3K/AKT Pathway: Promotes cell survival, proliferation, and resistance to apoptosis.[1][8][11][12]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation and growth.[1][8][11][13]

  • JAK/STAT Pathway: Involved in immune modulation and cell survival.[8][11]

  • NF-κB Pathway: Contributes to inflammation, immune evasion, and cell survival.[1][14]

These pathways collectively orchestrate the cellular programs that define Axl's pro-tumorigenic functions.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 Ligand Axl Axl Receptor (Inactive) Gas6->Axl Binding Axl_dimer Axl Dimer (Active) Axl->Axl_dimer Dimerization & Autophosphorylation PI3K PI3K Axl_dimer->PI3K RAS RAS/RAF/MEK Axl_dimer->RAS JAK JAK Axl_dimer->JAK NFkB NF-κB Axl_dimer->NFkB AKT AKT PI3K->AKT Survival Survival AKT->Survival Metastasis Metastasis AKT->Metastasis Drug_Resistance Drug Resistance AKT->Drug_Resistance ERK ERK RAS->ERK Proliferation Proliferation ERK->Proliferation ERK->Metastasis STAT STAT JAK->STAT STAT->Proliferation STAT->Metastasis Immune_Evasion Immune Evasion NFkB->Immune_Evasion NFkB->Drug_Resistance

Figure 1: The Gas6/Axl Signaling Pathway and Downstream Effectors.

Axl's Role in Shaping the Tumor Microenvironment

Axl signaling profoundly impacts the TME by promoting immune evasion, metastasis, and therapeutic resistance.

Immune Evasion

Axl activation creates an immunosuppressive TME, allowing tumor cells to evade immune surveillance.[2][15] This is accomplished through several mechanisms:

  • Modulating Immune Cells: Axl signaling promotes the recruitment and polarization of immunosuppressive cells, such as M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[11][15] It also suppresses the activity of anti-tumor immune cells, including natural killer (NK) cells and cytotoxic CD8+ T-cells.[2][11][15]

  • T-Cell Exclusion: Axl activation can lead to the exclusion of CD4+ and CD8+ T-cells from the tumor core, a key mechanism of immune escape.[11][16]

  • Upregulation of Immune Checkpoints: In some cancers, Axl signaling has been shown to increase the expression of PD-L1 on tumor cells, contributing to T-cell exhaustion.[4][11][17]

  • Suppression of Antigen Presentation: Axl can downregulate the expression of Major Histocompatibility Complex I (MHC-I) on cancer cells, making them less visible to cytotoxic T-cells.[11][16]

G cluster_immune_cells Immune Cells TumorCell Tumor Cell (Axl High) TAM TAM (M2) TumorCell->TAM Recruitment & Polarization MDSC MDSC TumorCell->MDSC Recruitment TCell CD8+ T-Cell TumorCell->TCell Inhibition & Exclusion NKCell NK Cell TumorCell->NKCell Inhibition PDL1 PD-L1 Expression TumorCell->PDL1 Upregulates MHC1 MHC-I Expression TumorCell->MHC1 Downregulates SuppressiveCytokines Immunosuppressive Cytokines & Chemokines TumorCell->SuppressiveCytokines Secretes ImmuneEvasion Immune Evasion TAM->ImmuneEvasion MDSC->ImmuneEvasion PDL1->ImmuneEvasion MHC1->ImmuneEvasion SuppressiveCytokines->ImmuneEvasion

Figure 2: Axl-mediated mechanisms of immune evasion in the TME.
Tumor Progression, Metastasis, and Angiogenesis

Axl is a key driver of the metastatic cascade.[6][18][19]

  • Epithelial-to-Mesenchymal Transition (EMT): Axl induces and maintains an EMT phenotype, a process where epithelial cancer cells acquire mesenchymal properties like increased motility and invasiveness.[2][18][20] Axl expression is often upregulated by EMT-inducing transcription factors such as Snail, Slug, and Twist, creating a positive feedback loop that sustains a metastatic state.[13][18]

  • Invasion and Migration: Activated Axl signaling triggers extensive actin cytoskeleton remodeling, leading to the formation of membrane ruffles and increased cell motility, which are essential for invasion.[8][20]

  • Angiogenesis: Axl signaling in both tumor and endothelial cells promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[21] It can increase the secretion of pro-angiogenic factors like VEGF from tumor cells.[21]

Therapeutic Resistance

Axl overexpression is a major mechanism of both intrinsic and acquired resistance to a wide range of cancer therapies.[2][3][17]

  • Chemotherapy Resistance: Axl signaling promotes cell survival pathways that counteract the cytotoxic effects of chemotherapeutic agents.[2]

  • Targeted Therapy Resistance: Axl activation provides a "bypass" signaling route for tumors treated with targeted inhibitors. For example, in NSCLC, Axl can be upregulated in response to EGFR inhibitors (e.g., erlotinib, gefitinib), allowing cancer cells to survive and proliferate despite the blockade of the EGFR pathway.[17][22]

  • Immunotherapy Resistance: By creating an immunosuppressive TME and promoting T-cell exclusion, high Axl expression is associated with innate resistance to immune checkpoint inhibitors (e.g., anti-PD-1).[17][23]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies, highlighting the clinical relevance of Axl.

Table 1: Axl Expression and Clinical Correlation in Various Cancers

Cancer Type Axl Expression Status Correlation with Clinical Outcome Reference
Pancreatic Ductal Adenocarcinoma (PDA) High expression in ~70% of patients Associated with distant metastasis and worse survival. [19]
Non-Small Cell Lung Cancer (NSCLC) Increased mRNA and protein levels in tumor vs. adjacent tissue Associated with poorer prognosis and resistance to EGFR TKIs. [17][24]
Breast Cancer High expression Strong negative prognostic factor for overall survival. [18]
Ovarian Cancer High expression Associated with decreased cell invasion and tumor progression upon inhibition. [25]

| Acute Myeloid Leukemia (AML) | Overexpressed in chemotherapy-refractory patients | Mediates survival and drug resistance. |[10][26] |

Table 2: Overview of Selected Axl Inhibitors and Clinical Findings

Inhibitor Type Key Clinical Finding Cancer Type(s) Reference
Bemcentinib (BGB324) Small Molecule TKI In a Phase 2 trial with pembrolizumab, ORR was 38% in Axl-positive patients vs. 26% overall. Advanced NSCLC [27]
Cabozantinib (XL184) Multi-kinase TKI FDA-approved; inhibits Axl (IC50 = 7 nmol/L) in addition to MET, VEGFR2. Medullary Thyroid, Renal, Hepatocellular Carcinoma [28]
Sitravatinib Multi-kinase TKI Showed promise in a Phase 2 trial combined with nivolumab after prior ICI progression. Metastatic Urothelial Carcinoma [29]
AVB-S6-500 Soluble Receptor (Gas6 blocker) Phase 1b trial showed a 41.7% partial response rate when combined with chemotherapy. Platinum-Resistant Ovarian Cancer [29]

| Enapotamab vedotin | Antibody-Drug Conjugate (ADC) | Phase 1 trial showed manageable safety and early signs of efficacy. | Advanced Solid Tumors |[29] |

Experimental Protocols for Studying Axl

Investigating the role of Axl requires a combination of molecular and cellular biology techniques. Below are foundational protocols.

Protocol 1: Immunohistochemistry (IHC) for Axl in Tissue

This method is used to visualize Axl protein expression and localization within the tumor microenvironment in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 3 min each), and finally in distilled water.

  • Antigen Retrieval: Immerse slides in a citrate-based buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.

  • Blocking: Wash slides with PBS. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate sections with a validated primary antibody against Axl (e.g., rabbit anti-human Axl) overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash slides with PBS. Apply diaminobenzidine (DAB) substrate and monitor for color development (brown precipitate). Stop the reaction by immersing in water.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.

  • Analysis: Score slides based on staining intensity (0-3+) and the percentage of positive tumor cells (H-score).[30]

Protocol 2: Western Blot for Axl Protein Quantification

This technique quantifies the total amount of Axl protein in cell or tissue lysates.

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an 8-10% polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary Axl antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Protocol 3: siRNA-Mediated Knockdown of Axl

This method is used to transiently reduce Axl expression in cell lines to study its functional role.

  • Cell Seeding: Plate cells in a 6-well plate to reach 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation: Dilute Axl-targeting siRNA (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free media. Combine and incubate for 20 minutes to form complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells (final siRNA concentration typically 20-50 nM).

  • Incubation: Incubate cells for 48-72 hours.

  • Validation and Functional Assay: Harvest a portion of the cells to validate knockdown efficiency by Western blot or qPCR. Use the remaining cells for functional assays (e.g., invasion, proliferation, drug sensitivity assays).

G cluster_knockdown Axl Knockdown cluster_validation Validation (48-72h) cluster_assays Functional Assays start Start: Axl-Expressing Cancer Cell Line siRNA_Axl Transfect with siRNA targeting Axl start->siRNA_Axl siRNA_Ctrl Transfect with Control siRNA start->siRNA_Ctrl WB_Axl Western Blot for Axl siRNA_Axl->WB_Axl Validate Knockdown qPCR_Axl qPCR for Axl mRNA siRNA_Axl->qPCR_Axl Validate Knockdown Invasion Transwell Invasion Assay WB_Axl->Invasion Proliferation Proliferation Assay (e.g., MTS) WB_Axl->Proliferation Drug_Sensitivity Drug Sensitivity Assay (IC50) WB_Axl->Drug_Sensitivity qPCR_Axl->Invasion qPCR_Axl->Proliferation qPCR_Axl->Drug_Sensitivity end Conclusion: Determine Axl's Role in Function X Invasion->end Proliferation->end Drug_Sensitivity->end

Figure 3: Experimental workflow for assessing Axl function using siRNA.

Conclusion and Future Directions

Axl is a central regulator of the tumor microenvironment, orchestrating a complex interplay of signals that drive tumor progression, immune evasion, and profound therapeutic resistance.[2][6][31] Its role as a key node in resistance to both targeted and immunotherapies makes it an exceptionally attractive target for drug development.[3][17][27]

Future research should focus on:

  • Biomarker Development: Identifying reliable biomarkers, such as Axl expression levels or phosphorylation status, is critical for patient selection in clinical trials of Axl inhibitors.[5][32]

  • Combination Strategies: Exploring rational combinations of Axl inhibitors with immune checkpoint blockade, other targeted therapies (e.g., EGFR inhibitors), and conventional chemotherapy holds the greatest promise for overcoming resistance.[5][23][32]

  • Understanding Axl Isoforms: Elucidating the distinct functions of different Axl isoforms may lead to more specific and effective therapeutic strategies.[9]

  • Targeting the TME: Developing therapies that not only inhibit Axl on tumor cells but also modulate its function on immune and stromal cells within the TME could yield more durable anti-tumor responses.

A deeper understanding of Axl biology will continue to pave the way for innovative therapeutic strategies aimed at dismantling the supportive and protective niche of the tumor microenvironment.

References

Axl-IN-18: A Potent and Selective AXL Inhibitor for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Axl-IN-18, a potent and selective type II inhibitor of the AXL receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the AXL signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer progression, including proliferation, survival, migration, and invasion.[1][2] Consequently, AXL has emerged as a promising therapeutic target in oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 2765134-00-9
Molecular Formula C₂₉H₃₀N₈O₃
Molecular Weight 538.6 g/mol

Biological Activity

This compound exhibits potent and selective inhibition of AXL kinase activity. Its biological activity has been characterized in various in vitro and in vivo models.

AssayDescriptionResult
Biochemical Assay Inhibition of AXL kinase activityIC₅₀ = 1.1 nM
Cell Proliferation Assay Inhibition of AXL-driven cell growthSignificantly inhibits proliferation
Cell Migration Assay Inhibition of cancer cell migrationDose-dependently suppresses migration
Cell Invasion Assay Inhibition of cancer cell invasionDose-dependently suppresses invasion
Apoptosis Assay Induction of programmed cell deathInduces apoptosis
In Vivo Efficacy Antitumor activity in a xenograft modelDemonstrates noticeable antitumor efficacy in a BaF3/TEL-AXL xenograft model

AXL Signaling Pathway

The AXL receptor, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways play crucial roles in cell fate decisions. This compound, by inhibiting the kinase activity of AXL, effectively blocks these downstream signals.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_receptor AXL Receptor Gas6->AXL_receptor Ligand Binding PI3K PI3K AXL_receptor->PI3K PLCg PLCγ AXL_receptor->PLCg Grb2 Grb2 AXL_receptor->Grb2 STAT STAT AXL_receptor->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival PKC PKC PLCg->PKC Invasion Invasion PKC->Invasion SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT->Survival Angiogenesis Angiogenesis STAT->Angiogenesis Axl_IN_18 This compound Axl_IN_18->AXL_receptor Inhibition

Figure 1: AXL Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against AXL kinase.

Materials:

  • Recombinant human AXL kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (various concentrations)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add AXL kinase, substrate, and this compound (or DMSO control) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line with endogenous AXL expression (e.g., MDA-MB-231)

  • Cell culture medium

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • This compound (various concentrations)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Crystal violet stain

Procedure:

  • Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound or DMSO.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with methanol and stain with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line engineered to express a constitutively active AXL (e.g., BaF3/TEL-AXL)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating AXL inhibitors like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_development Preclinical Development biochemical_assay Biochemical Kinase Assay (IC50 Determination) cell_proliferation Cell Proliferation Assay biochemical_assay->cell_proliferation cell_migration Cell Migration/Invasion Assay cell_proliferation->cell_migration apoptosis Apoptosis Assay cell_migration->apoptosis xenograft Xenograft Model (Efficacy Study) apoptosis->xenograft pk_pd Pharmacokinetic/ Pharmacodynamic Studies xenograft->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization tox_studies Toxicology Studies lead_optimization->tox_studies

Figure 2: General experimental workflow for AXL inhibitor evaluation.

Conclusion

This compound is a valuable research tool for investigating the role of AXL signaling in cancer and other diseases. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic. This guide provides a foundational understanding of its properties and the methodologies to assess its biological effects.

References

Axl Receptor Tyrosine Kinase: A Pivotal Player in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical regulator of numerous cellular processes that are frequently hijacked by cancer cells to promote tumor progression, metastasis, and therapeutic resistance.[1][2] Its overexpression is correlated with poor prognosis in a wide array of malignancies, making it a compelling target for novel anticancer therapies.[3][4] This technical guide provides a comprehensive overview of Axl's function in oncology, detailing its signaling pathways, role in tumorigenesis, and the methodologies used to investigate its activity.

The Axl Signaling Axis

Axl is a transmembrane receptor composed of an extracellular domain, a transmembrane helix, and an intracellular kinase domain.[1] Its primary ligand is the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[2][5] The binding of Gas6 to the extracellular domain of Axl induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain, initiating a cascade of downstream signaling events.[2][6]

Axl signaling is pleiotropic, activating multiple downstream pathways that collectively contribute to a cancer-promoting phenotype. These include:

  • PI3K/AKT/mTOR Pathway: This central signaling cascade promotes cell survival, proliferation, and growth.[2][7]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[2][7]

  • NF-κB Pathway: A key regulator of inflammation, immunity, and cell survival, its activation by Axl contributes to an immunosuppressive tumor microenvironment.[2][8]

  • JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.[2][8]

Axl can also be activated in a ligand-independent manner through heterodimerization with other receptor tyrosine kinases, such as EGFR, HER2, and c-Met, further diversifying its signaling output and contributing to therapeutic resistance.[1][7]

Axl Signaling Pathways Canonical Axl Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Receptor Gas6->Axl Ligand Binding & Dimerization PI3K PI3K Axl->PI3K Phosphorylation Grb2 Grb2 Axl->Grb2 PLCg PLCγ Axl->PLCg STAT STAT Axl->STAT NFkB NF-κB Axl->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival RAS RAS Grb2->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival PKC PKC PLCg->PKC Migration Migration PKC->Migration Invasion Invasion PKC->Invasion STAT->Proliferation STAT->Survival DrugResistance Drug Resistance NFkB->DrugResistance ImmuneEvasion Immune Evasion NFkB->ImmuneEvasion Western_Blot_Workflow Workflow for Detecting Axl Phosphorylation A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-Axl) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Stripping & Re-probing (Total Axl) I->J

References

Axl-IN-18: A Technical Guide to a Potent and Selective Type II AXL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl-IN-18 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase (RTK).[1][2] As a member of the TAM (Tyro3, AXL, Mer) family of RTKs, AXL plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression and aberrant signaling of AXL are implicated in the pathogenesis and progression of numerous human cancers, often correlating with poor prognosis and the development of therapeutic resistance. This compound is classified as a type II kinase inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the AXL kinase domain. This mechanism of action contributes to its high selectivity and potency. Preclinical studies have demonstrated that this compound effectively suppresses AXL-driven cellular processes and exhibits significant anti-tumor efficacy in xenograft models, highlighting its potential as a promising therapeutic agent for cancers dependent on AXL signaling.[1]

Mechanism of Action: Type II Inhibition

This compound functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors target the inactive "DFG-out" state. This specific binding mode allows this compound to occupy an allosteric site adjacent to the ATP-binding pocket, leading to enhanced selectivity. The stabilization of the inactive conformation prevents the kinase from adopting its active state, thereby blocking downstream signaling.

Type_II_Inhibitor_Mechanism cluster_0 Kinase States cluster_1 Inhibitor Binding Active (DFG-in) Active (DFG-in) Inactive (DFG-out) Inactive (DFG-out) Active (DFG-in)->Inactive (DFG-out) Conformational Change Downstream Signaling Downstream Signaling Active (DFG-in)->Downstream Signaling Activates Inactive (DFG-out)->Active (DFG-in) No Signaling No Signaling Inactive (DFG-out)->No Signaling Blocks Activation This compound This compound This compound->Inactive (DFG-out) Binds & Stabilizes ATP ATP ATP->Active (DFG-in) Binds

Mechanism of this compound as a Type II Inhibitor.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: Biochemical Potency and Selectivity

TargetIC50 (nM)Selectivity (fold vs. AXL)
AXL1.11
MET377343

Data from in vitro biochemical assays.[1][2]

Table 2: Cellular Activity

AssayCell LineEffect
Cell ProliferationAXL-driven cancer cellsSignificant inhibition
Cell Migration4T1Dose-dependent suppression
Cell Invasion4T1Dose-dependent suppression
ApoptosisAXL-driven cancer cellsInduction of apoptosis

Specific IC50/EC50 values for cellular assays are not publicly available at this time.

Table 3: In Vivo Efficacy

Xenograft ModelDosingOutcome
BaF3/TEL-AXLWell-tolerated dosesNoticeable antitumor efficacy

Detailed tumor growth inhibition percentages and specific dosing regimens are not publicly available.

AXL Signaling Pathway

AXL activation, typically initiated by its ligand Gas6, leads to the activation of several downstream signaling cascades that promote cancer cell proliferation, survival, and motility. This compound effectively blocks these pathways by inhibiting the initial AXL kinase activity.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STAT AXL->STAT Axl_IN_18 This compound Axl_IN_18->AXL Inhibits AKT AKT PI3K->AKT Invasion Invasion PI3K->Invasion mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT->Proliferation

AXL Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard industry practices for the characterization of kinase inhibitors.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against AXL kinase.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant AXL Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu,Tyr) start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution add_to_plate Add Kinase, Inhibitor, and Substrate to 384-well Plate serial_dilution->add_to_plate initiate_reaction Initiate Reaction with ATP add_to_plate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate detect_signal Detect Kinase Activity (e.g., ADP-Glo, Radioisotope) incubate->detect_signal data_analysis Analyze Data and Calculate IC50 detect_signal->data_analysis end End data_analysis->end

Workflow for a typical biochemical kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human AXL kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

    • Prepare a stock solution of ATP in water.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of this compound in reaction buffer to achieve a range of desired concentrations.

  • Assay Procedure:

    • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the AXL kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for AXL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of AXL-dependent cancer cells.

Methodology:

  • Cell Culture:

    • Culture AXL-dependent cancer cells (e.g., BaF3/TEL-AXL) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the GI50 (50% growth inhibition) or IC50 value.

Cell Migration and Invasion Assays

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Migration_Invasion_Workflow cluster_invasion For Invasion Assay start Start prepare_cells Prepare Single Cell Suspension in Serum-Free Media start->prepare_cells coat_insert Coat Transwell Insert with Matrigel start->coat_insert Optional plate_cells Plate Cells in Upper Chamber of Transwell Insert prepare_cells->plate_cells add_chemoattractant Add Chemoattractant (e.g., FBS) to Lower Chamber plate_cells->add_chemoattractant add_inhibitor Add this compound to Upper and/or Lower Chamber add_chemoattractant->add_inhibitor incubate Incubate for 24-48 hours add_inhibitor->incubate remove_non_migrated Remove Non-Migrated/Invaded Cells from Upper Surface incubate->remove_non_migrated fix_and_stain Fix and Stain Migrated/Invaded Cells on Lower Surface remove_non_migrated->fix_and_stain quantify Quantify Cells by Microscopy fix_and_stain->quantify end End quantify->end coat_insert->plate_cells

Workflow for Transwell migration and invasion assays.

Methodology:

  • Transwell Setup:

    • For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is necessary.

  • Cell Preparation:

    • Starve cancer cells (e.g., 4T1) in serum-free medium for several hours.

    • Resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO.

  • Assay Procedure:

    • Add the cell suspension to the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Incubate the plate for a suitable duration (e.g., 24-48 hours) to allow for cell migration/invasion.

  • Quantification:

    • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

    • Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells.

  • Data Analysis:

    • Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control group.

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in AXL-dependent cancer cells.

Methodology:

  • Cell Treatment:

    • Treat AXL-dependent cancer cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the effect of this compound on apoptosis induction.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation:

    • Subcutaneously inject BaF3 cells engineered to express a constitutively active TEL-AXL fusion protein into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups at a specified dosing schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.

    • Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.

Conclusion

This compound is a highly potent and selective type II inhibitor of AXL kinase with promising preclinical anti-cancer activity. Its ability to effectively block AXL-mediated signaling pathways, inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis, coupled with its in vivo efficacy, establishes this compound as a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel AXL inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Gas6 as the Ligand for the Axl Receptor

Introduction

Growth arrest-specific 6 (Gas6) is a vitamin K-dependent protein that serves as the primary endogenous ligand for the Axl receptor tyrosine kinase.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family.[1][3] The Gas6/Axl signaling axis is a critical pathway involved in a multitude of cellular processes, including cell survival, proliferation, migration, and immune regulation.[1][4][5] Dysregulation of this pathway is frequently implicated in the pathogenesis of various human diseases, most notably in promoting tumor progression, metastasis, and the development of therapeutic resistance in cancer.[1][6][7] This technical guide provides a comprehensive overview of the Gas6-Axl interaction, its downstream signaling cascades, quantitative binding data, and detailed experimental protocols for its investigation.

The Gas6-Axl Molecular Interaction

The activation of the Axl receptor is initiated by the binding of its ligand, Gas6.[1][2] Gas6 is a secreted protein composed of a gamma-carboxyglutamic acid (Gla) domain, four epidermal growth factor (EGF)-like domains, and two laminin G-like (LG) domains.[1][8] The interaction with Axl is primarily mediated by the LG domains of Gas6 binding to the two N-terminal immunoglobulin-like (IgL) domains of the Axl ectodomain.[1][2] This binding event induces the dimerization of Axl, leading to the trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain, thereby initiating downstream signaling.[2][4]

Quantitative Data Presentation: Gas6-Axl Binding Affinity

The affinity of Gas6 for the Axl receptor has been quantified using various biophysical techniques. The equilibrium dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.

MethodSpeciesLigandReceptor FragmentKdReference
Surface Plasmon Resonance (SPR)HumanGas6-LGAxl ectodomain~1 nM[9]
Kinetic Exclusion Assay (KinExA)HumanGas6Axl Ig133 pM[10]
Kinetic Exclusion Assay (KinExA)HumanGas6Engineered Axl Ig1 (MYD1)2.7 pM[10]
Solid-Phase AssayHumanGas6-LGAxl ectodomain0.8-1 nM[9]

Downstream Signaling Pathways

Upon activation by Gas6, the Axl receptor serves as a docking site for various signaling adaptors and enzymes, leading to the activation of multiple downstream pathways that regulate key cellular functions.[4]

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade downstream of Gas6/Axl, playing a crucial role in promoting cell survival and proliferation.[3][4]

GSA_PI3K_Akt Gas6 Gas6 Axl Axl Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Gas6/Axl signaling through the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

The Ras/MEK/Erk1/2 (MAPK) pathway is another critical downstream effector of Gas6/Axl signaling, primarily involved in regulating cell proliferation, differentiation, and migration.[1][4]

GSA_MAPK_ERK Gas6 Gas6 Axl Axl Gas6->Axl Binds Grb2 Grb2 Axl->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription

Caption: The Gas6/Axl-activated MAPK/ERK signaling cascade.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate Gas6-Axl Interaction

Co-IP is a fundamental technique to demonstrate the physical interaction between Gas6 and Axl within a cellular context.[11]

CoIP_Workflow cluster_1 Cell Lysis cluster_2 Immunoprecipitation cluster_3 Detection A Harvest and wash Axl-expressing cells B Lyse cells with non-denaturing lysis buffer A->B C Centrifuge to pellet debris B->C D Collect supernatant (protein lysate) C->D E Pre-clear lysate with Protein A/G beads D->E F Incubate lysate with anti-Axl antibody E->F G Add Protein A/G beads to capture antibody-Axl complex F->G H Wash beads to remove non-specific binding G->H I Elute proteins from beads H->I J Separate proteins by SDS-PAGE I->J K Western blot with anti-Gas6 antibody J->K L Detect Gas6 signal K->L

Caption: Experimental workflow for Gas6-Axl co-immunoprecipitation.

Detailed Co-Immunoprecipitation Protocol
  • Cell Lysis :

    • Culture cells expressing Axl to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes.[12]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended) :

    • Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.[13] This step reduces non-specific binding to the beads.

    • Pellet the beads by centrifugation and discard them, keeping the supernatant.[13]

  • Immunoprecipitation :

    • Add the primary antibody specific for the "bait" protein (e.g., anti-Axl) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[13]

  • Washing :

    • Pellet the beads by centrifugation.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[12]

  • Elution and Detection :

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the "prey" protein (anti-Gas6) to detect the co-immunoprecipitated protein.

In Vitro Axl Kinase Assay

This assay measures the kinase activity of Axl in response to Gas6 stimulation by quantifying the phosphorylation of a substrate.

StepProcedureDetails
1. Reagents Prepare assay components.Purified recombinant Axl kinase domain, recombinant Gas6, a suitable kinase substrate (e.g., a synthetic peptide like IRS1-tide or poly(Glu,Tyr)), ATP, and kinase assay buffer.[14][15]
2. Reaction Setup Initiate the kinase reaction.In a 96-well plate, incubate the Axl enzyme with or without Gas6. Add the kinase substrate. Start the reaction by adding ATP.[14] Incubate at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection Quantify substrate phosphorylation.Stop the reaction. The amount of phosphorylated substrate can be measured using various methods, such as ELISA with a phosphospecific antibody or luminescence-based assays like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[14]
4. Data Analysis Determine kinase activity.Calculate the amount of phosphorylated substrate or ADP produced. Compare the activity in the presence and absence of Gas6 to determine the fold-activation.

References

Axl-IN-18 and Its Effect on Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key regulator of cell survival, proliferation, and metastasis. Its overexpression is implicated in the progression and therapeutic resistance of various cancers. Axl-IN-18 is a potent and selective small molecule inhibitor of Axl kinase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in inducing apoptosis in cancer cells. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction to Axl and Its Role in Apoptosis

The Axl receptor tyrosine kinase, when activated by its ligand Gas6 (Growth arrest-specific 6), initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[1][2][3][4][5][6] These pathways are crucial for promoting cell survival and proliferation while inhibiting apoptosis.[7] Dysregulation of Axl signaling is a common feature in many malignancies, contributing to tumor growth and resistance to conventional therapies.

Inhibition of Axl has emerged as a promising anti-cancer strategy. By blocking the kinase activity of Axl, inhibitors like this compound can disrupt the pro-survival signaling network, leading to the induction of programmed cell death, or apoptosis.

This compound: A Potent and Selective Axl Inhibitor

This compound is a highly potent and selective inhibitor of Axl, demonstrating an IC50 value of 1.1 nM in biochemical assays.[8] Its high selectivity minimizes off-target effects, making it a valuable tool for studying the specific role of Axl in cellular processes and a promising candidate for therapeutic development.

Quantitative Data on Axl Inhibition and Apoptosis

The induction of apoptosis is a key outcome of Axl inhibition. While specific quantitative data for this compound is emerging, studies on other potent Axl inhibitors provide a strong indication of its pro-apoptotic efficacy.

Table 1: Apoptosis Induction by Axl Inhibition

Cell Line(s)Axl InhibitorTreatment ConditionPercentage of Apoptotic Cells (Annexin V Positive)Reference
TNBC, NSCLC, HNSCCAxl Inhibitor (unspecified)Single agent20-40%[1]
TNBC, NSCLC, HNSCCAxl Inhibitor + PARP InhibitorCombination30-80%[1]

Table 2: Effect of Axl Inhibition on Apoptosis-Related Proteins

ProteinEffect of Axl InhibitionFunction in ApoptosisReference
Cleaved PARPIncreasedMarker of apoptosis[1][8][9][10]
Cleaved Caspase-3IncreasedExecutioner caspase[9][10]
Cleaved Caspase-7IncreasedExecutioner caspase[1][8]
Cleaved Caspase-9IncreasedInitiator caspase[9]
c-FLIPDecreasedAnti-apoptotic[1]
SurvivinDecreasedAnti-apoptotic[1]
DR5IncreasedPro-apoptotic (TRAIL receptor)[1]

Signaling Pathways Modulated by this compound

This compound exerts its pro-apoptotic effects by inhibiting the Axl signaling pathway. The following diagram illustrates the key components of this pathway and how its blockade by this compound leads to the induction of apoptosis.

Axl_Signaling_Apoptosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand Axl Axl Receptor Gas6->Axl Binds and Activates PI3K PI3K Axl->PI3K ERK ERK Axl->ERK NFkB NF-κB Axl->NFkB AKT AKT PI3K->AKT AKT->NFkB Bad Bad AKT->Bad Inactivates Caspases Caspases AKT->Caspases Inhibits Bcl2 Bcl-2 ERK->Bcl2 Upregulates NFkB->Bcl2 Upregulates Bad->Bcl2 Inhibits Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Axl_IN_18 This compound Axl_IN_18->Axl Inhibits

Caption: Axl signaling pathway and the induction of apoptosis by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[11]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a plate reader.[11]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.[12]

AnnexinV_Workflow A Induce Apoptosis (this compound Treatment) B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

WesternBlot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: General workflow for Western blotting.

Conclusion

This compound is a potent and selective Axl inhibitor that effectively induces apoptosis in cancer cells by disrupting the pro-survival signaling pathways mediated by the Axl receptor tyrosine kinase. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound and other Axl inhibitors. Further research into the specific molecular interactions and downstream effects of this compound will be crucial for its continued development as a potential anti-cancer therapeutic.

References

AXL Gene Expression in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical player in oncology.[1] Aberrant AXL expression is linked to the progression, metastasis, and therapeutic resistance of various cancers, making it a compelling target for novel anti-cancer therapies.[1][2][3] This technical guide provides an in-depth overview of AXL gene expression across different cancer types, details key experimental methodologies for its analysis, and illustrates the core signaling pathways.

AXL Expression Across Various Cancer Types

AXL is frequently overexpressed in a wide array of solid and hematological malignancies. This overexpression often correlates with a more aggressive tumor phenotype and poorer clinical outcomes.[4][5] Below are tables summarizing the quantitative data on AXL mRNA and protein expression in different cancer types.

Table 1: AXL mRNA Expression in Human Cancers

This table summarizes AXL mRNA expression levels across various cancer types, primarily derived from The Cancer Genome Atlas (TCGA) data. The expression is shown in median protein-coding transcripts per million (pTPM).

Cancer TypeMedian AXL mRNA Expression (pTPM)Reference
Pancreatic Adenocarcinoma (PAAD)High[6]
Non-Small Cell Lung Cancer (NSCLC)High[6]
Skin Cutaneous Melanoma (SKCM)High[6]
Urothelial Carcinoma (UC)Moderate[6]
Ovarian Cancer (OV)Moderate[6][7]
Glioblastoma Multiforme (GBM)Moderate to High[8]
MesotheliomaHigh[9]
Head and Neck Squamous Cell CarcinomaModerate[4]
Esophageal CarcinomaModerate[4]
Renal Cell CarcinomaModerate[4]
Colon AdenocarcinomaModerate[4]
Breast CancerVaries by subtype (higher in triple-negative)[10]
Prostate CancerLow to Moderate[7]
Liver Hepatocellular Carcinoma (LIHC)Moderate[11]

Note: Expression levels are qualitative summaries based on reported data and can vary between studies and patient cohorts.

Table 2: AXL Protein Overexpression in Human Cancers (Immunohistochemistry)

This table provides an overview of the frequency of AXL protein overexpression as determined by immunohistochemistry (IHC) in various tumor types.

Cancer TypeFrequency of AXL Overexpression (%)Reference
Pancreatic Ductal Adenocarcinoma (Stage II)70%[12][13]
Glioblastoma Multiforme (GBM)55% (moderate to high)[8]
Non-Small Cell Lung Cancer (Adenocarcinoma)26.1% (high expression in EGFR-mutated)[14]
Ovarian CancerPrognostic marker, variable expression[4][7]
Breast Cancer50-75%[15]
Colon CancerAssociated with poor prognosis[4]
Renal Cell CarcinomaAssociated with poor prognosis[4]
Esophageal AdenocarcinomaAssociated with poor prognosis[4]
Head and Neck Squamous Cell CarcinomaAssociated with poor prognosis[4]

AXL Signaling Pathway

AXL signaling is initiated by the binding of its ligand, growth arrest-specific 6 (GAS6). This leads to receptor dimerization and autophosphorylation of the intracellular kinase domain, triggering a cascade of downstream signaling pathways that promote cancer cell proliferation, survival, migration, and invasion.[1][2][16] Key downstream pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT.[16][17]

AXL_Signaling_Pathway cluster_outcomes GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS JAK JAK AXL->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion/Metastasis ERK->Invasion STAT STAT JAK->STAT STAT->Survival DrugResistance Drug Resistance STAT->DrugResistance

Caption: AXL Signaling Pathway

Experimental Protocols

Accurate assessment of AXL expression is crucial for both research and clinical applications. Below are detailed protocols for common techniques used to measure AXL mRNA and protein levels.

Experimental Workflow for AXL Expression Analysis

The following diagram illustrates a typical workflow for analyzing AXL expression in tumor samples, from sample acquisition to data analysis.

Experimental_Workflow Sample Tumor Tissue Sample (FFPE or Fresh Frozen) RNA_Protein_Extraction RNA/Protein Extraction Sample->RNA_Protein_Extraction IHC Immunohistochemistry (IHC) for Protein Localization Sample->IHC qPCR Quantitative PCR (qPCR) for mRNA Analysis RNA_Protein_Extraction->qPCR RNA WesternBlot Western Blot for Protein Analysis RNA_Protein_Extraction->WesternBlot Protein DataAnalysis Data Analysis & Interpretation qPCR->DataAnalysis WesternBlot->DataAnalysis IHC->DataAnalysis

Caption: AXL Expression Analysis Workflow
Immunohistochemistry (IHC) for AXL Protein Detection in FFPE Tissues

This protocol outlines the steps for detecting AXL protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum (e.g., normal goat serum)

  • Primary antibody against AXL (e.g., anti-AXL rabbit polyclonal)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat to 95-100°C for 20-30 minutes.

    • Allow to cool at room temperature for 20 minutes.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate with blocking serum for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate with primary anti-AXL antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse with wash buffer.

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with wash buffer.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with wash buffer.

  • Chromogenic Detection:

    • Incubate with DAB solution until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

    • Dehydrate through graded ethanol and clear with xylene.

    • Mount with a permanent mounting medium.

Western Blot for AXL Protein Quantification

This protocol describes the detection and quantification of AXL protein in cell lysates or tissue homogenates.[18][19][20][21]

Materials:

  • Cell or tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AXL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissue in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AXL antibody overnight at 4°C.

    • Wash the membrane with TBST (3 changes, 5 minutes each).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 changes, 5 minutes each).

  • Detection:

    • Incubate the membrane with chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using appropriate software.

Quantitative Real-Time PCR (qPCR) for AXL mRNA Expression

This protocol details the measurement of AXL mRNA levels.[5][22]

Materials:

  • Cell or tissue samples

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • AXL-specific primers (Forward and Reverse)

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from samples using a commercial kit.

    • Treat with DNase I to remove contaminating genomic DNA.

    • Assess RNA quality and quantity.

  • Reverse Transcription:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and AXL or housekeeping gene primers.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for AXL and the housekeeping gene.

    • Calculate the relative expression of AXL using the ΔΔCt method.

AXL Primer Example:

  • Forward: 5'-GCAACCTTCACCTACCGAGTTC-3'[22]

  • Reverse: 5'-GGCCAACATGGTGAAACCCT-3'[22]

Conclusion

The overexpression of AXL is a common feature in a multitude of cancers and is intricately linked with aggressive disease and poor prognosis. As a key driver of tumor progression and therapy resistance, AXL represents a high-priority target for cancer drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working to further elucidate the role of AXL in cancer and to develop novel AXL-targeted therapies. Accurate and reproducible measurement of AXL expression is paramount for patient stratification and for monitoring treatment response in clinical trials.

References

Methodological & Application

Axl-IN-18 In Vitro Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of Axl-IN-18, a potent and selective type II AXL inhibitor. The following sections describe the AXL signaling pathway, provide a summary of the inhibitory activity of this compound, and detail the experimental procedures for two common in vitro kinase assay formats: a luminescent-based assay and a fluorescence resonance energy transfer (FRET)-based assay.

AXL Signaling Pathway

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family. Its activation by its ligand, Gas6 (Growth arrest-specific 6), triggers dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are crucial in regulating cell proliferation, survival, migration, and invasion. Dysregulation of the AXL signaling pathway has been implicated in the progression and therapeutic resistance of various cancers.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_inactive AXL (inactive) Gas6->AXL_inactive binds AXL_active AXL (active) Dimer AXL_inactive->AXL_active Dimerization & Autophosphorylation PI3K PI3K AXL_active->PI3K MAPK MAPK/ERK AXL_active->MAPK JAK_STAT JAK/STAT AXL_active->JAK_STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation Migration Migration/ Invasion mTOR->Migration MAPK->Proliferation MAPK->Migration JAK_STAT->Proliferation Kinase_Assay_Workflow A Prepare Reagents: - AXL Kinase - Substrate - ATP - this compound (serial dilutions) B Dispense Reagents into Assay Plate A->B C Initiate Kinase Reaction (Add ATP) B->C D Incubate at Room Temperature C->D E Stop Reaction & Develop Signal D->E F Read Plate (Luminescence or Fluorescence) E->F G Data Analysis: - Plot Dose-Response Curve - Calculate IC50 F->G

Application Notes and Protocols for Axl-IN-18 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl-IN-18 is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[2] Overexpression and activation of Axl have been implicated in the progression and therapeutic resistance of numerous cancers.[3][4] this compound exerts its effects by targeting the Axl kinase domain, thereby inhibiting its downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in a variety of cell-based assays to investigate its therapeutic potential.

Mechanism of Action

This compound is a Type II inhibitor of Axl kinase, demonstrating high potency with a biochemical IC50 of 1.1 nM.[1] It exhibits significant selectivity for Axl over other kinases, such as MET (IC50 = 377 nM).[1] Upon binding of its ligand, Gas6 (Growth arrest-specific 6), Axl dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by Axl include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and motility.[5] this compound blocks the ATP-binding site of the Axl kinase domain, preventing autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

Data Presentation

The inhibitory activity of this compound can be quantified across various cell-based assays. Below is a summary of its potency and the typical effective concentrations for different experimental readouts.

ParameterValueAssay TypeCell Line (Example)Reference
Biochemical IC50 1.1 nMKinase AssayN/A[1]
Cellular p-Axl IC50 ~10-100 nM (typical)Western BlotH1299[6]
Cell Proliferation GI50 Varies (nM to µM)Cell Viability AssayVarious
Cell Migration EC50 Varies (nM to µM)Wound Healing AssayMDA-MB-231[7]
Cell Invasion EC50 Varies (nM to µM)Transwell AssaySKOV3
Apoptosis Induction Effective at >100 nMAnnexin V StainingVarious[8]

Note: Cellular IC50/EC50 values are cell line-dependent and should be determined empirically. The provided values are estimates based on typical Axl inhibitor activities.

Mandatory Visualizations

Axl Signaling Pathway

Axl_Signaling_Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K MAPK_pathway RAS/MEK/ERK (MAPK Pathway) Axl->MAPK_pathway JAK_STAT JAK/STAT Pathway Axl->JAK_STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Cell Migration & Invasion mTOR->Migration MAPK_pathway->Proliferation MAPK_pathway->Migration JAK_STAT->Proliferation Axl_IN_18 This compound Axl_IN_18->Axl Inhibits

Caption: Axl signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start: Select Axl-expressing cancer cell line pAxl 1. Western Blot: Confirm this compound inhibits p-Axl in cells start->pAxl prolif 2. Proliferation Assay: Determine IC50 for growth inhibition pAxl->prolif migration 3. Migration Assay: (Wound Healing) Assess inhibition of cell motility prolif->migration invasion 4. Invasion Assay: (Transwell) Evaluate inhibition of invasive potential migration->invasion apoptosis 5. Apoptosis Assay: (Annexin V) Confirm induction of programmed cell death invasion->apoptosis end End: Comprehensive evaluation of this compound cellular activity apoptosis->end

Caption: A logical workflow for the cell-based evaluation of this compound.

Experimental Protocols

Inhibition of Axl Phosphorylation (Western Blot)

This protocol determines the ability of this compound to inhibit Axl autophosphorylation in a cellular context.

Materials:

  • Axl-expressing cancer cell line (e.g., H1299, K562)

  • Complete cell culture medium

  • Serum-free medium

  • Recombinant human Gas6 (optional, for stimulation)

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Axl (p-Axl), anti-total-Axl, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once confluent, aspirate the complete medium and wash the cells with PBS. Add serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.

  • Stimulation (Optional): To observe ligand-induced phosphorylation, stimulate the cells with recombinant Gas6 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-Axl, anti-Axl, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay

This assay measures the effect of this compound on cancer cell growth and is used to determine the GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare a serial dilution of this compound in complete medium. Add the diluted inhibitor to the wells (final volume 200 µL). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes. Measure luminescence.

    • MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.

  • Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the GI50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • This compound

  • 24-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a defined gap.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Inhibitor Treatment: Add fresh medium containing different concentrations of this compound or a DMSO control.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points for each condition. Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion (Transwell) Assay

This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix barrier.

Materials:

  • Cancer cell line (e.g., SKOV3, MDA-MB-231)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet solution for staining

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cells with this compound or DMSO for 30-60 minutes.

  • Seeding Cells: Add 200 µL of the cell suspension to the upper chamber of the coated inserts.

  • Chemoattractant: Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert membrane using a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 15-20 minutes.

  • Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take images of the stained cells using a microscope and count the number of invaded cells in several random fields.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a DMSO control for 24-48 hours.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

References

Application Notes and Protocols for Axl-IN-18 in a Preclinical Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the efficacy of Axl-IN-18, a potent and selective Axl tyrosine kinase inhibitor. The protocols outlined below are based on established methodologies for xenograft models and available data on Axl inhibitors.

Introduction to this compound and its Target

Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family.[1][2] The binding of its ligand, Gas6, induces dimerization and autophosphorylation of Axl, activating downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.[3][4] This signaling cascade is crucial in various cellular processes, including cell survival, proliferation, migration, and invasion.[5] Aberrant Axl signaling has been implicated in the progression and metastasis of various cancers, as well as in the development of drug resistance.[3][6]

This compound is a potent and selective type II Axl inhibitor with an IC50 of 1.1 nM.[4][5] It has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells driven by Axl signaling.[4][5] Preclinical studies have shown that this compound exhibits noticeable antitumor efficacy in a BaF3/TEL-AXL xenograft model, making it a promising candidate for further investigation.[4][5]

Axl Signaling Pathway

The following diagram illustrates the key components of the Axl signaling pathway, which is targeted by this compound.

Axl_Signaling_Pathway Axl Signaling Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K MAPK MAPK Axl->MAPK NFkB NF-κB Axl->NFkB Migration Cell Migration & Invasion Axl->Migration DrugResistance Drug Resistance Axl->DrugResistance Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation NFkB->Proliferation Axl_IN_18 This compound Axl_IN_18->Axl Inhibits

Caption: A simplified diagram of the Axl signaling pathway.

Experimental Design: this compound in a BaF3/TEL-AXL Xenograft Model

This section outlines the protocol for evaluating the in vivo antitumor efficacy of this compound using a BaF3/TEL-AXL xenograft mouse model.

Cell Line

The Ba/F3 cell line is a murine interleukin-3 (IL-3) dependent pro-B cell line.[7][8] Transduction with a constitutively active fusion protein, such as TEL-AXL, renders the cells IL-3 independent and reliant on the Axl kinase activity for survival and proliferation.[1][2] This makes the BaF3/TEL-AXL cell line an ideal model for testing the efficacy of Axl inhibitors.

Animal Model

Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are suitable for establishing xenografts with the BaF3/TEL-AXL cell line. All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Experimental_Workflow This compound In Vivo Efficacy Study Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase CellCulture 1. BaF3/TEL-AXL Cell Culture CellImplantation 2. Subcutaneous Implantation of Cells into Mice CellCulture->CellImplantation TumorGrowth 3. Tumor Growth Monitoring CellImplantation->TumorGrowth Randomization 4. Randomization of Mice (Tumor Volume ~100-150 mm³) TumorGrowth->Randomization Treatment 5. Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 8. Data Analysis (TGI, etc.) Endpoint->Analysis

Caption: A flowchart of the in vivo experimental workflow.

Detailed Experimental Protocols

Cell Culture and Preparation
  • Culture BaF3/TEL-AXL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

Tumor Implantation
  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor formation.

Treatment with this compound
  • Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Preparation of this compound: Based on protocols for similar small molecule inhibitors, a likely formulation for this compound for oral administration is a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in sterile water.[9]

  • Administration: Administer this compound orally (p.o.) once daily at a dose of 40 mg/kg.[7] The control group should receive the vehicle only. The treatment duration is typically 21-28 days.

Monitoring and Endpoints
  • Measure tumor volume using calipers every 2-3 days and calculate using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of general health.

  • The primary endpoint is typically the tumor volume at the end of the study.

  • Euthanize mice if tumors exceed a certain size (e.g., 2000 mm³), show signs of ulceration, or if there is a significant loss of body weight (>20%).

Data Presentation

The efficacy of this compound is typically evaluated by calculating the Tumor Growth Inhibition (TGI). The following table provides a template for summarizing the quantitative data from the study.

Treatment GroupDosageAdministration RouteMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)
Vehicle Control-Oral (p.o.)Value0%
This compound40 mg/kgOral (p.o.)ValueValue

Note: Specific values for mean final tumor volume and TGI are dependent on experimental outcomes. TGI is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Pharmacokinetic Analysis

A preliminary pharmacokinetic study in rats can provide valuable information on the bioavailability and half-life of this compound. While specific data for this compound is not publicly available, similar compounds have been evaluated via oral and intravenous administration to determine key parameters.

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
This compounde.g., 5p.o.DataDataDataData
This compounde.g., 1i.v.DataDataDataData

Note: This table is a template. The actual parameters need to be determined experimentally.

Conclusion

This document provides a comprehensive framework for designing and conducting preclinical animal studies to assess the efficacy of this compound. The BaF3/TEL-AXL xenograft model offers a robust system to evaluate the on-target activity of this potent Axl inhibitor. Adherence to these detailed protocols will enable the generation of reliable and reproducible data to support the continued development of this compound as a potential anti-cancer therapeutic.

Disclaimer: The specific dosage and formulation for this compound in this document are based on published data for similar Axl inhibitors and general practices in the field. Researchers should refer to the primary literature for this compound, when available, and perform necessary dose-ranging and formulation studies to optimize experimental conditions.

References

Application Notes and Protocols for Axl-IN-18 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Axl-IN-18, a potent and selective type II AXL inhibitor. The information is compiled from preclinical studies and is intended to guide the design and execution of further research.

Introduction

This compound (also referred to as compound 25c) is a small molecule inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family.[1] The AXL signaling pathway is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and invasion.[2][3] Overexpression and activation of AXL have been implicated in the progression of numerous cancers and are associated with poor prognosis and the development of resistance to conventional therapies.[2][4] this compound has demonstrated significant antitumor efficacy in preclinical models, making it a promising candidate for further investigation.[1]

Mechanism of Action

This compound functions as a type II inhibitor, binding to the AXL kinase domain. It exhibits high selectivity for AXL, with a reported IC50 of 1.1 nM in biochemical assays.[1] By inhibiting the kinase activity of AXL, this compound blocks downstream signaling pathways, including the PI3K-AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[2][5] In vitro studies have shown that this compound can inhibit AXL-driven cell proliferation, suppress cancer cell migration and invasion, and induce apoptosis.[1]

AXL Signaling Pathway

The following diagram illustrates the central role of AXL in promoting cancer cell survival and proliferation, and the point of intervention for this compound.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K MAPK MAPK (ERK) AXL->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Axl_IN_18 This compound Axl_IN_18->AXL Inhibits

Caption: AXL Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the in vivo efficacy of this compound in a mouse xenograft model.

ParameterDetailsReference
Inhibitor This compound (compound 25c)[1]
Mouse Model BaF3/TEL-AXL Xenograft[1]
Dosage Not explicitly stated in the provided summary
Administration Route Not explicitly stated in the provided summary
Treatment Schedule Not explicitly stated in the provided summary
Efficacy Noticeable antitumor efficacy[1]
In Vitro IC50 1.1 nM (for AXL kinase)[1]

Note: The primary publication detailing the study will be required to fill in the missing dosage, administration, and schedule information.

For a related compound, Axl-IN-17, the following in vivo data is available and may serve as a preliminary reference:

ParameterDetailsReference
Inhibitor Axl-IN-17[6]
Mouse Model AXL-driven tumor xenograft[6]
Dosage 25, 50, 100 mg/kg[6]
Administration Route Oral (p.o.)[6]
Treatment Schedule Once daily for seven days[6]
Efficacy Anti-tumor effects observed[6]

Experimental Protocols

Below are detailed protocols for conducting in vivo mouse studies with this compound, based on the available information and general practices for similar small molecule inhibitors.

Protocol 1: General Formulation of this compound for In Vivo Administration

This protocol provides a general method for formulating Axl inhibitors for oral or parenteral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. Vortex thoroughly. The concentration of the stock solution will depend on the final desired concentration and the solubility of the compound.

  • Vehicle Preparation:

    • Prepare the vehicle solution. A commonly used vehicle for oral administration of similar compounds consists of a mixture of PEG300, Tween 80, and Saline/PBS.[6] A typical ratio is 30% PEG300, 5% Tween 80, and 65% Saline/PBS.

    • For a 1 ml vehicle solution, mix 300 µl of PEG300, 50 µl of Tween 80, and 650 µl of sterile Saline or PBS.

  • Final Formulation:

    • Add the this compound stock solution to the prepared vehicle. The volume of the stock solution should be kept to a minimum (typically ≤10% of the final volume) to avoid DMSO toxicity.

    • Vortex the final formulation thoroughly to ensure a homogenous suspension or solution. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

    • Prepare the formulation fresh daily before administration.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Tumor Cell Implantation (e.g., BaF3/TEL-AXL cells) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Daily Treatment with This compound or Vehicle C->D E Tumor Volume Measurement (e.g., 2-3 times/week) D->E F Body Weight Monitoring E->F G Euthanasia and Tumor Excision F->G H Tumor Weight Measurement G->H I Pharmacodynamic Analysis (e.g., Western Blot for p-AXL) H->I

Caption: Experimental Workflow for an In Vivo Efficacy Study.

Procedure:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies.

    • Subcutaneously inject a suspension of tumor cells (e.g., 2.5 x 10^6 PC9 cells) into the flank of each mouse.[7] The choice of cell line should be based on AXL expression and the research question. The BaF3/TEL-AXL cell line has been reported for use with this compound.[1]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound or the vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint and Analysis:

    • At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowed size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting to assess the inhibition of AXL phosphorylation) or fixed in formalin for immunohistochemistry.

Concluding Remarks

This compound is a promising AXL inhibitor with demonstrated in vivo antitumor activity. The protocols and data presented here provide a foundation for researchers to design and conduct further preclinical studies. It is essential to consult the primary literature for specific details on the experimental conditions used for this compound to ensure the reproducibility of the findings. Careful consideration of the animal model, formulation, dosage, and administration schedule is critical for obtaining meaningful and reliable results.

References

Application Notes and Protocols for Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Axl-IN-18, a potent and selective type II AXL inhibitor. Adherence to these guidelines will help ensure the compound's stability and efficacy in experimental settings.

Introduction

This compound is a small molecule inhibitor of the AXL receptor tyrosine kinase, a key mediator in cancer progression, drug resistance, and metastasis.[1] Proper handling, dissolution, and storage of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These protocols are designed to provide researchers with clear instructions to maintain the integrity of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
IC₅₀ (AXL) 1.1 nM[1]
IC₅₀ (MET) 377 nM[1]
Selectivity (MET vs AXL) 343-fold[1]

Dissolution Protocols

This compound is a hydrophobic molecule and requires organic solvents for initial dissolution. The following protocols provide guidance for preparing stock solutions for in vitro and in vivo applications.

Preparation of Stock Solutions for In Vitro Experiments

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, briefly sonicate the solution in a water bath.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Preparation of Formulations for In Vivo Experiments

For in vivo studies, a vehicle that is well-tolerated by the animal model is required. Below are example vehicle formulations that may be suitable for this compound, based on protocols for similar AXL inhibitors. Note: The optimal formulation should be determined empirically for each specific experimental design.

Example Vehicle Formulation 1 (for oral administration):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol:

  • Initial Dissolution: Dissolve this compound in DMSO first.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by adding PEG300, Tween-80, and saline in the specified proportions.

  • Mixing: Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure a homogenous suspension.

  • Administration: The final formulation should be prepared fresh on the day of administration.

Example Vehicle Formulation 2 (for oral administration):

  • 10% DMSO

  • 90% Corn oil

Protocol:

  • Initial Dissolution: Dissolve this compound in DMSO.

  • Mixing: Add the this compound/DMSO solution to the corn oil and vortex thoroughly to create a uniform suspension.

  • Administration: Prepare the formulation fresh before each use.

Storage and Stability

Proper storage is crucial to maintain the chemical integrity and biological activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 1 yearStore in a dry, dark place.
DMSO Stock Solution -20°CUp to 1 monthMinimize freeze-thaw cycles.
DMSO Stock Solution -80°CUp to 6 monthsRecommended for long-term storage.
In Vivo Formulations Room TemperaturePrepare fresh dailyDo not store for extended periods.

Axl Signaling Pathway

The AXL receptor tyrosine kinase, upon binding its ligand Gas6, activates several downstream signaling pathways that promote cell survival, proliferation, migration, and invasion. This compound exerts its therapeutic effect by inhibiting the kinase activity of AXL, thereby blocking these pro-tumorigenic signals.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT3->Survival Invasion Invasion NFkB->Invasion DrugResistance Drug Resistance NFkB->DrugResistance Axl_IN_18 This compound Axl_IN_18->AXL Inhibits

Caption: AXL signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a general workflow for utilizing this compound in cell-based assays.

In_Vitro_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute Stock to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay data Data Analysis assay->data end End data->end

Caption: General experimental workflow for using this compound in vitro.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Axl (p-Axl) using Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl is a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family.[1] Upon binding to its ligand, growth arrest-specific protein 6 (Gas6), Axl dimerizes and undergoes autophosphorylation at multiple tyrosine residues within its intracellular domain.[2] This activation triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are crucial in regulating cell proliferation, survival, migration, and invasion.[3][4][5] Dysregulation of Axl signaling is implicated in the progression and metastasis of various cancers, as well as in the development of therapeutic resistance.[1][6]

Axl-IN-18 is a potent and selective type II inhibitor of Axl kinase.[6][7] Its high efficacy makes it a valuable tool for investigating the role of Axl signaling in cellular processes. Western blotting is a fundamental technique to assess the phosphorylation status of Axl and thereby its activation state. By treating cells with this compound, researchers can effectively probe the inhibitor's ability to suppress Axl activation.

These application notes provide a detailed protocol for the use of this compound in the Western blot analysis of phosphorylated Axl (p-Axl).

Data Presentation

The efficacy of this compound as a potent Axl inhibitor is summarized in the table below. This data is critical for determining the appropriate concentration range for cell-based assays.

CompoundTargetIC50 (nM)SelectivityReference
This compoundAXL1.1343-fold over MET (IC50 = 377 nM)[6][7]

Signaling Pathway

The Axl signaling pathway is a complex network that plays a pivotal role in cell fate decisions. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

Axl_Signaling_Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds Axl_p p-Axl Axl->Axl_p Autophosphorylation PI3K PI3K Axl_p->PI3K MAPK MAPK/ERK Axl_p->MAPK NFkB NF-κB Axl_p->NFkB Axl_IN_18 This compound Axl_IN_18->Axl_p Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration MAPK->Proliferation MAPK->Migration NFkB->Proliferation DrugResistance Drug Resistance NFkB->DrugResistance Western_Blot_Workflow CellTreatment Cell Treatment with This compound CellLysis Cell Lysis (with Phosphatase Inhibitors) CellTreatment->CellLysis ProteinQuant Protein Quantification (e.g., BCA Assay) CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p-Axl, anti-Axl, anti-Actin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

References

Application Notes and Protocols: Enhancing Immunotherapy Efficacy with the Potent Axl Inhibitor, Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The receptor tyrosine kinase Axl is a critical mediator of cancer progression, therapy resistance, and immune evasion.[1][2][3][4][5] Overexpressed in numerous malignancies, Axl signaling, upon activation by its ligand Gas6, drives key oncogenic processes including cell survival, proliferation, and metastasis.[2][6][7] Crucially, Axl signaling within the tumor microenvironment (TME) fosters an immunosuppressive landscape, characterized by reduced infiltration of cytotoxic T lymphocytes and an increase in immunosuppressive cell populations, thereby limiting the efficacy of immune checkpoint inhibitors (ICIs).[1][8]

Axl-IN-18 is a potent and highly selective small molecule inhibitor of Axl kinase with a reported IC50 of 1.1 nM.[9] Its high selectivity, particularly over the homologous kinase MET (IC50 = 377 nM), makes it an excellent tool for investigating the specific role of Axl inhibition in cancer biology and for potential therapeutic development.[9] By inhibiting Axl, this compound has the potential to reprogram the TME from an immune-suppressive to an immune-active state, thereby synergizing with immunotherapies to elicit a robust and durable anti-tumor response.[8][10][11]

These application notes provide a comprehensive overview of the rationale and methodology for utilizing this compound in combination with immunotherapy, supported by data from preclinical studies with other selective Axl inhibitors.

Rationale for Combining this compound with Immunotherapy

The combination of this compound with immunotherapy, particularly ICIs like anti-PD-1/PD-L1 antibodies, is underpinned by the multifaceted role of Axl in suppressing anti-tumor immunity. Axl signaling contributes to:

  • An Immunosuppressive Tumor Microenvironment: Axl activation promotes the secretion of immunosuppressive cytokines and the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1]

  • T-cell Exclusion: Axl signaling is associated with T-cell exclusion from the tumor core, a key mechanism of resistance to ICIs.[2]

  • Reduced Antigen Presentation: Axl can mediate decreased expression of Major Histocompatibility Complex I (MHC-I) on cancer cells, hindering their recognition by cytotoxic T cells.[2][12]

  • Upregulation of Immune Checkpoints: The Gas6/Axl pathway can lead to increased expression of PD-L1 on tumor cells, directly contributing to T-cell exhaustion.[1][2]

By inhibiting Axl with a potent agent like this compound, it is hypothesized that these immunosuppressive mechanisms can be reversed, leading to:

  • Increased infiltration and activation of CD8+ T cells within the tumor.[10][11]

  • Enhanced dendritic cell (DC) function for better antigen presentation.

  • Reduced populations of Tregs and MDSCs.

  • Decreased expression of PD-L1 on tumor cells.[8]

This shift in the TME balance is expected to sensitize tumors to the effects of ICIs, leading to improved therapeutic outcomes.

Data from Preclinical Studies with Selective Axl Inhibitors

While specific data for this compound in combination with immunotherapy is not yet publicly available, extensive preclinical research with other selective Axl inhibitors provides a strong proof-of-concept. The following tables summarize key quantitative data from representative studies.

Axl Inhibitor Cancer Model Combination Therapy Key Findings Reference
R428Murine Breast Cancer (4T1)R428 + anti-PD-1- Significant reduction in tumor growth and metastasis. - Increased survival in combination group.[12]
Bemcentinib (BGB324)Murine NSCLCBemcentinib + anti-PD-1- Complete tumor regression in 40% of mice. - Increased CD8+ T-cell proliferation.[8]
TP-0903Murine LymphomaTP-0903 + CART-19 cells- Superior anti-tumor activity and prolonged survival with combination therapy. - Selective reduction of Th2 cells and cytokines.[13]
Study Outcome Control Group Axl Inhibitor Monotherapy Anti-PD-1 Monotherapy Combination Therapy Reference
Median Survival (days) in ID8 ovarian cancer model2754.5 (SGI-7079) / 56 (R428)78.5Not reached (cured mice)[6]
Overall Response Rate (ORR) in advanced NSCLC patients (AXL-positive)N/AN/AN/A33%[14]
Disease Control Rate (DCR) in advanced NSCLC patients (AXL-positive)N/AN/AN/A73%[14]

Signaling Pathways and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating the combination of this compound and immunotherapy.

AXL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K STAT3 STAT3 AXL->STAT3 ERK ERK AXL->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation ImmuneSuppression Immune Suppression (e.g., PD-L1 up) STAT3->ImmuneSuppression Metastasis Metastasis & Invasion ERK->Metastasis Axl_IN_18 This compound Axl_IN_18->AXL Inhibits

Caption: AXL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Tumor Cell Culture (e.g., 4T1, ID8) T_Cell_Killing T-cell Killing Assay Cell_Culture->T_Cell_Killing Cytokine_Analysis_vitro Cytokine Profiling (ELISA/Luminex) T_Cell_Killing->Cytokine_Analysis_vitro Tumor_Implantation Syngeneic Mouse Model (e.g., C57BL/6, BALB/c) Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound 3. anti-PD-1 4. Combination Tumor_Implantation->Treatment_Groups Tumor_Measurement Tumor Growth Monitoring Treatment_Groups->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Survival Tumor_Measurement->Endpoint_Analysis TME_Analysis TME Analysis: - Flow Cytometry (TILs) - Cytokine Analysis Endpoint_Analysis->TME_Analysis

Caption: Experimental workflow for evaluating this compound and immunotherapy.

Experimental Protocols

In Vivo Combination Therapy in a Syngeneic Mouse Model

This protocol is adapted from studies using other selective Axl inhibitors and can be optimized for this compound.[6][12]

1. Cell Culture and Tumor Implantation:

  • Culture murine cancer cells (e.g., 4T1 breast cancer for BALB/c mice, or ID8 ovarian cancer for C57BL/6 mice) in appropriate media.
  • Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL for 4T1, or 1 x 10^7 cells/mL for ID8.
  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of 6-8 week old female BALB/c mice for the 4T1 model.
  • Intraperitoneally inject 100 µL of the cell suspension (1 x 10^6 cells) into 6-8 week old female C57BL/6 mice for the ID8 model.

2. Treatment Groups and Administration:

  • Randomize mice into four groups (n=6-10 per group) once tumors are palpable (approx. 7-10 days post-implantation):
  • Group 1: Vehicle control (formulation buffer for this compound) + Isotype control antibody.
  • Group 2: this compound + Isotype control antibody.
  • Group 3: Vehicle control + anti-PD-1 antibody.
  • Group 4: this compound + anti-PD-1 antibody.
  • This compound Administration: The optimal dose should be determined through pharmacokinetic and pharmacodynamic studies. Based on other Axl inhibitors, a starting point could be daily oral gavage for 2-3 weeks.[6][12]
  • Anti-PD-1 Antibody Administration: Administer via intraperitoneal injection (e.g., 200 µ g/mouse ) twice a week for two weeks.[6][12]

3. Monitoring and Endpoint Analysis:

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
  • Monitor animal body weight and overall health.
  • Euthanize mice when tumors reach a predetermined size or at the end of the study.
  • Collect tumors and spleens for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a framework for characterizing the immune cell populations within the TME.[1][2]

1. Single-Cell Suspension Preparation:

  • Excise tumors and mince them into small pieces in RPMI medium.
  • Digest the minced tissue with a cocktail of enzymes (e.g., collagenase D, DNase I) at 37°C for 30-60 minutes with agitation.
  • Filter the cell suspension through a 70 µm cell strainer to remove debris.
  • Lyse red blood cells using an ACK lysis buffer.
  • Wash the cells with FACS buffer (PBS with 2% FBS).

2. Staining:

  • Count the cells and resuspend in FACS buffer.
  • Block Fc receptors with an anti-CD16/32 antibody.
  • Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-FoxP3 for Tregs).
  • For intracellular staining (e.g., FoxP3, IFN-γ, Granzyme B), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions before adding the intracellular antibodies.

3. Data Acquisition and Analysis:

  • Acquire data on a multi-color flow cytometer.
  • Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations as a percentage of total CD45+ cells.

In Vitro T-Cell Killing Assay

This assay evaluates the ability of this compound to enhance T-cell-mediated killing of tumor cells.[15][16][17]

1. Cell Preparation:

  • Culture target tumor cells (e.g., luciferase-expressing 4T1 cells).
  • Isolate T cells from the spleens of syngeneic mice and activate them (e.g., with anti-CD3/CD28 beads).

2. Co-culture and Treatment:

  • Plate the target tumor cells in a 96-well plate.
  • Add the activated T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
  • Treat the co-cultures with different concentrations of this compound or vehicle control.

3. Measurement of Cell Viability:

  • After 24-72 hours of co-culture, measure the viability of the target tumor cells.
  • If using luciferase-expressing cells, add luciferin and measure luminescence using a plate reader. A decrease in luminescence indicates increased cell killing.
  • Alternatively, use a colorimetric assay (e.g., MTS) or flow cytometry-based methods to assess tumor cell viability.

4. Cytokine Analysis:

  • Collect the supernatant from the co-cultures.
  • Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead array to assess T-cell activation and function.[5][11][18][19]

Conclusion

This compound, as a potent and selective AXL inhibitor, represents a promising agent for combination therapy with immunotherapy. The preclinical data from other selective Axl inhibitors strongly support the rationale that targeting Axl can remodel the tumor microenvironment to be more immune-permissive, thereby overcoming resistance to and enhancing the efficacy of immune checkpoint inhibitors. The protocols provided herein offer a robust framework for researchers to investigate the synergistic potential of this compound in various cancer models, paving the way for future clinical development.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease progression. The receptor tyrosine kinase AXL is a key driver of drug resistance in various cancers.[1][2] Overexpression and activation of AXL can lead to the activation of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, promoting cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), thereby enabling cancer cells to evade the effects of therapeutic agents.[3][4]

Axl-IN-18 is a potent and selective second-generation inhibitor of AXL with an IC50 of 1.1 nM.[5] Its high selectivity and potency make it an excellent tool for studying the role of AXL in drug resistance and for evaluating the potential of AXL inhibition as a strategy to overcome resistance. These application notes provide detailed protocols for using this compound in key in vitro assays to investigate its effects on drug-resistant cancer cells.

Data Presentation

The following tables summarize quantitative data from studies using selective AXL inhibitors to overcome drug resistance. Similar results can be expected when using this compound in comparable experimental setups.

Table 1: Effect of AXL Inhibitor on Docetaxel IC50 in Drug-Resistant Prostate Cancer Cells [2]

Cell LineTreatmentDocetaxel IC50 (nmol/L)Fold Change in Resistance
PC3Parental8-
PC3-DRDocetaxel-Resistant16821
PC3-DR+ AXL siRNANot ReportedResistance Reversed
DU145Parental25-
DU145-DRDocetaxel-Resistant5022200
DU145-DR+ AXL siRNANot ReportedResistance Reversed

Table 2: Reversal of Erlotinib Resistance in Non-Small Cell Lung Carcinoma (NSCLC) Cells by AXL Knockdown [3]

Cell LineTreatmentErlotinib IC50 (µM)
A549Control siRNA>10
A549AXL siRNA~1
H460Control siRNA>10
H460AXL siRNA~2.5

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway in Drug Resistance

AXL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AXL AXL EGFR EGFR AXL->EGFR crosstalk PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK GAS6 GAS6 GAS6->AXL activates AKT AKT PI3K->AKT EMT EMT (Snail, ZEB1) AKT->EMT Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival Resistance Drug Resistance EMT->Resistance Survival->Resistance Axl_IN_18 This compound Axl_IN_18->AXL inhibits

Caption: AXL signaling pathway in drug resistance and its inhibition by this compound.

Experimental Workflow for Studying this compound in Drug Resistance

Experimental_Workflow cluster_assays In Vitro Assays start Start: Drug-Resistant Cancer Cell Line treatment Treat with: 1. Primary Drug 2. This compound 3. Combination start->treatment viability Cell Viability Assay (MTT/Crystal Violet) treatment->viability western Western Blot (p-AXL, p-AKT, EMT markers) treatment->western migration Migration/Invasion Assay (Transwell) treatment->migration apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis analysis Data Analysis: - IC50 determination - Protein expression levels - Cell migration/invasion counts - Apoptosis quantification viability->analysis western->analysis migration->analysis apoptosis->analysis conclusion Conclusion: Assess reversal of drug resistance analysis->conclusion

Caption: General experimental workflow for investigating this compound's effect on drug resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of drug-resistant cancer cells, alone and in combination with a primary therapeutic agent.

Materials:

  • Drug-resistant and parental cancer cell lines

  • This compound (solubilized in DMSO)

  • Primary therapeutic drug (e.g., Docetaxel, Erlotinib)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the primary drug, this compound, and a combination of both in complete medium.

  • Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the AXL signaling pathway.

Materials:

  • Drug-resistant cancer cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-E-cadherin, anti-Vimentin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol evaluates the effect of this compound on the migratory and invasive potential of drug-resistant cancer cells.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol or 4% paraformaldehyde (for fixation)

  • Crystal violet solution (0.5%)

Procedure:

  • For invasion assay: Coat the top of the Transwell inserts with diluted Matrigel and incubate for 2-4 hours at 37°C to solidify. For migration assays, this step is omitted.

  • Resuspend 5 x 10^4 to 1 x 10^5 cells in serum-free medium containing this compound or vehicle.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 12-48 hours at 37°C.

  • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes.

  • Stain the cells with crystal violet solution for 20 minutes.

  • Gently wash the inserts with water.

  • Count the stained cells in several random fields under a microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound in drug-resistant cancer cells.

Materials:

  • Drug-resistant cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V+/PI- cells are early apoptotic; Annexin V+/PI+ cells are late apoptotic/necrotic).

References

Application Notes and Protocols for Axl-IN-18 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Axl-IN-18 is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase.[1] The Axl signaling pathway is a critical driver in various cancers, promoting cell survival, proliferation, migration, and invasion.[2][3][4] Notably, Axl overexpression is frequently associated with a mesenchymal phenotype and resistance to conventional therapies, making it a compelling target for cancer treatment.[5][6] These application notes provide a summary of cancer cell lines sensitive to Axl inhibition, detailed protocols for evaluating the efficacy of this compound, and a visual representation of the Axl signaling pathway.

Data Presentation: Cell Lines Sensitive to Axl Inhibition

Elevated AXL expression is a key determinant of sensitivity to AXL inhibitors. Cell lines with a mesenchymal phenotype, such as those found in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC), often exhibit high levels of AXL and are therefore more susceptible to AXL-targeted therapies.[5] While specific IC50 values for this compound across a broad panel of cell lines are not widely published, data from studies on other selective Axl inhibitors, such as BGB324 and AB-329, can provide insights into expected sensitivities.

Cell LineCancer TypeAXL ExpressionReported IC50 for Axl Inhibitors (Bemcentinib/BGB324 or AB-329)Reference
4T1 Murine Triple-Negative Breast CancerHigh> 5 µM (AB-329)[2]
MDA-MB-231 Human Triple-Negative Breast CancerHighNot explicitly stated, but sensitive to Axl inhibition[4][7]
SUM149 Human Triple-Negative Breast CancerHigh> 5 µM (AB-329)[2]
HCC1937 Human Triple-Negative Breast CancerHigh> 5 µM (AB-329)[2]
E0771-LMB Murine Triple-Negative Breast CancerHigh> 5 µM (AB-329)[2]
NSCLC Cell Line Panel Non-Small Cell Lung CancerVariable0.67 to >9.61 µM (BGB324)[8]
LCLC-103H Human Non-Small Cell Lung CancerHighSensitive to AXL antibody-drug conjugate[9]
H1299 Human Non-Small Cell Lung CancerHighSensitive to AXL inhibition[10][11]
Calu-1 Human Non-Small Cell Lung CancerHighSensitive to AXL inhibition[10][12]
OE33 Esophageal AdenocarcinomaAXL-expressingIC50 for Cisplatin increased with AXL expression[13]
FLO-1 Esophageal AdenocarcinomaAXL-overexpressingIC50 for Cisplatin decreased with AXL knockdown[13]

Note: The provided IC50 values are for the Axl inhibitors Bemcentinib (BGB324) or AB-329 and should be considered as a guide for the expected sensitivity of these cell lines to this compound. Experimental determination of this compound specific IC50 values is recommended.

Mandatory Visualization

Axl Signaling Pathway

Axl_Signaling_Pathway GAS6 GAS6 Axl Axl Receptor GAS6->Axl Binds PI3K PI3K Axl->PI3K MAPK MAPK/ERK Axl->MAPK JAK JAK Axl->JAK AKT AKT PI3K->AKT Migration Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation DrugResistance Drug Resistance mTOR->DrugResistance MAPK->Proliferation MAPK->Migration STAT STAT JAK->STAT STAT->Proliferation NFkB->Proliferation NFkB->DrugResistance Axl_IN_18 This compound Axl_IN_18->Axl

Caption: Axl signaling pathway and its downstream effectors.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound (serial dilutions) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add Cell Viability Reagent (e.g., MTS) Incubate_72h->Add_Reagent Incubate_1_4h Incubate for 1-4h Add_Reagent->Incubate_1_4h Measure_Absorbance Measure Absorbance (e.g., 490 nm for MTS) Incubate_1_4h->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability after this compound treatment.

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is adapted from standard MTS assay procedures and is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.[14][15]

Materials:

  • This compound compound

  • Sensitive cancer cell line (e.g., 4T1, MDA-MB-231)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.01 nM to 10 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).

Western Blotting for Axl Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on Axl phosphorylation.[5][10][16]

Materials:

  • This compound compound

  • Sensitive cancer cell line with high Axl expression (e.g., H1299, Calu-1)

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Axl (e.g., Tyr702 or Tyr779)

    • Rabbit or mouse anti-total Axl

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Axl (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total Axl and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies following the same immunoblotting procedure.

By following these protocols, researchers can effectively evaluate the sensitivity of various cancer cell lines to this compound and investigate its mechanism of action by assessing the inhibition of Axl phosphorylation.

References

Axl-IN-18 in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The receptor tyrosine kinase AXL is a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3][4][5] Its overexpression is linked to poor prognosis in numerous malignancies.[5] Axl-IN-18 is a potent and highly selective second-generation AXL inhibitor that has demonstrated significant anti-proliferative, pro-apoptotic, and anti-invasive effects in traditional 2D cell culture and in vivo xenograft models. Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive platform for evaluating anticancer therapeutics.[6][7][8]

This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models, enabling researchers to effectively assess its therapeutic potential in a physiologically relevant context. While direct studies on this compound in 3D models are emerging, the protocols and expected outcomes are based on established methodologies for 3D cell culture and studies with other potent AXL inhibitors.

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of AXL kinase. In biochemical assays, this compound exhibits an IC50 of 1.1 nM for AXL, demonstrating high selectivity over other kinases.[9] By binding to the ATP-binding pocket of the AXL kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways.

The AXL signaling cascade is initiated by its ligand, Gas6 (Growth arrest-specific 6).[2][3] Upon Gas6 binding, AXL homodimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate multiple downstream pathways crucial for cancer cell survival, proliferation, migration, and invasion. These include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1][5][10] AXL signaling is also heavily implicated in the epithelial-to-mesenchymal transition (EMT), a key process in metastasis and drug resistance.[5]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Gas6 Gas6 AXL Receptor AXL Receptor Gas6->AXL Receptor Binds & Activates PI3K PI3K AXL Receptor->PI3K MAPK/ERK MAPK/ERK AXL Receptor->MAPK/ERK NF-kB NF-kB AXL Receptor->NF-kB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation mTOR->Proliferation MAPK/ERK->Proliferation Migration/Invasion Migration/Invasion MAPK/ERK->Migration/Invasion Drug Resistance Drug Resistance NF-kB->Drug Resistance This compound This compound This compound->AXL Receptor Inhibits

Fig 1. AXL Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize expected quantitative data from treating 3D spheroid models with AXL inhibitors, based on published studies with compounds like TP-0903.[11][12] Researchers should generate similar data for this compound to characterize its potency and efficacy in 3D models.

Table 1: IC50 Values of AXL Inhibitors in 2D vs. 3D Cell Culture Models

Cell LineCulture ModelAXL InhibitorIC50 (nM)Reference
HCT-8 (Colon)3D SpheroidTP-09031 - 100 (dose-dependent inhibition)[11][12]
LN229 (Glioblastoma)3D Spheroid InvasionBemcentinib (5 µM)Significant inhibition[1]
Various2D MonolayerThis compound1.1 (biochemical)[9]

Note: IC50 values are typically higher in 3D models compared to 2D models due to factors like drug penetration and altered cell physiology.[6][8]

Table 2: Effect of AXL Inhibitors on 3D Spheroid Size and Viability

Cell LineTreatmentConcentrationDuration% Reduction in Spheroid Volume% Reduction in Viability (e.g., ATP content)
HCT-8TP-0903100 nM72hTo be determinedSignificant
[Your Cell Line]This compound[Dose Range][Time Course][Experimental Data][Experimental Data]

Experimental Protocols

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This method is suitable for generating single, uniform spheroids.

Materials:

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 10 cm non-tissue culture treated petri dishes

  • Multi-channel pipette

Procedure:

  • Culture cells of interest to ~80% confluency.

  • Trypsinize and resuspend cells to create a single-cell suspension.

  • Count cells and dilute to a final concentration of 50,000 to 250,000 cells/mL (optimization may be required).

  • Using a multi-channel pipette, dispense 20 µL drops of the cell suspension onto the inside of a 10 cm petri dish lid.[13]

  • Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.[13][14]

  • Carefully invert the lid and place it onto the dish.

  • Incubate at 37°C and 5% CO2 for 48-72 hours, allowing spheroids to form via gravitational aggregation.[13]

Protocol 2: 3D Spheroid Formation using Ultra-Low Attachment (ULA) Plates

This method is ideal for higher throughput spheroid generation and analysis.

Materials:

  • 96-well or 384-well round-bottom ultra-low attachment (ULA) spheroid microplates

  • Cell culture medium

  • Single-cell suspension of desired cells

Procedure:

  • Prepare a single-cell suspension at a concentration of 1,000 to 10,000 cells per 100 µL (for 96-well plates; requires optimization).[15]

  • Dispense 100 µL of the cell suspension into each well of the ULA plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.[15]

Protocol 3: this compound Treatment and Viability Assessment

Materials:

  • Pre-formed spheroids in ULA plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit or similar

  • Plate reader with luminescence detection

Procedure:

  • Drug Preparation: Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentration. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Treatment: Carefully remove 50% of the medium from each well containing a spheroid and replace it with an equal volume of the 2x drug solution. This minimizes spheroid disturbance.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Spheroid Imaging (Optional): At each time point, capture brightfield images of the spheroids using an inverted microscope to monitor changes in size and morphology. Spheroid diameter or volume can be quantified using image analysis software.

  • Viability Assay (Endpoint): a. Allow the plate to equilibrate to room temperature for 30 minutes. b. Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's protocol (typically a volume equal to the medium in the well).[7][16] c. Lyse the spheroids by shaking the plate on an orbital shaker for 5 minutes.[15] d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader. f. Calculate IC50 values by plotting the normalized luminescence signal against the log of the this compound concentration and fitting to a four-parameter logistic curve.

Experimental_Workflow cluster_prep Spheroid Preparation cluster_treatment Treatment & Analysis A 1. Cell Culture (2D Monolayer) B 2. Create Single-Cell Suspension A->B C 3. Seed Cells in ULA Plate B->C D 4. Spheroid Formation (24-72h) C->D E 5. Treat with this compound (Serial Dilutions) D->E F 6. Incubate (24-72h) E->F G 7. Image Spheroids (Size & Morphology) F->G H 8. Viability Assay (e.g., CellTiter-Glo 3D) G->H I 9. Data Analysis (IC50 Calculation) H->I

Fig 2. Experimental Workflow for this compound Testing in 3D Spheroids.
Protocol 4: Spheroid Invasion Assay

This assay assesses the effect of this compound on the invasive capacity of cancer cells in a 3D matrix.

Materials:

  • Pre-formed spheroids

  • Extracellular matrix (ECM) gel (e.g., Matrigel®)

  • Serum-free cell culture medium

  • 96-well plate

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the ECM gel on ice. Dilute to the desired concentration with cold serum-free medium.

  • Coat the wells of a 96-well plate with a thin layer of the ECM gel and allow it to solidify at 37°C.

  • Carefully transfer individual spheroids from the ULA plate into the center of the ECM-coated wells.

  • Overlay the spheroids with another layer of ECM gel containing the desired concentration of this compound or vehicle control.

  • Allow the top layer to solidify at 37°C.

  • Add cell culture medium (with or without chemoattractant, and containing this compound or vehicle) to each well.

  • Incubate and acquire images at regular intervals (e.g., 0, 24, 48, 72 hours).

  • Quantify invasion by measuring the area of cell migration out from the central spheroid core using image analysis software.

Conclusion

The use of 3D cell culture models is indispensable for the preclinical evaluation of novel cancer therapeutics. This compound, as a potent AXL inhibitor, is a promising candidate for targeting AXL-driven malignancies. The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the efficacy of this compound in physiologically relevant 3D spheroid models, facilitating a more accurate assessment of its potential as a clinical candidate. Through rigorous quantitative analysis of its effects on spheroid growth, viability, and invasion, the therapeutic value of this compound can be thoroughly characterized.

References

Axl-IN-18 for Immunoprecipitation of Axl Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl receptor tyrosine kinase is a critical player in various cellular processes, including cell proliferation, survival, migration, and invasion.[1][2] Its dysregulation is implicated in the progression and therapeutic resistance of numerous cancers.[3][4] Axl-IN-18 is a potent and selective, type II inhibitor of Axl kinase activity.[5][6] This document provides detailed application notes and protocols for the utilization of this compound in the immunoprecipitation (IP) of the Axl protein. Understanding the interactions and downstream signaling of Axl is paramount for developing targeted cancer therapies, and immunoprecipitation is a key technique for isolating Axl and its binding partners. While this compound is primarily an inhibitor, its high affinity and selectivity can be leveraged in specific IP applications, for instance, in pull-down assays to verify target engagement or to selectively isolate a subpopulation of Axl.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Selectivity (fold) vs. METReference
Axl1.1343[5]
MET377-[5]

Signaling Pathway Overview

The Axl signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[1][7] This binding induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[2][8] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and migration.[1][3][8]

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Receptor Gas6->Axl binds PI3K PI3K Axl->PI3K MAPK MAPK Axl->MAPK JAK JAK Axl->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival ERK ERK MAPK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT STAT JAK->STAT STAT->Proliferation IP_Workflow Start Start: Cell Culture Treatment Optional: Treat with This compound or DMSO Start->Treatment Lysis Cell Lysis Treatment->Lysis Preclear Pre-clear Lysate Lysis->Preclear Add_Ab Add Axl Antibody Preclear->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Protein Wash->Elute Analysis Analyze by Western Blot Elute->Analysis Affinity_Pull_Down_Workflow Start Start: Prepare Cell Lysate Incubate Incubate Beads with Lysate Start->Incubate Immobilize Immobilize Modified This compound on Beads Immobilize->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by Western Blot or Mass Spectrometry Elute->Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Axl-IN-18 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Axl-IN-18, a potent and selective Axl inhibitor. The protocols outlined below detail methods for assessing apoptosis and cell cycle distribution in cancer cells following treatment with this compound.

Introduction to Axl and this compound

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, plays a crucial role in cell proliferation, survival, migration, and differentiation.[1][2] Its activation, primarily through its ligand Gas6, triggers several downstream signaling cascades, including the PI3K/AKT/mTOR, MEK/ERK, NF-κB, and JAK/STAT pathways.[1][3][4][5] Overexpression of AXL has been linked to poor prognosis and the development of drug resistance in numerous cancers.[2][6][7]

This compound is a highly potent and selective type II inhibitor of AXL, with a reported IC50 of 1.1 nM.[8] Studies have shown that this compound effectively inhibits AXL-driven cell proliferation, suppresses migration and invasion, and induces apoptosis in cancer cells, making it a valuable tool for cancer research and therapeutic development.[8]

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the anticipated quantitative data from flow cytometry analysis of cells treated with this compound.

Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (e.g., DMSO)HighLowLow
This compound (Low Dose)Moderately DecreasedIncreasedSlightly Increased
This compound (High Dose)Significantly DecreasedSignificantly IncreasedSignificantly Increased
Positive Control (e.g., Staurosporine)Significantly DecreasedSignificantly IncreasedSignificantly Increased

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control (e.g., DMSO)Normal DistributionNormal DistributionNormal DistributionLow
This compound (Dose-dependent)IncreasedDecreasedVariableIncreased
Positive Control (e.g., Cell cycle-specific drug)Arrest in specific phaseArrest in specific phaseArrest in specific phaseVariable

Signaling Pathway and Experimental Workflow Diagrams

Axl_Signaling_Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K MEK MEK Axl->MEK NFkB NF-κB Axl->NFkB JAK JAK Axl->JAK AKT AKT PI3K->AKT Migration Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Apoptosis Inhibition of Apoptosis NFkB->Apoptosis STAT STAT JAK->STAT STAT->Proliferation Axl_IN_18 This compound Axl_IN_18->Axl Inhibits

Caption: Axl signaling pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow start Seed Cells treatment Treat with this compound or Controls start->treatment harvest Harvest Cells (Adherent & Floating) treatment->harvest wash1 Wash with PBS harvest->wash1 stain Stain for Apoptosis (Annexin V/PI) or Cell Cycle (PI) wash1->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze

Caption: General experimental workflow for flow cytometry analysis.

Experimental Protocols

Materials and Reagents
  • Cancer cell line expressing Axl (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (prepare stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • RNase A

  • Propidium Iodide (for cell cycle analysis)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound, a vehicle control (DMSO), and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.[12][13]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[14][15][16][17]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells as described in step 3 of the Apoptosis Analysis protocol.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal to properly resolve the G0/G1 and G2/M peaks. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.[18]

Protocol 3: Axl Surface Expression Analysis

This protocol can be used to confirm Axl expression on the cell surface and to assess any changes in expression following treatment.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.

  • Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol, but avoid harsh trypsinization that may cleave surface proteins. A non-enzymatic cell dissociation buffer is recommended.

  • Washing: Wash the cell pellet twice with cold PBS containing 1% BSA (staining buffer).

  • Staining:

    • Resuspend the cell pellet in the staining buffer at a concentration of 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add a fluorescently conjugated anti-Axl antibody (or a primary anti-Axl antibody followed by a fluorescently conjugated secondary antibody) at the manufacturer's recommended concentration.[19][20][21][22]

    • Incubate for 30 minutes on ice in the dark.

    • Include an isotype control to determine non-specific binding.

  • Washing: Wash the cells twice with the staining buffer.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of staining buffer and analyze on a flow cytometer.

Data Analysis and Interpretation

  • Apoptosis: Create dot plots of PI versus Annexin V-FITC. Gate the populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Cell Cycle: Generate a histogram of the PI signal. Use cell cycle analysis software to model the G0/G1, S, and G2/M phases and to quantify the percentage of cells in each phase, as well as the sub-G1 population.

  • Axl Expression: Create a histogram of the fluorescence intensity for the Axl antibody and the isotype control. The shift in fluorescence intensity of the Axl-stained sample compared to the isotype control indicates the level of Axl expression.

By following these detailed protocols, researchers can effectively utilize flow cytometry to elucidate the cellular mechanisms of action of this compound and other Axl inhibitors, providing valuable insights for cancer biology and drug development.

References

Application Notes and Protocols for Axl-IN-18 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in tumor progression, metastasis, and the development of therapeutic resistance in numerous cancers.[1][2] Its overexpression is often correlated with a poor prognosis. The binding of its ligand, growth arrest-specific 6 (Gas6), activates downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which promote cancer cell proliferation, survival, invasion, and immune evasion.[3][4] Consequently, inhibiting the Axl signaling pathway presents a promising strategy in cancer therapy.

Axl-IN-18 is a potent and selective second-generation type II AXL inhibitor, demonstrating high efficacy with an IC50 of 1.1 nM in biochemical assays. It has shown significant antitumor activity in preclinical xenograft models, making it a compound of high interest for further investigation in more clinically relevant patient-derived xenograft (PDX) models.[5] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are recognized for their ability to retain the histopathological and genetic characteristics of the original tumor, offering a more predictive preclinical platform for evaluating novel cancer therapeutics.[6][7]

These application notes provide a comprehensive overview of the use of Axl inhibitors in PDX models, with a specific focus on a representative protocol that can be adapted for this compound. While specific in vivo data for this compound in PDX models is not yet publicly available, the provided protocols are based on established methodologies for similar small molecule Axl inhibitors.

Axl Signaling Pathway and Point of Intervention

The Axl signaling cascade is initiated by the binding of Gas6, leading to the dimerization and autophosphorylation of the Axl receptor. This activation triggers a network of downstream signaling pathways crucial for cancer cell survival and progression. Small molecule inhibitors, such as this compound, typically target the ATP-binding pocket of the Axl kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream effectors.

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl_receptor Axl Receptor Gas6->Axl_receptor Binds Axl_dimer Axl Dimerization & Autophosphorylation Axl_receptor->Axl_dimer Activates PI3K PI3K Axl_dimer->PI3K MAPK MAPK/ERK Axl_dimer->MAPK NFkB NF-κB Axl_dimer->NFkB STAT STAT Axl_dimer->STAT AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MAPK->Proliferation Invasion Invasion & Metastasis NFkB->Invasion Drug_Resistance Drug Resistance NFkB->Drug_Resistance Immune_Evasion Immune Evasion STAT->Immune_Evasion Axl_IN_18 This compound Axl_IN_18->Axl_dimer Inhibits

Axl Signaling Pathway and Inhibition by this compound.

Quantitative Data from Preclinical PDX Studies with Axl Inhibitors

The following tables summarize available quantitative data from preclinical studies of various Axl inhibitors in patient-derived xenograft models. This data provides a reference for the expected efficacy of targeting the Axl pathway in different cancer types.

Table 1: Efficacy of Small Molecule Axl Inhibitors in PDX Models

Cancer TypePDX ModelAxl InhibitorDosing RegimenTreatment DurationOutcomeReference
Ovarian CancerChemoresistant PDXBGB324Not specified74 daysMaintained chemoresponse and reduced tumor volumeResearchGate
Pancreatic CancerPanc163, Panc281BGB324Not specifiedNot specifiedSignificantly attenuated xenograft growth in combination with gemcitabine.[8][8]
NSCLCEGFRi-resistant PDXAXL-107-MMAE (ADC)4 mg/kgNot specifiedInduced anti-tumor activity.[9][9]
NSCLCAXL-high PDXNPS103450 mg/kgNot specifiedInhibited tumor growth in combination with osimertinib.ResearchGate

Table 2: Efficacy of Anti-Axl Antibodies in PDX Models

Cancer TypePDX ModelAntibodyDosing RegimenTreatment DurationOutcomeReference
Triple-Negative Breast CancerAXL-positive PDX20G7-D9200 µg, twice weekly4 weeksSignificantly decreased tumor growth.[10][10]

Experimental Protocols

The following section details a representative protocol for evaluating the efficacy of a selective Axl inhibitor, such as this compound, in a patient-derived xenograft model.

Protocol 1: Establishment and Propagation of Patient-Derived Xenografts
  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol. Transport the tissue to the laboratory in a sterile collection medium on ice.

  • Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with PBS containing antibiotics. Remove any necrotic or fatty tissue and mince the tumor into small fragments (2-3 mm³).

  • Implantation:

    • Anesthetize immunodeficient mice (e.g., NSG or nude mice).

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly.

  • Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and implant fragments into new host mice for expansion. Early passages (P2-P5) are recommended for treatment studies to maintain the characteristics of the original tumor.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
  • PDX Model Selection: Select a well-characterized PDX model with confirmed Axl expression via immunohistochemistry (IHC) or western blot.

  • Animal Cohort: Once tumors in the propagated PDX line reach a volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Note: As specific formulation details for this compound are not publicly available, a representative formulation for a small molecule kinase inhibitor is provided. Optimization may be required.

    • Formulation: Prepare this compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Dosage: Based on preclinical data for other Axl inhibitors, a starting dose range of 25-100 mg/kg could be explored. A dose-finding study is recommended.

    • Administration: Administer this compound orally (p.o.) via gavage once or twice daily. The control group should receive the vehicle only.

  • Treatment and Monitoring:

    • Treat the mice for a predetermined period (e.g., 21-28 days).

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Process a portion of the tumor for pharmacodynamic analysis (e.g., western blot for p-Axl, Axl, and downstream signaling proteins) and histological analysis (e.g., H&E, IHC for proliferation and apoptosis markers).

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo study of an Axl inhibitor in a PDX model.

PDX_Workflow cluster_setup Model Setup cluster_study Efficacy Study cluster_analysis Data Analysis start Patient Tumor Acquisition implant Implantation into Immunodeficient Mice (P0) start->implant propagate Tumor Propagation (Passaging P1-P3) implant->propagate characterize Model Characterization (Axl Expression) propagate->characterize randomize Randomize Tumor-Bearing Mice into Cohorts characterize->randomize treat Treatment with this compound or Vehicle Control randomize->treat monitor Monitor Tumor Growth & Animal Health treat->monitor endpoint Endpoint Analysis monitor->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi pd_analysis Pharmacodynamic Analysis (p-Axl, etc.) endpoint->pd_analysis histo Histological Analysis (IHC, H&E) endpoint->histo end Results & Conclusion tgi->end pd_analysis->end histo->end

Experimental Workflow for this compound in PDX Models.

Conclusion

The use of this compound and other selective Axl inhibitors in patient-derived xenograft models represents a crucial step in the preclinical evaluation of this therapeutic strategy. The detailed protocols and compiled data in these application notes provide a framework for researchers to design and execute robust in vivo studies. While specific data for this compound in PDX models is anticipated, the information gathered from studies with other Axl inhibitors strongly supports the potential of this approach to overcome drug resistance and improve patient outcomes in a variety of cancers. Careful model selection and thorough endpoint analysis will be critical for successfully translating the promising preclinical activity of Axl inhibitors into clinical benefits.

References

Application Notes and Protocols for Studying Cancer Metastasis with Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The receptor tyrosine kinase AXL is a critical mediator of cancer progression, playing a significant role in metastasis, drug resistance, and immune evasion.[1][2][3] Its overexpression is correlated with poor prognosis in various cancers.[3] AXL signaling promotes cancer cell survival, migration, and invasion, making it an attractive therapeutic target.[1][2] Axl-IN-18 is a potent and selective small molecule inhibitor of AXL, demonstrating significant potential as a tool for studying and potentially treating cancer metastasis.[4] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo assays to investigate its anti-metastatic properties.

Mechanism of Action of AXL in Cancer Metastasis

AXL, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating downstream signaling cascades.[2] These pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, regulate processes integral to metastasis such as epithelial-to-mesenchymal transition (EMT), cell migration, invasion, and survival.[2][5] By inhibiting the kinase activity of AXL, this compound effectively blocks these downstream signals, thereby impeding the metastatic cascade.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compound AXL1.1-Biochemical Assay[4]
R428 (Bemcentinib)AXL14-Biochemical Assay[6]
BGB324AXL0.79 - 2.13 µMEwing Sarcoma Cell LinesCell Viability Assay[7]

Table 2: Preclinical In Vivo Efficacy of AXL Inhibitors in Metastasis Models

CompoundCancer TypeAnimal ModelDosing RegimenEffect on MetastasisReference
R428 (Bemcentinib)Breast Cancer4T1 Orthotopic Mouse Model125 mg/kg, twice daily, oralSignificantly reduced metastatic burden and prolonged survival.[2]
R428 (Bemcentinib)Breast CancerMCF-7/ADR Tail Vein Injection Mouse Model25 mg/kg, twice daily, gavage75% reduction in the incidence of lung metastasis.[8]
BGB324Pancreatic CancerKIC Mouse Model50 mg/kg, twice daily, oralSignificantly reduced the rate of metastasis.[9]
Anti-AXL mAb 20G7-D9Triple-Negative Breast CancerMDA-MB-231-Luc Intracardiac Injection Mouse Model200 µg, twice per weekSignificantly lower bioluminescence intensity in bone metastases.[3]

Experimental Protocols

In Vitro Assays

1. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the directional migration of cancer cells on a two-dimensional surface.

  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

    • Complete culture medium

    • Serum-free culture medium

    • This compound (dissolved in DMSO)

    • 6-well plates

    • Sterile 200 µL pipette tips or a wound-healing insert

    • Microscope with a camera

  • Protocol:

    • Seed cells in 6-well plates and grow to form a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip or by removing the insert.

    • Gently wash the wells with serum-free medium to remove detached cells.

    • Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

    • Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

    • Measure the wound area at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area.

2. Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • Serum-free culture medium

    • This compound (dissolved in DMSO)

    • 24-well Transwell inserts with 8 µm pores

    • Matrigel basement membrane matrix

    • Cotton swabs

    • Methanol for fixation

    • Crystal violet staining solution

  • Protocol:

    • Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.

    • Harvest and resuspend cells in serum-free medium.

    • Seed the desired number of cells (e.g., 5 x 10^4) into the upper chamber of the coated inserts.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add various concentrations of this compound or vehicle control to both the upper and lower chambers.

    • Incubate for 24-48 hours at 37°C.

    • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.

In Vivo Assay

1. Orthotopic Metastasis Model

This model mimics the natural progression of cancer, where a primary tumor forms in the correct organ and subsequently metastasizes.

  • Materials:

    • Cancer cell line of interest (e.g., 4T1 for murine breast cancer)

    • Immunocompromised mice (e.g., BALB/c for 4T1 cells)

    • This compound formulated for oral administration

    • Surgical instruments for orthotopic injection

    • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Protocol:

    • Surgically implant cancer cells into the corresponding organ of the mice (e.g., mammary fat pad for breast cancer).

    • Allow the primary tumor to establish and grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., at a dose extrapolated from effective doses of similar inhibitors like 50-125 mg/kg) or vehicle control orally, once or twice daily.

    • Monitor primary tumor growth using calipers or bioluminescence imaging.

    • At the end of the study, euthanize the mice and harvest primary tumors and metastatic organs (e.g., lungs, liver, bones).

    • Quantify metastatic burden by counting surface nodules, histological analysis, or bioluminescence imaging of excised organs.

Visualizations

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binding & Dimerization PI3K PI3K AXL->PI3K Activation MAPK MAPK AXL->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK MAPK->ERK Metastasis Metastasis (Migration, Invasion, Survival, EMT) ERK->Metastasis NFkB->Metastasis Axl_IN_18 This compound Axl_IN_18->AXL Inhibition

Caption: AXL signaling pathway in cancer metastasis and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture MigrationAssay Migration Assay (Wound Healing) CellCulture->MigrationAssay InvasionAssay Invasion Assay (Transwell) CellCulture->InvasionAssay Axl_IN_18_vitro Treat with this compound MigrationAssay->Axl_IN_18_vitro InvasionAssay->Axl_IN_18_vitro Analysis_vitro Quantify Migration/Invasion Axl_IN_18_vitro->Analysis_vitro OrthotopicModel Orthotopic Tumor Model Axl_IN_18_vivo Treat with this compound OrthotopicModel->Axl_IN_18_vivo MetastasisAssessment Assess Metastasis Axl_IN_18_vivo->MetastasisAssessment

Caption: Experimental workflow for studying the anti-metastatic effects of this compound.

Logical_Relationship Axl_Activation AXL Activation Downstream_Signaling Activation of Downstream Pathways (PI3K/Akt, MAPK/ERK) Axl_Activation->Downstream_Signaling Metastatic_Phenotype Enhanced Metastatic Phenotype (Migration, Invasion, EMT) Downstream_Signaling->Metastatic_Phenotype Reduced_Metastasis Reduced Cancer Metastasis Axl_IN_18_Inhibition This compound Axl_IN_18_Inhibition->Axl_Activation Inhibits Axl_IN_18_Inhibition->Reduced_Metastasis Leads to

Caption: Logical relationship between AXL inhibition by this compound and reduced cancer metastasis.

References

Troubleshooting & Optimization

Axl-IN-18 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axl-IN-18. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its signaling is implicated in cancer progression, metastasis, and drug resistance. This compound functions by blocking the phosphorylation of AXL, thereby inhibiting its downstream signaling pathways.[1]

Q2: What are the main challenges when working with this compound in the lab?

Like many kinase inhibitors, this compound has poor aqueous solubility. This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of solution in aqueous buffers used for in vitro and cell-based assays. This precipitation can lead to inaccurate and irreproducible experimental results.

Q3: What solvents are recommended for dissolving this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most applications, a high-concentration stock solution is first prepared in 100% DMSO.

Q4: What is the recommended final concentration of DMSO in cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound in aqueous buffers.

Issue 1: Precipitate forms when diluting my DMSO stock solution in aqueous buffer.

Possible Cause: The low aqueous solubility of this compound is exceeded upon dilution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

    • This formulation for AXL-IN-13 yielded a clear solution at 2.5 mg/mL after sonication.[3]

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the buffer, vortexing or mixing gently between each step.

  • Warm the Solution: Gently warming the solution to 37°C may help to redissolve small amounts of precipitate. However, be mindful of the temperature stability of this compound and other components in your assay.

  • Sonication: Use of an ultrasonic bath can help to break up aggregates and improve dissolution.[3]

Issue 2: I observe inconsistent results in my cell-based assays.

Possible Cause: Precipitation of this compound in the cell culture medium is leading to variable effective concentrations.

Troubleshooting Steps:

  • Visual Inspection: Before adding the treatment to your cells, carefully inspect the diluted this compound solution for any signs of precipitation (cloudiness, visible particles). Centrifuge the solution at low speed and check for a pellet.

  • Prepare Fresh Dilutions: Prepare fresh working solutions of this compound from your DMSO stock immediately before each experiment. Do not store diluted aqueous solutions.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is not exceeding 0.5%.[2] Higher concentrations of DMSO can have direct effects on cells, confounding your results.

  • Serum Concentration: The presence of serum proteins in the cell culture medium can sometimes help to stabilize small molecules. If you are using serum-free media, consider whether a low percentage of serum could be added without interfering with your experimental goals.

Quantitative Data Summary

Due to the limited public availability of a detailed certificate of analysis for this compound, the following solubility data is based on information for similar Axl kinase inhibitors and general knowledge of small molecule solubility.

Solvent/Buffer SystemEstimated SolubilityRemarks
100% DMSO≥ 10 mg/mLCommon solvent for initial stock solution preparation.
100% EthanolSoluble, but may be lower than DMSOCan be used as an alternative to DMSO.
WaterInsolubleDirect dissolution in water is not recommended.
PBS (pH 7.4)Very Low/InsolubleProne to precipitation when diluted from organic stock.
Cell Culture Media + 10% FBSLowSerum proteins may slightly improve solubility and stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 563.58 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 563.58 g/mol * (1000 mg / 1 g) = 5.64 mg

  • Weigh the compound: Carefully weigh out 5.64 mg of this compound powder and place it into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. For AXL-IN-13, a similar compound, storage at -80°C is recommended for up to 6 months.[3]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (with or without serum, as required by the experiment)

  • Sterile polypropylene tubes

Procedure:

  • Determine the final desired concentration of this compound and the final volume of the working solution needed.

  • Calculate the volume of stock solution required. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • (10 mM) * V1 = (10 µM) * (1 mL)

    • V1 = (10 µM / 10,000 µM) * 1 mL = 0.001 mL or 1 µL

  • Perform a serial dilution:

    • It is recommended to perform an intermediate dilution to ensure accurate pipetting. For example, first dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

    • Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.

  • Mix thoroughly: Gently vortex or invert the tube to mix the solution after each dilution step.

  • Final DMSO concentration check: Ensure the final concentration of DMSO in the working solution is below 0.5%. In the example above, the final DMSO concentration would be 0.1%.

  • Use immediately: Use the freshly prepared working solution for your cell-based assay. Do not store aqueous dilutions of this compound.

Visualizations

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand Axl AXL Receptor Gas6->Axl Binds and Activates PI3K PI3K Axl->PI3K Ras Ras Axl->Ras STAT STAT Axl->STAT NFkB NF-κB Axl->NFkB Akt Akt PI3K->Akt DrugResistance Drug Resistance PI3K->DrugResistance mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis & Invasion ERK->Metastasis ERK->DrugResistance STAT->Proliferation NFkB->Proliferation NFkB->Metastasis Axl_IN_18 This compound Axl_IN_18->Axl Inhibits

Caption: Axl Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution for Cell Assay cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO to make 10mM Stock weigh->dissolve store 3. Aliquot and Store at -80°C dissolve->store dilute1 4. Perform Serial Dilution in Cell Culture Medium store->dilute1 check 5. Final DMSO Conc. < 0.5% dilute1->check treat 6. Add to Cells Immediately check->treat precipitate Precipitation? treat->precipitate If problem occurs lower_conc Lower Final Concentration precipitate->lower_conc Yes cosolvent Use Co-solvent System precipitate->cosolvent Yes sonicate Warm/Sonicate precipitate->sonicate Yes

Caption: Experimental Workflow for this compound Solution Preparation.

References

Potential off-target effects of Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Axl-IN-18. This guide is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also referred to as compound 25c, is a potent and selective type II inhibitor of the AXL receptor tyrosine kinase.[1] It demonstrates high inhibitory activity against AXL with an IC50 value of 1.1 nM in biochemical assays.[1]

Q2: What are the known off-target effects of this compound?

This compound has been shown to have a high degree of selectivity for AXL over the highly homologous MET kinase. Specifically, it exhibits a 343-fold selectivity for AXL (IC50 = 1.1 nM) over MET (IC50 = 377 nM) in biochemical assays.[1] While this indicates good selectivity, it is important to note that a comprehensive kinome-wide scan for this compound has not been made publicly available. Therefore, other potential off-target kinases cannot be completely ruled out. As with any pharmacological inhibitor, it is recommended to use appropriate controls to verify that the observed effects are due to AXL inhibition.[2]

Q3: What are the potential downstream biological consequences of on-target AXL inhibition?

Inhibition of AXL by this compound has been demonstrated to have several downstream effects in cancer cell models, including:

  • Inhibition of AXL-driven cell proliferation.[1]

  • Suppression of cell migration and invasion in a dose-dependent manner.[1]

  • Induction of apoptosis.[1]

Q4: Are there any known issues with the stability or solubility of this compound?

For optimal performance and to minimize potential experimental artifacts, it is crucial to follow the storage and handling recommendations provided in the Certificate of Analysis that accompanies the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with known AXL signaling. Potential off-target effect. 1. Validate with a structurally distinct AXL inhibitor: Use another selective AXL inhibitor with a different chemical scaffold to see if the phenotype is reproduced. 2. Perform a rescue experiment: If possible, overexpress a constitutively active form of AXL to see if it reverses the observed phenotype. 3. Use genetic knockdown: Employ siRNA or shRNA to specifically knockdown AXL expression and compare the resulting phenotype to that observed with this compound treatment.
High background or variable results in biochemical kinase assays. Improper assay conditions or reagent quality. 1. Optimize ATP concentration: Ensure the ATP concentration in your assay is at or near the Km for AXL to accurately determine the IC50 value. 2. Check enzyme and substrate quality: Use highly purified and active AXL kinase and a validated substrate. 3. Include appropriate controls: Run control reactions with no enzyme, no inhibitor (DMSO vehicle), and a known potent AXL inhibitor.
Inconsistent results in cell-based assays. Cell line variability or issues with compound concentration. 1. Confirm AXL expression: Verify the expression and phosphorylation status of AXL in your cell line of choice by Western blot or other methods. 2. Determine the optimal concentration: Perform a dose-response curve to identify the effective concentration range of this compound for your specific cell line and assay. 3. Monitor cell health: Ensure that the observed effects are not due to general cytotoxicity by performing a cell viability assay (e.g., MTT or CellTiter-Glo).

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound.

Target IC50 (nM) Selectivity vs. AXL Reference
AXL1.1-[1]
MET377343-fold[1]

Key Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the activity and potential off-target effects of this compound.

Biochemical Kinase Inhibition Assay (Example Protocol)

This protocol is a general example for determining the in vitro inhibitory activity of a compound against a purified kinase.

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor_Prep Prepare serial dilutions of this compound Incubation Incubate AXL kinase with This compound Inhibitor_Prep->Incubation Enzyme_Prep Prepare AXL kinase solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Reaction_Start Initiate reaction with substrate/ATP mix Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction Reaction_Start->Reaction_Stop Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Stop->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: Workflow for a typical in vitro biochemical kinase assay.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent serial dilutions.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add a solution of purified recombinant AXL kinase in kinase buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a synthetic peptide) and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of product formed or the amount of ATP remaining using a suitable detection method. A common method is a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Example Protocol)

This protocol describes a common method to assess the effect of a compound on cell viability and proliferation.

Workflow for Cell Proliferation Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout Cell_Seeding Seed cells in a 96-well plate Cell_Attachment Allow cells to attach overnight Cell_Seeding->Cell_Attachment Compound_Addition Add serial dilutions of This compound Cell_Attachment->Compound_Addition Incubation Incubate for a set period (e.g., 72 hours) Compound_Addition->Incubation Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_Reagent Measurement Measure absorbance or luminescence Viability_Reagent->Measurement Analysis Calculate GI50 values Measurement->Analysis

Caption: Workflow for a typical cell proliferation assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period of time, typically 72 hours, under standard cell culture conditions.

  • Viability Assessment:

    • Add a cell viability reagent such as MTT or a luminescent-based reagent like CellTiter-Glo®.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways

AXL Signaling and Potential Off-Target Interaction with MET

The following diagram illustrates the canonical AXL signaling pathway and highlights the potential for off-target inhibition of the related MET receptor tyrosine kinase.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL AXL GAS6->AXL Binds HGF HGF MET MET HGF->MET Binds PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT STAT AXL->STAT MET->PI3K MET->ERK MET->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Migration Migration STAT->Migration Axl_IN_18 This compound Axl_IN_18->AXL Inhibits (High Potency) Axl_IN_18->MET Inhibits (Lower Potency)

Caption: this compound potently inhibits AXL signaling and has weaker off-target activity against MET.

References

Axl-IN-18 Technical Support Center: Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Axl-IN-18 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Based on information from suppliers, the following conditions are recommended:

FormStorage TemperatureShelf Life
Solid (Powder)-20°C3 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q2: How should I prepare this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of high-purity DMSO. Ensure the compound is fully dissolved, using sonication if necessary. For in vitro cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

Q4: What are the potential degradation pathways for this compound?

A4: Although specific degradation products of this compound have not been reported in the available literature, based on its chemical structure which includes a pyrimidine core and amide linkages, potential degradation pathways may include:

  • Hydrolysis: The amide bonds could be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air and light for extended periods in solution.

  • Photodegradation: Exposure to light, especially UV, can lead to degradation. It is advisable to protect solutions from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected activity in cellular assays. Compound degradation in stock solution.Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution at -80°C and avoid repeated freeze-thaw cycles.
Compound degradation in working solution (aqueous buffer or media).Prepare fresh working solutions from the stock solution immediately before each experiment. Do not store this compound in aqueous solutions.
Adsorption to plasticware.Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help.
Precipitation of the compound when diluting into aqueous buffer or media. Low aqueous solubility.Perform serial dilutions to reach the final concentration. Ensure the final DMSO concentration is compatible with your experimental system. If precipitation persists, consider using a different solvent system or formulation, though this may require further validation.
Variability in results between experiments. Inconsistent compound concentration due to degradation or handling.Standardize the protocol for solution preparation and handling. Always use freshly prepared working solutions. Perform a stability check of your stock solution if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in a specific buffer or medium.

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired buffer (e.g., phosphate-buffered saline, cell culture medium) at a known concentration (e.g., 10 µM).

  • Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., 4°C, room temperature, 37°C) and for various time points (e.g., 0, 2, 4, 8, 24 hours). Protect samples from light.

  • Sample Analysis: At each time point, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation. Centrifuge the samples to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection. Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Data Analysis: The stability is determined by comparing the peak area of this compound at each time point to the peak area at time zero. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binding & Dimerization PI3K PI3K AXL->PI3K Activation MAPK MAPK/ERK AXL->MAPK STAT JAK/STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT Migration Cell Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation MAPK->Migration STAT->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Axl_IN_18 This compound Axl_IN_18->AXL Inhibition

Caption: A simplified diagram of the AXL signaling pathway and the inhibitory action of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Sol Prepare this compound solution in desired buffer/medium Incubate Incubate at different temperatures and time points Prep_Sol->Incubate Quench Quench reaction Incubate->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Compare Compare peak areas to time zero Analyze->Compare Identify Identify potential degradation products Compare->Identify

Caption: A general experimental workflow for assessing the stability of this compound in solution.

References

Troubleshooting inconsistent Axl-IN-18 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Axl-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and providing clear guidance on the use of this potent and selective AXL inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective type II inhibitor of the AXL receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the AXL kinase domain, preventing its activation and subsequent downstream signaling. This inhibition leads to the suppression of AXL-driven cellular processes such as proliferation, migration, and invasion, and can induce apoptosis in cancer cells.[1]

Q2: I am observing significant variability in my IC50 values for this compound across different experiments. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Line Specificity: Different cell lines exhibit varying levels of AXL expression and dependence on AXL signaling, leading to different sensitivities to this compound.[2] It is crucial to characterize the AXL expression and phosphorylation status in your cell line of interest.

  • Assay-Dependent Variability: The choice of cell viability assay can significantly impact IC50 values. For instance, metabolic assays like the MTT assay can be influenced by changes in cellular metabolism induced by the inhibitor, potentially leading to an over- or underestimation of cell viability.[3][4] Consider using alternative assays that measure different parameters of cell health.

  • Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of inhibitor treatment can all affect the apparent IC50 value. Standardization of these parameters across experiments is critical for reproducibility.

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in your experimental setup can lead to a lower effective concentration and thus a higher apparent IC50.

Q3: My this compound solution appears to have precipitated after dilution in my cell culture medium. How can I address this?

A3: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation upon dilution from a DMSO stock into aqueous media is a common issue.

  • Optimize DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5] However, it is always best to determine the tolerance of your specific cell line. Keep the final DMSO concentration consistent across all experiments, including vehicle controls.

  • Stepwise Dilution: Avoid diluting the DMSO stock directly into a large volume of aqueous medium. Perform serial dilutions in your culture medium, vortexing or gently mixing between each step.

  • Warming the Solution: Gently warming the solution to 37°C may help in redissolving any precipitate.[6] However, be cautious about the thermal stability of the compound.

  • Solubility Test: Before proceeding with your experiment, perform a visual solubility test by preparing the highest concentration of this compound you plan to use and inspecting for any precipitate under a microscope.

Q4: I am not seeing a decrease in phosphorylated AXL (p-AXL) in my western blots after treating with this compound. What could be wrong?

A4: Several factors could contribute to this issue:

  • Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to inhibit AXL phosphorylation. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. AXL phosphorylation can be rapid and transient.[5]

  • Antibody Quality: The specificity and sensitivity of your primary antibody against p-AXL are crucial. Ensure your antibody is validated for western blotting and recognizes the specific phosphorylation site of interest.

  • Sample Handling: To preserve the phosphorylation status of proteins, it is essential to work quickly, keep samples on ice, and use phosphatase inhibitors in your lysis buffer.[7]

  • Basal AXL Activity: Some cell lines may have low basal AXL activity. Stimulation with the AXL ligand, Gas6, may be necessary to induce detectable AXL phosphorylation and subsequently observe its inhibition by this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Notes
AXLBiochemical Assay1.1Potent and selective inhibition.[1]
METBiochemical Assay377343-fold selectivity over MET.[1]

Table 2: IC50 Values of AXL Inhibitors in Various Cancer Cell Lines (Example Data for a similar AXL inhibitor, BGB324)

Cell LineCancer TypeIC50 (µM)
Calu-1Non-Small Cell Lung Cancer~2.0
H2250Non-Small Cell Lung Cancer~1.5
H1299Non-Small Cell Lung Cancer~2.5
LCNEC cell linesLarge Cell Neuroendocrine CarcinomaMedian ~2.3

Note: This table provides example IC50 values for the AXL inhibitor BGB324 to illustrate the expected range of activity in cell-based assays. IC50 values for this compound in specific cell lines should be determined empirically.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol offers an alternative to the MTT assay and is less prone to interference from compounds affecting cellular metabolism.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration does not exceed the tolerated level for your cell line (typically ≤ 0.5%).[5] Include a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/mL and incubate for 1-4 hours at 37°C, protected from light.[8]

  • Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-AXL (p-AXL)

This protocol is optimized for the detection of AXL phosphorylation.

  • Cell Treatment: Seed cells and treat with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., Gas6 stimulation) and negative (vehicle) controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. Keep samples on ice throughout the process.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AXL (e.g., p-AXL Tyr702/703) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AXL and a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K Activates RAS RAS AXL->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration EMT EMT ERK->EMT Axl_IN_18 This compound Axl_IN_18->AXL Inhibits

AXL Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Compound_Prep 2. This compound Preparation (Stock and working solutions) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Dose-response and time-course) Compound_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., Resazurin) Treatment->Viability_Assay Western_Blot 4b. Western Blot (p-AXL, Total AXL, downstream targets) Treatment->Western_Blot IC50_Calc 5a. IC50 Determination Viability_Assay->IC50_Calc WB_Analysis 5b. Protein Expression Analysis Western_Blot->WB_Analysis

General Experimental Workflow for this compound.

Troubleshooting_Guide cluster_ic50 IC50 Variability cluster_western No p-AXL Inhibition Start Inconsistent Experimental Results Check_Assay Review Cell Viability Assay Method Start->Check_Assay Issue Check_Conditions Standardize Experimental Conditions (cell density, serum, time) Start->Check_Conditions Issue Check_Solubility Verify Compound Solubility Start->Check_Solubility Issue Check_Treatment Optimize Inhibitor Concentration and Treatment Time Start->Check_Treatment Issue Check_Antibody Validate Primary Antibody Start->Check_Antibody Issue Check_Lysis Use Phosphatase Inhibitors Start->Check_Lysis Issue Sol1 Consider alternative assays (e.g., Resazurin, CellTiter-Glo) Check_Assay->Sol1 Check_Assay->Sol1 Sol2 Run controls for each parameter Check_Conditions->Sol2 Check_Conditions->Sol2 Sol3 Perform solubility test; Optimize dilution method Check_Solubility->Sol3 Check_Solubility->Sol3 Sol4 Perform dose-response and time-course experiments Check_Treatment->Sol4 Check_Treatment->Sol4 Sol5 Test antibody with positive and negative controls Check_Antibody->Sol5 Check_Antibody->Sol5 Sol6 Always keep samples cold Check_Lysis->Sol6 Check_Lysis->Sol6

Troubleshooting Decision Tree for this compound.

References

Axl-IN-18 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Axl-IN-18, this technical support center provides essential guidance on experimental controls, best practices, and troubleshooting. The following information is curated to ensure the effective and accurate use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, type II inhibitor of the AXL receptor tyrosine kinase.[1][2] Its mechanism of action involves binding to the AXL kinase domain, thereby blocking its activation and downstream signaling. AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its signaling is initiated by its ligand, Growth Arrest-Specific 6 (GAS6).[3] The activation of AXL triggers several downstream pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, which are crucial for cancer cell proliferation, survival, migration, and the development of drug resistance.[3] By inhibiting AXL, this compound aims to disrupt these oncogenic signaling networks.

Q2: How should I reconstitute and store this compound?

For optimal results, it is recommended to follow the storage and reconstitution guidelines provided on the product's certificate of analysis. As a general guideline for similar small molecule inhibitors, this compound should be stored as a solid at -20°C or -80°C. For use in cell culture, a stock solution can be prepared by dissolving the compound in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For another AXL inhibitor, AXL-IN-13, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]

Q3: What are the recommended starting concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on its potent biochemical IC50 of 1.1 nM, a good starting point for cell-based assays would be in the low nanomolar to low micromolar range.[1][2] For other potent AXL inhibitors like TP-0903, concentrations between 10-30 nM have been used to study specific effects on CART19 cells, while higher concentrations (around 65 nM) were required to observe direct anti-tumor activity.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: What are the essential positive and negative controls for an experiment with this compound?

Proper controls are critical for interpreting your results accurately. Here are some recommended controls:

  • Vehicle Control (Negative Control): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is essential to ensure that the observed effects are not due to the solvent itself.

  • Positive Control (Cell-based): If available, use a well-characterized AXL inhibitor with a known effect in your cell line. Alternatively, genetic knockdown of AXL using siRNA or shRNA can serve as an excellent positive control to confirm that the pharmacological inhibition phenocopies the genetic inhibition.[5]

  • Positive Control (Biochemical): For biochemical assays, a known active AXL kinase can be used as a positive control.

  • Inactive Compound Control (Negative Control): If an inactive enantiomer or a structurally similar but inactive compound is available, it can be used as a negative control to demonstrate the specificity of this compound.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or weak effect of this compound observed Low AXL expression in the cell line: The target protein may not be present at a high enough level for the inhibitor to have a significant effect.Confirm AXL expression: Check the AXL protein levels in your cell line by Western blot or flow cytometry. Select a cell line with known high AXL expression as a positive control.
Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit AXL signaling.Perform a dose-response experiment: Test a range of this compound concentrations (e.g., from low nM to high µM) to determine the optimal working concentration for your cell line and assay.
Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling.Ensure proper storage: Store this compound as recommended and avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.
Cell culture conditions: Factors in the cell culture medium, such as high serum concentration, may interfere with the inhibitor's activity.Optimize culture conditions: Consider reducing the serum concentration during the treatment period if it does not affect cell viability.
Cell toxicity or off-target effects observed High inhibitor concentration: The concentration of this compound may be too high, leading to non-specific effects.Lower the concentration: Use the lowest effective concentration determined from your dose-response experiments.
Off-target kinase inhibition: Although this compound is selective, at higher concentrations it may inhibit other kinases.Perform a kinase panel screen: If significant off-target effects are suspected, a broader kinase profiling assay can identify other potential targets.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Check solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Include a vehicle-only control.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect the experimental outcome.Standardize cell culture protocols: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Inaccurate pipetting or dilutions: Errors in preparing inhibitor dilutions can lead to variability.Use calibrated pipettes and prepare fresh dilutions: Ensure accurate preparation of stock and working solutions for each experiment.

Quantitative Data

Table 1: Biochemical Potency of this compound

Target Kinase IC50 (nM) Selectivity (fold vs. MET)
AXL1.1343
MET3771

Data sourced from MedChemExpress.[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of AXL Pathway Inhibition

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or a vehicle control for 72-96 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

AXL_Signaling_Pathway AXL Signaling Pathway cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway cluster_STAT JAK/STAT Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 JAK JAK AXL->JAK Migration Migration AXL->Migration DrugResistance Drug Resistance AXL->DrugResistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Survival

Caption: AXL Signaling Pathway and Downstream Effects.

Experimental_Workflow_AXL_Inhibition Experimental Workflow for AXL Inhibition cluster_assays Assay Types Start Start Experiment Cell_Culture 1. Cell Culture (Select AXL-expressing cells) Start->Cell_Culture Treatment 2. Treatment (this compound vs. Vehicle Control) Cell_Culture->Treatment Assay 3. Perform Assay Treatment->Assay Genetic_Control Genetic Control (AXL siRNA/shRNA) Treatment->Genetic_Control Parallel Experiment Western_Blot Western Blot (p-AXL, p-AKT) Viability_Assay Cell Viability (MTT, etc.) Migration_Assay Migration/Invasion Assay Apoptosis_Assay Apoptosis Assay (Annexin V, etc.) Data_Analysis 4. Data Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Migration_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Genetic_Control->Data_Analysis

Caption: General Experimental Workflow for Studying AXL Inhibition.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Unexpected Result Check_Controls Are controls behaving as expected? Start->Check_Controls Check_AXL Is AXL expressed in the cell line? Check_Controls->Check_AXL Yes Review_Protocol Review and optimize protocol Check_Controls->Review_Protocol No Check_Conc Is the inhibitor concentration optimal? Check_AXL->Check_Conc Yes Choose_New_Cells Select a different cell line Check_AXL->Choose_New_Cells No Check_Reagents Are reagents (inhibitor, antibodies) viable? Check_Conc->Check_Reagents Yes Dose_Response Perform a dose-response experiment Check_Conc->Dose_Response No Check_Reagents->Review_Protocol Yes New_Reagents Use fresh reagents Check_Reagents->New_Reagents No Problem_Solved Problem Solved Review_Protocol->Problem_Solved Choose_New_Cells->Problem_Solved Dose_Response->Problem_Solved New_Reagents->Problem_Solved

Caption: A Logical Flowchart for Troubleshooting this compound Experiments.

References

Navigating Axl-IN-18 IC50 Data: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting variations in Axl-IN-18 IC50 data. Understanding the nuances of experimental conditions is critical for obtaining reproducible and reliable results in the study of this potent Axl kinase inhibitor.

This compound IC50 Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the experimental setup. Below is a summary of reported IC50 values across different assay formats.

Assay TypeTarget/Cell LineIC50 (nM)Reference
Biochemical AssayAxl Kinase1.1[1]
Biochemical AssayMET Kinase377[1]
Cell-Based Assay4T1 (Murine Breast Cancer)Mentioned to suppress migration and invasion, but specific IC50 not provided.[1]
In Vivo Xenograft ModelBaF3/TEL-AXLDemonstrated antitumor efficacy, but a specific IC50 is not applicable.[1]

Axl Signaling Pathway

Axl, a receptor tyrosine kinase, plays a crucial role in cell survival, proliferation, migration, and invasion. Its signaling is initiated by the binding of its ligand, Gas6, leading to the activation of downstream pathways such as PI3K/AKT and MAPK/ERK. This compound is a type II inhibitor that targets the Axl kinase domain.[2][3][4][5]

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl_receptor Axl Receptor Gas6->Axl_receptor binds PI3K PI3K Axl_receptor->PI3K activates MAPK_pathway MAPK Pathway (ERK) Axl_receptor->MAPK_pathway activates AKT AKT PI3K->AKT activates Survival Survival AKT->Survival Proliferation Proliferation MAPK_pathway->Proliferation Migration Migration MAPK_pathway->Migration Axl_IN_18 This compound Axl_IN_18->Axl_receptor inhibits

Figure 1: Simplified Axl Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for interpreting IC50 data. Below are generalized protocols for common assays used to evaluate this compound.

Biochemical Kinase Assay (Generic)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Axl kinase.

Materials:

  • Recombinant Axl kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (at or near the Km for Axl)

  • Axl-specific substrate (e.g., a peptide with a tyrosine phosphorylation site)

  • This compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™, radiolabeled ATP [γ-³³P]-ATP)

  • 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the assay plate.

  • Add the Axl kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™, autoradiography for radiolabeled ATP).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay - Generic)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., 4T1, BaF3/TEL-AXL)

  • Complete cell culture medium

  • This compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide & FAQs

Variations in IC50 values can arise from multiple factors. This section addresses common issues and provides guidance for troubleshooting your experiments.

Troubleshooting_Workflow cluster_assay_specific Assay-Specific Checks Start Inconsistent IC50 Results Check_Reagents Verify Reagent Quality (Inhibitor, Cells, ATP, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times, etc.) Start->Check_Protocol Check_Assay Examine Assay-Specific Parameters Start->Check_Assay Data_Analysis Re-evaluate Data Analysis (Curve fitting, Normalization) Start->Data_Analysis Consistent Results Consistent? Check_Reagents->Consistent Check_Protocol->Consistent Biochemical_Checks Biochemical Assay: - ATP Concentration (Km) - Enzyme Activity - Incubation Time Check_Assay->Biochemical_Checks Cellular_Checks Cell-Based Assay: - Cell Passage Number - Seeding Density - Serum Concentration - Plate Edge Effects Check_Assay->Cellular_Checks Data_Analysis->Consistent End Problem Resolved Consistent->End Yes Further_Troubleshooting Further Troubleshooting Required Consistent->Further_Troubleshooting No Biochemical_Checks->Consistent Cellular_Checks->Consistent

Figure 2: A workflow for troubleshooting inconsistent IC50 results.

Frequently Asked Questions (FAQs)

Q1: Why is the biochemical IC50 value for this compound so much lower than what I'm seeing in my cell-based assays?

A1: It is common for the IC50 value from a biochemical assay to be significantly lower than that from a cell-based assay. Here's why:

  • Cellular Barriers: In a cell-based assay, the inhibitor must cross the cell membrane to reach its target. The permeability of this compound can affect its intracellular concentration.

  • ATP Competition: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). As this compound is an ATP-competitive inhibitor, a higher concentration is needed to effectively compete with the abundant intracellular ATP.

  • Off-Target Effects and Cellular Metabolism: The inhibitor may be metabolized by the cells, sequestered in cellular compartments, or engage with other cellular components, reducing its effective concentration at the target.

  • Presence of Efflux Pumps: Cancer cells can express efflux pumps that actively transport the inhibitor out of the cell, lowering its intracellular concentration.

Q2: My IC50 values for this compound vary between different cell lines. What could be the reason?

A2: IC50 values are highly dependent on the cellular context. Variations between cell lines can be attributed to:

  • Axl Expression Levels: Cell lines with higher levels of Axl protein may require higher concentrations of the inhibitor to achieve 50% inhibition.

  • Genetic Background: The mutational status of other genes in the signaling pathway (e.g., downstream effectors like PI3K or MAPK components) can influence the cell's dependence on Axl signaling and its sensitivity to inhibition.

  • Proliferation Rate: Faster-proliferating cells may be more sensitive to inhibitors that target pathways essential for cell division.

  • Drug Resistance Mechanisms: As mentioned above, differences in drug metabolism and efflux pump expression can lead to varying IC50 values.

Q3: I am observing high variability between replicate experiments. What are the common sources of error?

A3: High variability can be frustrating. Here are some common culprits to investigate:

  • Inhibitor Preparation: Ensure accurate and consistent preparation of your this compound stock solution and serial dilutions. Inaccurate pipetting can introduce significant errors.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cells are evenly suspended before plating and use a reliable cell counting method.

  • Plate Edge Effects: Wells on the periphery of a 96-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.

  • Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay development (e.g., MTT incubation).

  • Reagent Quality: Use high-quality, fresh reagents. For example, ensure your MTT solution is properly stored and protected from light.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to genetic drift and altered phenotypes.

Q4: How should I set the ATP concentration in my biochemical kinase assay?

A4: For ATP-competitive inhibitors like this compound, the measured IC50 is highly dependent on the ATP concentration. It is generally recommended to use an ATP concentration that is at or near the Michaelis-Menten constant (Km) of the Axl kinase for ATP. This allows for a more standardized comparison of inhibitor potencies. Using a much higher ATP concentration will result in a rightward shift of the IC50 curve and a higher apparent IC50 value.

By carefully controlling these experimental variables and understanding the underlying biological principles, researchers can more accurately interpret their this compound IC50 data and generate more robust and reproducible results.

References

Technical Support Center: Axl-IN-18 Resistance Development in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Axl-IN-18 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective type II inhibitor of the AXL receptor tyrosine kinase. It functions by binding to the AXL kinase domain, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.

Q2: What are the known downstream signaling pathways of AXL?

AXL activation triggers several key signaling cascades within cancer cells. These include the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, also involved in cell growth and division. Additionally, AXL signaling can activate the JAK/STAT and NF-κB pathways, which are implicated in inflammation, immune evasion, and cell survival.[1][2][3][4]

Q3: What are the potential mechanisms by which cancer cells can develop resistance to Axl inhibitors like this compound?

While specific resistance mechanisms to this compound are still under investigation, resistance to AXL inhibitors, in general, can arise through several mechanisms:

  • Upregulation of AXL Expression: Cancer cells may increase the production of the AXL protein, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[2][5][6]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the AXL blockade. This can involve the upregulation or activation of other receptor tyrosine kinases such as EGFR, HER2/HER3, c-MET, or PDGFR.[5][7]

  • Epithelial-to-Mesenchymal Transition (EMT): AXL itself is a driver of EMT, a process where cancer cells become more migratory and resistant to therapies.[2][7] Cells that undergo a more pronounced EMT may exhibit intrinsic resistance to AXL inhibition.

  • Activation of Downstream Effectors: Mutations or alterations in proteins downstream of AXL in the signaling cascade could render the cells less dependent on AXL for their survival and proliferation.

Q4: How do I determine if my cell line is sensitive or resistant to this compound?

The sensitivity or resistance of a cell line to this compound is typically determined by its half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the cell viability by 50%. A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance.[8] The specific threshold for defining resistance can vary depending on the cell type and experimental conditions, but generally, a significant fold-increase in IC50 compared to a sensitive parental cell line is indicative of resistance.[9][10]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or improper reagent mixing.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.

    • When adding reagents, such as this compound or viability assay reagents, ensure proper mixing in each well.

    • Follow a consistent timeline for treatment and analysis.[10][11]

Problem 2: Discrepancy between biochemical assay potency and cellular assay results for this compound.

  • Possible Cause: this compound may show high potency in a cell-free biochemical assay but lower potency in a cellular context due to factors like cell membrane permeability, off-target effects, or the high intracellular concentration of ATP competing with the inhibitor.[12][13]

  • Solution:

    • Confirm target engagement in cells using a cellular thermal shift assay (CETSA) or by assessing the phosphorylation status of AXL via Western blot.

    • Evaluate the expression level of AXL in your cell line; low expression may lead to a weaker effect.

    • Consider potential efflux of the compound by ABC transporters.

Problem 3: No significant difference in AXL phosphorylation after this compound treatment in resistant cells.

  • Possible Cause: The resistant cells may have developed mechanisms that maintain AXL phosphorylation despite the presence of the inhibitor, or they may rely on alternative signaling pathways.

  • Solution:

    • Increase the concentration of this compound to see if the inhibition can be restored.

    • Investigate the activation status of other receptor tyrosine kinases (e.g., EGFR, MET, HER2) to check for bypass pathway activation.

    • Sequence the AXL kinase domain in the resistant cells to check for mutations that may prevent inhibitor binding.

Problem 4: My cells are not developing resistance to this compound after prolonged treatment.

  • Possible Cause: The starting concentration of this compound may be too high, leading to cell death rather than adaptation. The cell line may also have a low propensity to develop resistance through on-target mechanisms.

  • Solution:

    • Start with a lower concentration of this compound (e.g., around the IC20) and gradually increase the dose in a stepwise manner as the cells recover and proliferate.[9]

    • Consider using a different parental cell line that is known to be more plastic in its signaling pathways.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data when comparing this compound sensitive and resistant cell lines. Researchers should generate their own data following the provided experimental protocols.

Cell LineThis compound IC50 (nM)Fold Resistancep-AXL (Y779) Expression (Relative to loading control)p-AKT (S473) Expression (Relative to loading control)p-ERK1/2 (T202/Y204) Expression (Relative to loading control)
Parental (Sensitive)[Insert experimental value]1[Insert experimental value][Insert experimental value][Insert experimental value]
Resistant Subclone 1[Insert experimental value][Calculate fold change][Insert experimental value][Insert experimental value][Insert experimental value]
Resistant Subclone 2[Insert experimental value][Calculate fold change][Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes the generation of resistant cell lines using a stepwise dose-escalation method.[9][10]

  • Initial Seeding: Seed the parental cancer cell line at a density of 2.0 × 10^6 cells per 100 mm dish.

  • Initial Treatment: After 24 hours, treat the cells with this compound at a concentration that inhibits cell viability by approximately 10-20% (IC10-20). Culture the cells in an incubator for 48-72 hours.

  • Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and proliferate until they reach 80-90% confluency.

  • Passage and Dose Escalation: Passage the cells to a new dish. Treat the passaged cells with a 1.5- to 2.0-fold higher concentration of this compound for 48-72 hours.

  • Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the concentration of this compound. If cells fail to recover, reduce the fold-increase in drug concentration to 1.1- to 1.5-fold.

  • Confirmation of Resistance: At various stages, perform a cell viability assay to determine the IC50 of the treated cells compared to the parental line. A 3- to 5-fold or greater increase in IC50 is generally considered indicative of resistance.[9]

  • Clonal Selection: Once a stable resistant population is established, perform single-cell cloning by limiting dilution to ensure a homogeneous resistant cell line.

Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well white-bottom plate in 100 µL of culture medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.

Protocol 3: Western Blot Analysis of AXL Signaling Pathway

  • Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL (Y779), AXL, p-AKT (S473), AKT, p-ERK1/2 (T202/Y204), ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Visualizations

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 PLCg PLCγ AXL->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, EMT) mTOR->Transcription SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PKC PKC PLCg->PKC PKC->Transcription Axl_IN_18 This compound Axl_IN_18->AXL

Caption: AXL signaling pathway and the inhibitory action of this compound.

Resistance_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) AXL->Downstream_Signaling Inhibited Bypass_Receptor Bypass Receptor (e.g., EGFR, MET) Bypass_Receptor->Downstream_Signaling Activation Survival Cell Survival and Proliferation Downstream_Signaling->Survival Axl_IN_18 This compound Axl_IN_18->AXL

Caption: Bypass signaling as a mechanism of resistance to this compound.

Experimental_Workflow start Parental Cell Line (this compound Sensitive) step1 Stepwise increase in This compound concentration start->step1 step2 Establish Stable Resistant Cell Line step1->step2 step3a Cell Viability Assay (Determine IC50) step2->step3a step3b Western Blot (Analyze Signaling) step2->step3b step3c Further Characterization (e.g., sequencing, migration assays) step2->step3c end Characterized This compound Resistant Model step3a->end step3b->end step3c->end

Caption: Workflow for generating and characterizing this compound resistant cells.

References

Axl-IN-18 interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential interference of Axl-IN-18 with fluorescent assays. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: I am observing unexpected results in my fluorescence-based assay when using this compound.

Unexpected results, such as a loss of signal (quenching) or a false-positive signal (autofluorescence), can be indicative of assay interference by the small molecule inhibitor.[1][2] Follow this guide to troubleshoot the issue.

Step 1: Characterize the Potential for Interference

The first step is to determine if this compound is directly interfering with the fluorescence detection at the concentrations used in your primary assay.

  • Experimental Protocol: Compound Interference Counter-Assay

    • Objective: To assess the intrinsic fluorescence (autofluorescence) and quenching potential of this compound.

    • Materials:

      • This compound stock solution

      • Assay buffer (the same used in your primary experiment)

      • The fluorophore used in your primary assay

      • Microplate reader with fluorescence and absorbance capabilities

      • Black, clear-bottom microplates suitable for fluorescence

    • Procedure:

      • Plate 1: Autofluorescence Measurement

        • Prepare serial dilutions of this compound in the assay buffer, covering the concentration range used in your primary assay and one to two logs higher.

        • Include a buffer-only control (blank).

        • Read the plate using the same excitation and emission wavelengths as your primary assay. An increase in signal in the absence of your fluorescent probe indicates autofluorescence.

      • Plate 2: Quenching Measurement

        • Prepare serial dilutions of this compound as in Plate 1.

        • Add the fluorophore from your primary assay to each well at the final assay concentration.

        • Include a control with the fluorophore in buffer only (no this compound).

        • Read the plate using the same excitation and emission wavelengths as your primary assay. A concentration-dependent decrease in signal compared to the fluorophore-only control suggests quenching.

      • Plate 3: Absorbance Spectrum

        • In a UV-transparent plate, prepare the highest concentration of this compound used in your assay.

        • Scan the absorbance spectrum of the compound across a range that includes your assay's excitation and emission wavelengths. Significant absorbance at these wavelengths can indicate a high potential for the inner filter effect, a form of quenching.[1]

Step 2: Logical Troubleshooting Workflow

Use the following workflow to diagnose and mitigate interference.

troubleshooting_workflow start Unexpected Assay Results check_interference Run Compound Interference Counter-Assay start->check_interference is_autofluorescent Is Compound Autofluorescent? check_interference->is_autofluorescent  Analyze Data is_quenching Does Compound Quench Signal? is_autofluorescent->is_quenching No mitigate_autofluorescence Mitigation for Autofluorescence: 1. Subtract background from compound-only wells. 2. Use a red-shifted fluorophore. 3. Decrease compound concentration if possible. is_autofluorescent->mitigate_autofluorescence Yes no_interference No Significant Interference. Investigate other experimental variables (e.g., target biology, reagent stability). is_quenching->no_interference No mitigate_quenching Mitigation for Quenching: 1. Use a red-shifted fluorophore. 2. Decrease compound concentration. 3. Measure absorbance to check for inner filter effect. is_quenching->mitigate_quenching Yes orthogonal_assay Confirm with Orthogonal Assay (e.g., Luminescence, Label-Free) no_interference->orthogonal_assay mitigate_autofluorescence->orthogonal_assay mitigate_quenching->orthogonal_assay Interference_Types cluster_auto Autofluorescence (False Positive) cluster_quench Quenching (False Negative) A_Excitation Excitation Light A_Compound This compound A_Excitation->A_Compound A_Emission Compound Emits Light (Interference Signal) A_Compound->A_Emission Q_Excitation Excitation Light Q_Fluorophore Fluorophore Q_Excitation->Q_Fluorophore Q_Compound This compound Q_Excitation->Q_Compound Absorbed Q_Emission Expected Emission Q_Fluorophore->Q_Emission Q_Emission->Q_Compound Absorbed

References

Technical Support Center: Ensuring Complete Inhibition of Axl with Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Axl-IN-18, a potent and selective Axl inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective type II inhibitor of the Axl receptor tyrosine kinase.[1] It functions by binding to the ATP-binding site of the Axl kinase domain, thereby preventing its activation and downstream signaling.[2] Axl is a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases and its signaling is involved in critical cellular processes such as cell survival, proliferation, migration, and invasion.[2] Overexpression of Axl is associated with poor prognosis and drug resistance in various cancers.[3][4]

Q2: What are the key downstream signaling pathways inhibited by this compound?

Axl activation triggers several downstream signaling cascades. By inhibiting Axl, this compound effectively blocks these pathways, which include:

  • PI3K/Akt Pathway: Crucial for cell survival and proliferation.[3][5]

  • MAPK/ERK Pathway: Plays a significant role in cell proliferation and differentiation.[3][5]

  • NF-κB Pathway: Involved in inflammation, cell survival, and proliferation.

Q3: What is the potency and selectivity of this compound?

In biochemical assays, this compound demonstrates excellent inhibitory activity against Axl with an IC50 of 1.1 nM.[1] It also shows high selectivity, being 343-fold more selective for Axl over the homologous kinase MET (IC50 = 377 nM).[1]

Q4: How should I store and handle this compound?

For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, use a suitable solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For experimental use, further dilute the stock solution in cell culture medium to the desired final concentration. The stability of this compound in cell culture medium over long-term incubations should be considered, and refreshing the medium with the inhibitor may be necessary for prolonged experiments.

Troubleshooting Guide: Ensuring Complete Axl Inhibition

This guide provides a step-by-step approach to troubleshoot experiments where incomplete Axl inhibition is suspected.

Step 1: Verify Experimental Parameters

The first step in troubleshooting is to confirm the basics of your experimental setup.

Problem: Inconsistent or weak inhibition of Axl signaling.

Possible Causes & Solutions:

Possible Cause Recommended Action
Incorrect Inhibitor Concentration Confirm the final concentration of this compound in your experiment. Create a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Inhibitor Degradation Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.
Insufficient Treatment Duration The time required to observe maximal inhibition of Axl phosphorylation and downstream signaling can vary. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.
Cell Line Specificity The expression levels of Axl can vary significantly between different cell lines. Confirm Axl expression in your cell line of interest by Western blot or qPCR. Cell lines with very high Axl expression may require higher concentrations of the inhibitor.
Step 2: Assess Axl Phosphorylation and Downstream Signaling

Directly measuring the phosphorylation status of Axl and its key downstream targets is the most definitive way to confirm inhibition.

Problem: Phenotypic effects (e.g., decreased cell viability) are not observed despite treatment with this compound.

Experimental Protocol: Western Blot for Axl Phosphorylation

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated Axl (p-Axl). Subsequently, probe with an antibody for total Axl as a loading control. To assess downstream effects, also probe for phosphorylated and total Akt and ERK.

  • Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

Interpreting the Results:

  • Complete Inhibition: A significant decrease or complete absence of the p-Axl band in treated samples compared to the untreated control.

  • Incomplete Inhibition: A faint or moderately intense p-Axl band remains in the treated samples.

  • No Inhibition: The intensity of the p-Axl band is similar in treated and untreated samples.

Step 3: Investigate Potential Resistance Mechanisms

If you have confirmed your experimental parameters and still observe incomplete inhibition, consider the possibility of cellular resistance mechanisms.

Problem: Axl phosphorylation is inhibited, but downstream signaling pathways remain active, or the desired phenotypic effect is not achieved.

Possible Causes & Solutions:

  • Compensatory Signaling Pathways: Inhibition of Axl can sometimes lead to the activation of other receptor tyrosine kinases (RTKs) that can bypass the Axl signaling blockade.[5][6] For example, in some contexts, EGFR signaling can be upregulated.

    • Troubleshooting: Perform a broader analysis of other RTKs and their downstream signaling pathways using phospho-RTK arrays or Western blotting for key signaling nodes of parallel pathways. If a compensatory pathway is identified, a combination inhibitor approach may be necessary.

  • Ligand-Independent Axl Activation: In some cancer cells, Axl can be activated independently of its ligand, Gas6, often due to overexpression or heterodimerization with other receptors like EGFR.[6]

    • Troubleshooting: Ensure that the concentration of this compound is sufficient to inhibit this potentially more robust Axl activation.

  • Cellular Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.

    • Troubleshooting: Test for the expression of common drug efflux pumps. If present, co-treatment with an efflux pump inhibitor may enhance the efficacy of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound and other relevant Axl inhibitors in biochemical and cell-based assays. Note that cell-based IC50 values can vary depending on the cell line and assay conditions.

InhibitorAssay TypeTargetIC50Reference
This compound BiochemicalAxl1.1 nM[1]
This compound BiochemicalMET377 nM[1]
BGB324 (R428) Cell-basedNSCLC cell lines0.67 to >9.61 µM[7]
TP0903 Cell-basedTNBC, NSCLC, HNSCC25 nM (effective dose)[4]

Visualizing Key Concepts

Axl Signaling Pathway

Axl_Signaling_Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K MAPK_Pathway RAS/RAF/MEK/ERK (MAPK Pathway) Axl->MAPK_Pathway NFkB NF-κB Axl->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival MAPK_Pathway->Proliferation Migration Cell Migration/ Invasion MAPK_Pathway->Migration NFkB->Proliferation NFkB->Survival Axl_IN_18 This compound Axl_IN_18->Axl Inhibits Troubleshooting_Workflow Start Incomplete Axl Inhibition Suspected Step1 Step 1: Verify Experimental Parameters - Inhibitor Concentration? - Inhibitor Integrity? - Treatment Duration? - Axl Expression in Cell Line? Start->Step1 Step1->Start Parameters Incorrect? [No] (Re-run experiment with corrections) NotResolved1 Parameters Optimized Step1->NotResolved1 Parameters Correct? [Yes] Step2 Step 2: Assess Axl Phosphorylation (Western Blot for p-Axl) Step2->Step1 p-Axl Not Decreased? [No] (Re-evaluate Step 1) NotResolved2 Inhibition Confirmed, but No Phenotype Step2->NotResolved2 p-Axl Decreased? [Yes] Step3 Step 3: Investigate Resistance - Compensatory Signaling? - Ligand-Independent Activation? - Drug Efflux Pumps? Resolved Issue Resolved Step3->Resolved No Obvious Resistance, Re-evaluate Assay ConsiderCombination Consider Combination Therapy Step3->ConsiderCombination Resistance Mechanism Identified? [Yes] NotResolved1->Step2 NotResolved2->Step3 ConsiderCombination->Resolved

References

Axl-IN-18 Technical Support Center: Troubleshooting Cell Morphology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Axl-IN-18 in cell morphology studies. This compound is a potent inhibitor of the AXL receptor tyrosine kinase, a key player in cell survival, proliferation, and migration. A significant effect of AXL inhibition is the reversal of the Epithelial-to-Mesenchymal Transition (EMT), a process critical in cancer progression and metastasis. This transition is characterized by distinct changes in cell morphology, from a mesenchymal, spindle-like shape to an epithelial, cobblestone-like appearance.

Frequently Asked Questions (FAQs)

Q1: What is the expected morphological change in cells treated with this compound?

A1: this compound is expected to induce a Mesenchymal-to-Epithelial Transition (MET), the reverse of EMT.[1][2] This morphological change is characterized by cells transitioning from an elongated, fibroblast-like, or spindle shape to a more rounded, polygonal, and cobblestone-like appearance, typical of epithelial cells.[1] This is often accompanied by increased cell-cell adhesion.

Q2: What is the mechanism behind the morphological changes induced by this compound?

A2: this compound inhibits the AXL receptor tyrosine kinase. AXL signaling is known to promote and maintain a mesenchymal phenotype.[3] By inhibiting AXL, downstream signaling pathways that regulate the expression of EMT-associated genes are blocked. This leads to the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, like vimentin and N-cadherin, driving the cells towards an epithelial morphology.[1][4]

Q3: What is a typical concentration range and treatment duration to observe morphological changes with this compound?

A3: The optimal concentration and duration of this compound treatment are cell-line dependent. However, based on studies with similar AXL inhibitors, a good starting point is to perform a dose-response experiment ranging from 10 nM to 1 µM. Morphological changes can often be observed within 24 to 72 hours of continuous treatment.[5] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line.

Q4: How can I best visualize the morphological changes induced by this compound?

A4: Phase-contrast microscopy is a straightforward method for observing overall changes in cell shape and colony morphology. For more detailed and quantitative analysis, immunofluorescence staining for key EMT markers is highly recommended. Staining for E-cadherin (epithelial marker) and vimentin (mesenchymal marker) will provide clear evidence of a phenotypic switch.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable change in cell morphology. 1. Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit AXL kinase activity in your specific cell line. 2. Insufficient treatment duration: The incubation time may not be long enough for the cellular machinery to execute the morphological changes. 3. Cell line is not dependent on AXL for its mesenchymal phenotype: Some cell lines may maintain a mesenchymal state through AXL-independent pathways. 4. Inhibitor inactivity: The this compound compound may have degraded.1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal IC50 for your cell line.[6] 2. Conduct a time-course experiment: Observe cells at multiple time points (e.g., 24, 48, 72, and 96 hours). 3. Confirm AXL expression and activation: Verify that your cell line expresses AXL and that the kinase is active (phosphorylated) using Western blotting. If AXL is not expressed or active, this compound will not have an effect. 4. Use a fresh stock of this compound: Ensure proper storage and handling of the compound as per the manufacturer's instructions.
Excessive cell death or cytotoxicity. 1. Inhibitor concentration is too high: High concentrations of this compound may lead to off-target effects or general toxicity. 2. Cell line is highly sensitive to AXL inhibition: Some cell lines are dependent on AXL signaling for survival.1. Lower the concentration of this compound: Refer to your dose-response curve and use a concentration that induces morphological changes with minimal impact on viability. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your morphology experiments to determine the cytotoxic threshold.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or improper storage of stock solutions. 3. Subjective assessment of morphology: Visual assessment of cell shape can be subjective.1. Standardize your cell culture protocol: Use cells within a consistent passage number range and seed them to reach a specific confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Quantify morphological changes: Use image analysis software to measure parameters like cell circularity, aspect ratio, and the intensity of E-cadherin and vimentin staining for a more objective analysis.
Unexpected changes in morphology (not MET-related). 1. Off-target effects of the inhibitor: At higher concentrations, this compound may inhibit other kinases, leading to unforeseen cellular responses. 2. Cellular stress response: The treatment conditions may be inducing a stress response that alters cell morphology independent of AXL inhibition.1. Consult the selectivity profile of this compound if available. Consider using a second, structurally different AXL inhibitor to confirm that the observed effects are on-target. 2. Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, and media formulation) to minimize cellular stress.

Experimental Protocols & Data

Quantitative Data Summary of AXL Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of various AXL inhibitors on cell proliferation and AXL phosphorylation in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

InhibitorCell LineAssayIC50 (nM)Reference
R428 (BGB324)HeLaCell Viability~1000[5]
R428 (BGB324)HNSCC cellsCell Proliferation1 - 1000[7]
TP-0903JeKo-1 (B-cell malignancy)AXL Phosphorylation<10[8]
UNC2025AXL Kinase ActivityBiochemical Assay1.6[4]
Amuvatinib (MP470)ANV5 (Mesenchymal cells)EMT ReversalNot specified[1]
Key Experimental Methodologies

1. Cell Culture and this compound Treatment:

  • Cell Seeding: Plate cells at a density that allows for exponential growth throughout the duration of the experiment and ensures they are sub-confluent at the time of analysis.

  • Inhibitor Preparation: Prepare a concentrated stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentrations in complete cell culture medium immediately before use. Include a vehicle control (DMSO) in all experiments.

  • Treatment: Replace the existing medium with the medium containing the appropriate concentration of this compound or vehicle control. Incubate for the desired duration (e.g., 24-72 hours).

2. Immunofluorescence Staining for EMT Markers:

  • Cell Plating: Grow cells on glass coverslips or in imaging-compatible plates.

  • Treatment: Treat cells with this compound as described above.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies against E-cadherin and vimentin diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBST and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT EMT Epithelial-Mesenchymal Transition (EMT) PI3K->EMT Migration Cell Migration & Invasion PI3K->Migration Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation ERK->EMT ERK->Migration NFkB->Proliferation Axl_IN_18 This compound Axl_IN_18->AXL Inhibits

Caption: AXL Signaling Pathway and the Point of Intervention for this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells to Optimal Confluency Prepare_Inhibitor 2. Prepare this compound and Vehicle Control Treat_Cells 3. Treat Cells for 24-72 hours Prepare_Inhibitor->Treat_Cells Phase_Contrast 4a. Phase-Contrast Microscopy Treat_Cells->Phase_Contrast Immunofluorescence 4b. Immunofluorescence (E-cadherin, Vimentin) Treat_Cells->Immunofluorescence Image_Analysis 5. Quantitative Image Analysis Phase_Contrast->Image_Analysis Immunofluorescence->Image_Analysis

Caption: Experimental Workflow for Assessing this compound Effects on Cell Morphology.

References

Confirming Axl Target Engagement of Axl-IN-18: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of Axl-IN-18, a potent and selective Axl inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective type II inhibitor of the Axl receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the Axl kinase domain, thereby preventing its activation and subsequent downstream signaling. This inhibition has been shown to suppress Axl-driven cell proliferation, migration, and invasion, and to induce apoptosis.[1]

Q2: What are the key methods to confirm that this compound is engaging the Axl target in my cellular model?

There are several robust methods to confirm the target engagement of this compound in a cellular context:

  • Cellular Thermal Shift Assay (CETSA): This method directly assesses the physical binding of this compound to the Axl protein in intact cells by measuring the increased thermal stability of the protein-ligand complex.[2][3]

  • NanoBRET™ Target Engagement Assay: This live-cell assay provides quantitative data on the affinity and occupancy of this compound for the Axl protein.[4][5][6][7]

  • Western Blotting for Downstream Signaling: This technique evaluates the functional consequence of Axl inhibition by measuring the phosphorylation status of Axl and its downstream effectors, such as AKT and ERK.[8][9][10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a benchmark for experimental outcomes.

ParameterValueNotes
Axl IC50 1.1 nMIn vitro biochemical assay.[1]
MET IC50 377 nMDemonstrates >300-fold selectivity over the homologous kinase MET.[1]

Troubleshooting Guides

Problem: I am not observing a significant thermal shift in my CETSA experiment after treating with this compound.

Possible CauseSuggested Solution
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing a thermal shift.
Incorrect Heating Temperature or Duration Optimize the heating temperature and duration for your specific cell line and experimental setup. A temperature gradient is recommended in initial experiments.[2]
Low Axl Expression in Cell Line Confirm Axl protein expression levels in your chosen cell line via Western Blot or other proteomic methods.
Cell Lysis and Sample Preparation Issues Ensure complete cell lysis and proper separation of soluble and aggregated protein fractions. Incomplete lysis can lead to variability.

Problem: My Western blot results show no change in pAXL levels after this compound treatment.

Possible CauseSuggested Solution
Insufficient Ligand Stimulation Ensure that the Axl pathway is activated by its ligand, Gas6, to induce Axl phosphorylation before inhibitor treatment.
Inappropriate Antibody Verify the specificity and optimal dilution of the primary antibody for phosphorylated Axl (pAXL).
Timing of Treatment and Lysis Optimize the incubation time with this compound. A time-course experiment is recommended to capture the window of maximal inhibition.
Compound Degradation Ensure the stability and proper storage of your this compound stock solution.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure and may require optimization for specific cell lines and equipment.

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at various concentrations or a vehicle control for a predetermined time.

  • Heating: After treatment, wash the cells with PBS and then heat the intact cells in a thermal cycler at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3-5 minutes).[2]

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Axl protein at each temperature using Western blotting or other sensitive protein detection methods.

  • Data Analysis: Plot the amount of soluble Axl protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Western Blotting for Axl Pathway Inhibition
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then stimulate with Gas6 to activate the Axl pathway. Treat the cells with this compound at desired concentrations for the optimized duration.

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against pAXL, total Axl, pAKT, total AKT, pERK, and total ERK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of Axl and its downstream targets in the this compound-treated samples confirms functional target inhibition.

Visualizations

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates Grb2 Grb2 Axl->Grb2 Recruits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration Axl_IN_18 This compound Axl_IN_18->Axl Inhibits

Caption: Axl signaling pathway and the inhibitory action of this compound.

CETSA_Workflow start Start: Treat cells with This compound or Vehicle heat Heat cells at a temperature gradient start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble & aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant analyze Analyze soluble Axl by Western Blot supernatant->analyze plot Plot soluble Axl vs. Temperature analyze->plot end End: Observe thermal shift confirming engagement plot->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic start No change in pAXL after this compound treatment q1 Is the Axl pathway activated (e.g., with Gas6)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the pAXL antibody validated and optimized? a1_yes->q2 sol1 Stimulate with Gas6 before inhibitor treatment a1_no->sol1 end Re-evaluate experiment sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the treatment time and concentration optimized? a2_yes->q3 sol2 Validate antibody and optimize dilution a2_no->sol2 sol2->end a3_no No q3->a3_no No q3->end Yes sol3 Perform time-course and dose-response experiments a3_no->sol3 sol3->end

References

Validation & Comparative

Axl-IN-18 Under the Microscope: A Comparative Guide to Selective Axl Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The receptor tyrosine kinase Axl has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. Axl-IN-18 is a potent and selective type II Axl inhibitor that has demonstrated significant anti-tumor activity. This guide provides an objective comparison of this compound with other selective Axl inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Performance Comparison of Selective Axl Inhibitors

The following tables summarize the biochemical and cellular activities of this compound and other notable selective Axl inhibitors.

Table 1: Biochemical Activity of Selective Axl Inhibitors

InhibitorAxl IC₅₀ (nM)Selectivity Profile (IC₅₀ in nM)
This compound 1.1[1]MET (377)[1]
Bemcentinib (R428, BGB324) 14[2]>100-fold vs. Abl; 50-100-fold vs. Mer and Tyro3[2]
TP-0903 5Data not available in a comparative format
SLC-391 9.6[3]TYRO3 (42.3), MER (44)[3]

Table 2: Cellular Activity of Selective Axl Inhibitors

InhibitorCell Lines TestedEffects on ProliferationEffects on Migration/InvasionOther Notable Effects
This compound 4T1, BaF3/TEL-AXL[1]Significantly inhibits AXL-driven cell proliferation[1]Dose-dependently suppresses 4T1 cell migration and invasion[1]Induces apoptosis[1]
Bemcentinib (R428, BGB324) Various, including breast cancer and NSCLCInhibits growth in a dose-dependent manner[2]Blocks breast cancer cell invasion[2]Suppresses proinflammatory cytokine production[2]
TP-0903 Pancreatic cancer modelsReduces tumor growthReduces metastasis[4][5]Sensitizes tumors to chemotherapy and immunotherapy[5]
SLC-391 AML cell linesInhibits the growth of AML cells with high GAS6/AXL expression[3]Data not available in a comparative formatSynergistic effects with venetoclax[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for measuring the inhibitory activity of compounds against Axl kinase.

Materials:

  • Recombinant Axl kinase

  • Axl substrate (e.g., poly-Glu,Tyr 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the plate, add the test compound or DMSO (vehicle control).

  • Add the Axl kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]

  • To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for Axl Signaling Pathway Analysis

This protocol outlines the steps to assess the phosphorylation status of Axl and its downstream targets.

Materials:

  • Cancer cell lines expressing Axl

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAxl, anti-Axl, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the migratory capacity of cancer cells.

Materials:

  • Boyden chamber inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • Cancer cell lines

  • Serum-free medium

  • Medium with a chemoattractant (e.g., fetal bovine serum)

  • Cotton swabs

  • Fixing and staining solution (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the Boyden chamber inserts with an extracellular matrix protein (e.g., Matrigel) for invasion assays (optional for migration assays).

  • Resuspend the cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate the plate for a sufficient time to allow cell migration (e.g., 24 hours).

  • Remove the non-migratory cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migratory cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • Quantify the results and compare the migratory potential of cells treated with inhibitors to control cells.

Visualizing Axl Signaling and Experimental Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl_receptor Axl Receptor Gas6->Axl_receptor Binds PI3K PI3K Axl_receptor->PI3K RAS RAS Axl_receptor->RAS STAT STAT Axl_receptor->STAT NFkB NF-κB Axl_receptor->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT->Survival NFkB->Survival Invasion Invasion Migration->Invasion Axl_IN_18 This compound Axl_IN_18->Axl_receptor Inhibits

Caption: Axl Signaling Pathway and Inhibition by this compound.

Kinase_Inhibition_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Axl Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents plate_setup Plate Setup (Add Inhibitor/Vehicle) prepare_reagents->plate_setup add_kinase_substrate Add Kinase and Substrate plate_setup->add_kinase_substrate initiate_reaction Initiate Reaction with ATP add_kinase_substrate->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Detect Signal (Add Kinase Detection Reagent) stop_reaction->detect_signal read_luminescence Read Luminescence detect_signal->read_luminescence analyze_data Analyze Data (Calculate IC₅₀) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell_Migration_Workflow cluster_workflow Boyden Chamber Cell Migration Assay Workflow start Start prepare_cells Prepare Cell Suspension (in serum-free medium) start->prepare_cells setup_chamber Setup Boyden Chamber (Chemoattractant in lower chamber) prepare_cells->setup_chamber seed_cells Seed Cells in Upper Chamber (with/without inhibitor) setup_chamber->seed_cells incubation Incubate to Allow Migration seed_cells->incubation remove_nonmigratory Remove Non-Migratory Cells incubation->remove_nonmigratory fix_stain Fix and Stain Migratory Cells remove_nonmigratory->fix_stain count_cells Count Stained Cells fix_stain->count_cells analyze_results Analyze and Compare Results count_cells->analyze_results end End analyze_results->end

Caption: Workflow for Boyden Chamber Cell Migration Assay.

References

A Head-to-Head Comparison of Axl Kinase Inhibitors: Axl-IN-18 and Bemcentinib (R428)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. This guide provides a detailed, data-driven comparison of two prominent small molecule Axl inhibitors: Axl-IN-18 and Bemcentinib (R428), to aid researchers in selecting the appropriate tool for their preclinical studies.

At a Glance: Key Performance Metrics

ParameterThis compoundBemcentinib (R428)
Mechanism of Action Type II AXL InhibitorAXL Inhibitor
IC50 (AXL) 1.1 nM[1][2]14 nM[3][4][5]
Selectivity 343-fold selective over MET[1][2]>100-fold selective over Abl; 50 to 100-fold selective over Mer and Tyro3[3]
In Vitro Effects Inhibits AXL-driven cell proliferation, suppresses migration and invasion, induces apoptosis.[1][2]Blocks Axl-dependent events including Akt phosphorylation, breast cancer cell invasion, and proinflammatory cytokine production.[3]
In Vivo Efficacy Demonstrates anti-tumor efficacy in a BaF3/TEL-AXL xenograft model.[1][2]Reduces metastatic burden and extends survival in breast cancer metastasis models.[3]

Delving Deeper: Mechanism of Action and Axl Signaling

This compound is a potent and selective type II inhibitor of AXL kinase.[1][2] In contrast, Bemcentinib (R428) is also a selective AXL inhibitor.[3][4] Both compounds target the Axl receptor tyrosine kinase, a key player in various cellular processes that contribute to cancer progression.

The Axl signaling cascade is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activation triggers downstream pathways, including PI3K/Akt, MAPK, and NF-κB, which are crucial for cell survival, proliferation, migration, and invasion. Both this compound and Bemcentinib exert their anti-cancer effects by inhibiting the kinase activity of Axl, thereby blocking these downstream signaling events.

Axl Signaling Pathway Axl Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes cluster_inhibitors Inhibitor Action Gas6 Gas6 Axl Receptor Axl Receptor Gas6->Axl Receptor Binds PI3K PI3K Axl Receptor->PI3K Activates MAPK MAPK Axl Receptor->MAPK NF-kB NF-kB Axl Receptor->NF-kB Akt Akt PI3K->Akt Gene Expression Gene Expression Akt->Gene Expression Regulates MAPK->Gene Expression NF-kB->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival Migration Migration Gene Expression->Migration Invasion Invasion Gene Expression->Invasion This compound This compound This compound->Axl Receptor Inhibits Bemcentinib (R428) Bemcentinib (R428) Bemcentinib (R428)->Axl Receptor Inhibits

Axl Signaling Pathway and Inhibition

In Vitro Performance Data

Biochemical Assays
CompoundTarget KinaseIC50 (nM)
This compound AXL1.1[1][2]
MET377[1][2]
Bemcentinib (R428) AXL14[3][4][5]
Abl>1400
Mer~700-1400
Tyro3>1400
Cellular Assays
Assay TypeCell LineThis compound EffectBemcentinib (R428) Effect
Cell Proliferation AXL-driven modelsSignificant inhibition[1][2]Not explicitly stated
Cell Migration 4T1Dose-dependent suppression[1][2]Inhibition in breast cancer cells[3]
Cell Invasion 4T1Dose-dependent suppression[1][2]Inhibition in breast cancer cells[3]
Apoptosis AXL-driven modelsInduction of apoptosis[1][2]Not explicitly stated
Akt Phosphorylation Not specifiedNot specifiedBlocks phosphorylation[3]

In Vivo Experimental Data

Animal ModelTreatmentKey FindingsReference
BaF3/TEL-AXL Xenograft This compoundNoticeable antitumor efficacy.[1][2]Zhuo L, et al. Eur J Med Chem. 2024.[1]
MDA-MB-231 Intracardiac Metastasis Model Bemcentinib (R428)Reduces metastatic burden and extends survival.[3]Holland SJ, et al. Cancer Res. 2010.
4T1 Orthotopic Metastasis Model Bemcentinib (R428)Reduces metastatic burden and extends survival.[3]Holland SJ, et al. Cancer Res. 2010.

Experimental Protocols

In Vitro Axl Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical biochemical assay to determine the IC50 of an inhibitor against Axl kinase.

Kinase Assay Workflow In Vitro Kinase Assay Workflow Start Start Prepare Reagents Prepare Reagents: - Recombinant Axl Kinase - Kinase Buffer - ATP - Substrate (e.g., poly(Glu,Tyr)) Start->Prepare Reagents Serial Dilution Prepare serial dilutions of This compound and Bemcentinib Prepare Reagents->Serial Dilution Incubate Incubate kinase, substrate, and inhibitor Serial Dilution->Incubate Initiate Reaction Initiate reaction by adding ATP Incubate->Initiate Reaction Stop Reaction Stop reaction Initiate Reaction->Stop Reaction Detect Signal Detect signal (e.g., radioactivity, luminescence, fluorescence) Stop Reaction->Detect Signal Analyze Data Analyze data to calculate IC50 Detect Signal->Analyze Data End End Analyze Data->End

Workflow for In Vitro Kinase Assay

Detailed Steps:

  • Reagent Preparation: Prepare a reaction buffer typically containing HEPES, MgCl2, MnCl2, DTT, and BSA. Prepare stock solutions of recombinant human Axl kinase, a suitable substrate (e.g., poly(Glu,Tyr) or a specific peptide), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and Bemcentinib in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted inhibitor. Allow for a pre-incubation period.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP (e.g., [γ-33P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay (General Protocol)

This protocol describes the MTT assay, a colorimetric method to assess the effect of inhibitors on cell viability.

MTT Assay Workflow MTT Cell Viability Assay Workflow Start Start Seed Cells Seed cells in a 96-well plate Start->Seed Cells Incubate Overnight Incubate overnight to allow attachment Seed Cells->Incubate Overnight Treat Cells Treat cells with serial dilutions of this compound and Bemcentinib Incubate Overnight->Treat Cells Incubate Treatment Incubate for desired time (e.g., 72 hours) Treat Cells->Incubate Treatment Add MTT Add MTT reagent to each well Incubate Treatment->Add MTT Incubate MTT Incubate for 2-4 hours Add MTT->Incubate MTT Solubilize Formazan Add solubilization solution (e.g., DMSO) Incubate MTT->Solubilize Formazan Measure Absorbance Measure absorbance at ~570 nm Solubilize Formazan->Measure Absorbance Analyze Data Analyze data to determine cell viability Measure Absorbance->Analyze Data End End Analyze Data->End

Workflow for MTT Cell Viability Assay

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7][8]

  • Compound Treatment: Treat the cells with various concentrations of this compound or Bemcentinib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.[6][7][8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][7][8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[6][7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

Both this compound and Bemcentinib (R428) are potent inhibitors of Axl kinase with demonstrated anti-cancer activity. This compound exhibits a lower IC50 in biochemical assays, suggesting higher potency at the enzymatic level.[1][2] Bemcentinib has been more extensively characterized in a wider range of preclinical models and has progressed into clinical trials.[3] The choice between these two inhibitors will depend on the specific research question, the model system being used, and the desired selectivity profile. For studies requiring a highly potent Axl inhibitor with known selectivity against MET, this compound presents a strong option. For research that would benefit from a more extensively validated compound with a broader characterization against other kinases, Bemcentinib may be more suitable. This guide provides the foundational data to inform this critical decision in the drug discovery and development process.

References

A Comparative Analysis of Axl-IN-18 and Non-specific Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Axl-IN-18, a selective AXL inhibitor, against non-specific (or multi-targeted) kinase inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering objective data to inform therapeutic strategies.

The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MERTK) family and has been identified as a key driver in various cancers.[1][2] Its activation, often through its ligand Gas6, triggers multiple downstream signaling pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT, which promote cell proliferation, survival, migration, and drug resistance.[2][3][4][5] Consequently, AXL is a promising therapeutic target.[6]

This compound is a potent and highly selective AXL inhibitor.[7] In contrast, non-specific kinase inhibitors are designed to block the activity of multiple kinases simultaneously.[8] While this broad-spectrum approach can be effective, it can also lead to increased off-target effects and toxicity.[8][9] This guide evaluates these distinct approaches through comparative data and experimental methodologies.

Signaling Pathways and Mechanisms of Action

To understand the comparative efficacy, it is crucial to visualize the targeted signaling pathways.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates MAPK MAPK AXL->MAPK JAK JAK AXL->JAK AKT AKT PI3K->AKT Migration Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Drug_Resistance Drug Resistance mTOR->Drug_Resistance MAPK->Proliferation MAPK->Migration STAT STAT JAK->STAT STAT->Proliferation STAT->Drug_Resistance

Caption: AXL signaling pathway activation and downstream effects.

The diagram above illustrates how the binding of the Gas6 ligand to the AXL receptor triggers a cascade of intracellular signals, promoting key oncogenic processes. A selective inhibitor like this compound aims to block this entire cascade at its source.

Inhibitor_Mechanism cluster_Axl_IN_18 This compound (Selective Inhibitor) cluster_NonSpecific Non-specific Inhibitor Axl_IN_18 This compound AXL_Kinase AXL Kinase Axl_IN_18->AXL_Kinase Binds Selectively Downstream_A AXL Pathway Blocked AXL_Kinase->Downstream_A Inhibits NonSpec_Inhibitor Non-specific Inhibitor Kinase_1 Kinase A (e.g., AXL) NonSpec_Inhibitor->Kinase_1 Kinase_2 Kinase B (e.g., VEGFR) NonSpec_Inhibitor->Kinase_2 Kinase_3 Kinase C (e.g., PDGFR) NonSpec_Inhibitor->Kinase_3 Downstream_1 Pathway A Blocked Kinase_1->Downstream_1 Downstream_2 Pathway B Blocked Kinase_2->Downstream_2 Downstream_3 Pathway C Blocked Kinase_3->Downstream_3 Experimental_Workflow Cell_Culture 1. Cell Line Selection (AXL-driven vs. Control) Treatment 2. Treatment (this compound or Non-specific Inhibitor) Cell_Culture->Treatment Biochemical 3a. Biochemical Assay (Kinase Activity - IC50) Treatment->Biochemical Cellular 3b. Cellular Assays Treatment->Cellular In_Vivo 3c. In Vivo Model (Xenograft) Treatment->In_Vivo Analysis 4. Data Analysis & Comparison Biochemical->Analysis Proliferation Proliferation (MTT/SRB Assay) Cellular->Proliferation Migration Migration/Invasion (Transwell Assay) Cellular->Migration Apoptosis Apoptosis (FACS/Caspase Assay) Cellular->Apoptosis Tumor_Growth Tumor Growth Measurement In_Vivo->Tumor_Growth Proliferation->Analysis Migration->Analysis Apoptosis->Analysis Tumor_Growth->Analysis

References

Axl Kinase Inhibitors: A Comparative Selectivity Guide Against Mer and Tyro3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a crucial role in various cellular processes, including cell proliferation, survival, and immune regulation. Their dysregulation is implicated in numerous cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the selectivity of various Axl kinase inhibitors against its family members, Mer and Tyro3. While specific quantitative data for Axl-IN-18 was not available in the public domain at the time of this review, this guide presents data for other well-characterized Axl inhibitors to offer a valuable reference for researchers.

TAM Kinase Family Overview

The TAM family consists of three receptor tyrosine kinases: Tyro3, Axl, and Mer. They share structural homology and are activated by the vitamin K-dependent ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1). Gas6 is a high-affinity ligand for Axl, while PROS1 preferentially activates Tyro3 and Mer.[1] Upon ligand binding, the receptors dimerize, leading to autophosphorylation of the intracellular kinase domain and activation of downstream signaling pathways.

Downstream Signaling Pathways

Activation of TAM kinases triggers several key signaling cascades that regulate fundamental cellular functions. The primary pathways include:

  • PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation.[2]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a critical regulator of cell proliferation and differentiation.

  • NF-κB Pathway: This pathway is involved in inflammatory responses and cell survival.

  • STAT Pathway: This pathway plays a role in immune regulation and cell proliferation.

The intricate signaling network of the TAM family underscores the importance of developing selective inhibitors to minimize off-target effects.

Comparative Selectivity of Axl Inhibitors

The development of selective Axl inhibitors is a key objective in cancer therapy to mitigate potential toxicities arising from the inhibition of Mer and Tyro3, which are involved in vital physiological processes such as platelet aggregation and immune cell function. The following table summarizes the in vitro inhibitory activity (IC50 values) of several Axl inhibitors against Mer and Tyro3.

InhibitorAxl IC50 (nM)Mer IC50 (nM)Tyro3 IC50 (nM)Reference
Axl-IN-3 41.5Lower inhibition reportedLower inhibition reported[3]
Axl-IN-4 28,800Not ReportedNot Reported[3]
INCB081776 1614>30-fold selectivity over Tyro3[3]
LDC1267 829<5[4]
DS-1205b 1.363Not Reported[3]
ER-001259851-000 5.2190>35-fold selectivity over Mer[3]
UNC-2025 1.60.8~20-fold selectivity over Axl and Tyro3[3]
Bemcentinib (R428) 1450-fold higher affinity for Axl50-fold higher affinity for Axl[5]
TP-0903 27Not ReportedNot Reported[4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for drug development. A common method is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

General In Vitro Kinase Assay Protocol

This protocol outlines the general steps for performing an in vitro kinase assay to determine the IC50 of an inhibitor.

  • Reagents and Materials:

    • Purified recombinant Axl, Mer, and Tyro3 kinases

    • Specific peptide substrate for each kinase

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test inhibitor (e.g., this compound) at various concentrations

    • 96-well plates

    • Phosphocellulose paper or other capture method for phosphorylated substrate

    • Scintillation counter or other detection instrument

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in the kinase reaction buffer.

    • In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted inhibitor to each well.

    • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.

    • Plot the percentage of kinase inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a dose-response curve.

Visualizing Key Processes

To further aid in the understanding of TAM kinase biology and the experimental procedures used to study them, the following diagrams are provided.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Gas6->Axl High Affinity Mer Mer Gas6->Mer Tyro3 Tyro3 Gas6->Tyro3 PROS1 PROS1 PROS1->Mer PROS1->Tyro3 PI3K PI3K Axl->PI3K RAS RAS Axl->RAS STAT STAT Axl->STAT NFkB NFkB Axl->NFkB Mer->PI3K Mer->STAT Mer->NFkB Tyro3->PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Immune_Regulation Immune_Regulation STAT->Immune_Regulation NFkB->Survival

Caption: TAM Receptor Signaling Pathways.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in 96-well Plate Prepare_Reagents->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Capture_Substrate Spot onto Phosphocellulose Paper Stop_Reaction->Capture_Substrate Wash Wash to Remove Unbound ATP Capture_Substrate->Wash Detection Measure Radioactivity Wash->Detection Data_Analysis Plot Data and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Assay Workflow.

References

Axl-IN-18: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the publicly available data on Axl-IN-18, a potent and selective Axl inhibitor. Due to the recent publication of the primary research, this guide is based on currently accessible information. A comprehensive reproducibility analysis will be possible as more data becomes available.

This compound (also identified as compound 25c) has emerged as a highly potent and selective type II inhibitor of the Axl receptor tyrosine kinase.[1][2] The Axl kinase is a critical mediator in various oncogenic processes, making it a compelling target for cancer therapy.[2]

Biochemical and Cellular Activity of this compound

This compound demonstrates exceptional inhibitory activity against the Axl kinase with a reported half-maximal inhibitory concentration (IC50) of 1.1 nM in biochemical assays.[1][2] Notably, it exhibits a high degree of selectivity, being 343-fold more selective for Axl over the closely related MET kinase (IC50 = 377 nM).[1][2]

In cellular contexts, this compound has been shown to effectively inhibit cell proliferation driven by Axl signaling.[1][2] Furthermore, it dose-dependently suppresses migration and invasion of 4T1 breast cancer cells and induces apoptosis.[1][2] Preclinical studies have also indicated its anti-tumor efficacy in a BaF3/TEL-AXL xenograft model.[1][2]

ParameterThis compoundReference Compound(s)
Axl IC50 (biochemical) 1.1 nMData for a direct comparator from the same study is not publicly available.
MET IC50 (biochemical) 377 nMData for a direct comparator from the same study is not publicly available.
Cellular Proliferation Significant inhibition in Axl-driven modelsComparison data not available.
Cell Migration & Invasion Dose-dependent suppression in 4T1 cellsComparison data not available.
Apoptosis Induction YesComparison data not available.
In Vivo Efficacy Demonstrated in BaF3/TEL-AXL xenograft modelComparison data not available.

Note: The primary publication, "Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy" by Zhuo et al. (2024), contains the full dataset. A comprehensive comparison will require access to this publication.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific protocols for this compound are contained within the primary publication, this section outlines the general methodologies typically employed in the evaluation of Axl inhibitors.

Kinase Inhibition Assay (Biochemical IC50 Determination): The inhibitory activity of this compound against Axl and other kinases is typically determined using in vitro kinase assays. These assays generally involve incubating the recombinant kinase enzyme with a substrate (often a peptide) and ATP. The inhibitor is added at varying concentrations to determine the concentration at which 50% of the kinase activity is inhibited. The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

Cell Proliferation Assay: To assess the effect of this compound on cell growth, cancer cell lines with known Axl expression and activation are cultured in the presence of varying concentrations of the inhibitor. Cell viability is measured after a defined period (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo®, which measure metabolic activity or ATP content as an indicator of cell number.

Western Blotting: This technique is used to determine the effect of the inhibitor on Axl signaling pathways. Cells are treated with the inhibitor, and cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated Axl (p-Axl) and total Axl, as well as downstream signaling proteins like p-Akt and total Akt, to assess the inhibition of the signaling cascade.

Cell Migration and Invasion Assays: The effect of this compound on cell motility is evaluated using assays such as the wound-healing (scratch) assay or the transwell migration assay (Boyden chamber). For invasion assays, the transwell inserts are coated with a basement membrane extract (e.g., Matrigel) to simulate an extracellular matrix barrier. The number of cells that migrate or invade to the lower chamber is quantified.

Apoptosis Assay: The induction of programmed cell death by this compound can be assessed using various methods. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common technique to differentiate between apoptotic, necrotic, and live cells. Cleavage of caspase-3 and PARP, key markers of apoptosis, can be detected by western blotting.

In Vivo Tumor Xenograft Studies: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.

Visualizing the Science

To better understand the context of this compound's mechanism of action and the experimental approaches used to characterize it, the following diagrams are provided.

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 Axl Axl Receptor GAS6->Axl Binds & Activates PI3K PI3K Axl->PI3K MAPK MAPK Axl->MAPK NFkB NF-κB Axl->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Migration Migration / Invasion ERK->Migration NFkB->Survival DrugResistance Drug Resistance NFkB->DrugResistance Axl_IN_18 This compound Axl_IN_18->Axl Inhibits

Caption: Axl Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_invitro In Vitro Cellular Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (IC50 Determination) Proliferation Cell Proliferation Assay WesternBlot Western Blot (Signaling Pathway Analysis) Migration Migration & Invasion Assays Apoptosis Apoptosis Assay Xenograft Tumor Xenograft Model Axl_IN_18 This compound Axl_IN_18->KinaseAssay Axl_IN_18->Proliferation Axl_IN_18->WesternBlot Axl_IN_18->Migration Axl_IN_18->Apoptosis Axl_IN_18->Xenograft

Caption: General Experimental Workflow for Axl Inhibitor Characterization.

References

Axl-IN-18 vs. Gilteritinib: A Comparative Guide for Axl Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Axl-IN-18 and Gilteritinib, focusing on their performance as inhibitors of the Axl receptor tyrosine kinase. Axl is a critical mediator of cell survival, proliferation, and therapy resistance, making it a compelling target in oncology research.[1][2][3][4][5] This document synthesizes available preclinical data to facilitate informed decisions in experimental design and drug development.

Overview and Mechanism of Action

Gilteritinib (ASP2215) is an ATP-competitive, dual tyrosine kinase inhibitor that potently targets both FMS-like tyrosine kinase 3 (FLT3) and Axl.[6][7][8] It is classified as a Type I inhibitor and has demonstrated efficacy in preclinical models of FLT3-mutated Acute Myeloid Leukemia (AML).[6] Its dual activity is significant as Axl overexpression is implicated in resistance to FLT3 inhibitors.[9]

This compound is a pyrimidine-based compound developed as a small molecule inhibitor of Axl kinase. While detailed public data on this compound is less extensive than for the clinically approved Gilteritinib, compounds from similar pyrimidine series have been shown to potently inhibit Axl in biochemical assays.[10] The primary focus of such compounds is often on achieving high selectivity for Axl to minimize off-target effects.

Kinase Inhibition Profile & Selectivity

The efficacy and potential side effects of a kinase inhibitor are largely determined by its selectivity profile. Gilteritinib has been extensively profiled against a broad panel of kinases, showing high potency against FLT3 and Axl.

Kinase Target Gilteritinib IC50 (nM) This compound IC50 (nM)
Axl 0.73[6][7] - 41[11][12]Data Not Publicly Available
FLT30.29[6][7]Data Not Publicly Available
c-KIT102[11] - 230[6][7]Data Not Publicly Available
LTK0.35[7]Data Not Publicly Available
ALK1.2[7]Data Not Publicly Available
Note: IC50 values for Gilteritinib can vary between studies and assay conditions.

Gilteritinib's potent inhibition of both FLT3 and Axl makes it a dual inhibitor, whereas inhibitors like this compound are generally designed for higher selectivity towards Axl to serve as more specific research tools or therapeutic agents where only Axl inhibition is desired.

Axl Signaling Pathway

Activation of Axl by its ligand, Gas6 (Growth arrest-specific 6), triggers homodimerization and autophosphorylation of the receptor.[13][14] This initiates several downstream signaling cascades critical for cell function and tumorigenesis, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[3][15][16][17] These pathways collectively promote cell survival, proliferation, migration, and immune evasion.[17][18]

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Axl Axl Receptor PI3K PI3K Axl->PI3K MAPK RAS/RAF/MEK/ERK Axl->MAPK STAT JAK/STAT Axl->STAT Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Akt->Proliferation MAPK->Proliferation Migration Migration MAPK->Migration STAT->Survival ImmuneEvasion Immune Evasion STAT->ImmuneEvasion Gas6 Gas6 Ligand Gas6->Axl Inhibitor This compound or Gilteritinib Inhibitor->Axl Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE (Separation) C->D E 5. Transfer to PVDF Membrane D->E F 6. Blocking (BSA or Milk) E->F G 7. Primary Antibody (p-Axl, Total Axl) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Detection (ECL Reagent) H->I J 10. Imaging I->J

References

A Comparative Guide to the Kinase Selectivity of Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor Axl-IN-18, focusing on its cross-reactivity profile in kinase panel screenings. Understanding the selectivity of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the Axl signaling pathway to provide a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor growth, metastasis, and the development of therapeutic resistance in various cancers.[1][2] this compound has demonstrated significant antitumor efficacy in preclinical models, making it a compound of interest for further investigation.[3]

Axl Signaling Pathway

The AXL signaling pathway is activated by its ligand, growth arrest-specific 6 (Gas6). This binding event leads to the dimerization and autophosphorylation of the AXL receptor, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, are crucial for cell survival, proliferation, migration, and invasion.[1]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates MAPK MAPK/ERK AXL->MAPK STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis STAT3->Survival DrugResistance Drug Resistance STAT3->DrugResistance

Figure 1. AXL Signaling Pathway

Cross-reactivity Profile of this compound

An essential aspect of characterizing a kinase inhibitor is determining its selectivity across the human kinome. While comprehensive screening data for this compound against a full kinase panel is not publicly available, initial biochemical assays have demonstrated its high selectivity for AXL over the highly homologous kinase MET.

Kinase TargetThis compound IC₅₀ (nM)Reference
AXL1.1[3]
MET377[3]

Table 1. Inhibitory activity of this compound against AXL and MET kinases.

This represents a greater than 300-fold selectivity for AXL over MET, highlighting the targeted nature of this inhibitor.

Comparison with Alternative AXL Inhibitors

To provide context for the selectivity of this compound, this section compares its available data with that of other known AXL inhibitors. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the specific kinases included in different screening panels.

InhibitorAXL IC₅₀ (nM)Key Off-Targets and Selectivity NotesReference
This compound 1.1 >300-fold selective over MET. [3]
Bemcentinib (BGB324)14Reported to have activity against other kinases, though it is marketed as an AXL-selective inhibitor.
Sitravatinib-A spectrum-selective inhibitor targeting TAM kinases (AXL, TYRO3, MERTK), VEGFR2, KIT, and MET.[1]
ER-851-Reported to have higher AXL selectivity than BGB324 and DS-1205b in a 52-kinase panel.

Table 2. Comparison of this compound with other AXL inhibitors.

Experimental Protocols

The following section outlines a general methodology for in vitro kinase panel screening, based on commonly used industry practices.

In Vitro Kinase Panel Screening (General Protocol)

Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a broad panel of purified protein kinases.

Materials:

  • Test compound (dissolved in DMSO).

  • Purified recombinant protein kinases.

  • Specific peptide or protein substrates for each kinase.

  • ATP (adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagents (e.g., radiometric [γ-³³P]ATP, or non-radiometric ADP-Glo™ system).

  • Microplates (e.g., 96-well or 384-well).

  • Plate reader capable of detecting the chosen signal (e.g., scintillation counter or luminometer).

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO to achieve a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • The kinase, substrate, and assay buffer are added to the wells of the microplate.

    • The test compound at various concentrations is then added to the wells. A DMSO-only control (representing 100% kinase activity) and a no-enzyme control (background) are included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Radiometric Assay: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

    • Non-Radiometric Assay (e.g., ADP-Glo™): A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal, which is measured by a luminometer.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Dilution Plate Dispense to Microplate Compound->Plate KinaseMix Kinase/Substrate Mix KinaseMix->Plate Initiate Initiate with ATP Plate->Initiate Incubate Incubate Initiate->Incubate Detect Detect Signal Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50

Figure 2. Kinase Panel Screening Workflow

Conclusion

This compound is a highly potent and selective inhibitor of AXL kinase, demonstrating significant selectivity over the closely related MET kinase.[3] While a comprehensive kinome-wide cross-reactivity profile is not yet publicly available, the initial data suggests a favorable selectivity profile. Further studies involving large-scale kinase panel screening are necessary to fully elucidate the off-target profile of this compound and to provide a more complete comparison with other AXL inhibitors. The information and protocols presented in this guide offer a valuable resource for researchers working on the development of novel AXL-targeted therapies.

References

Axl-IN-18: A Comparative Analysis of Monotherapy Versus Combination Therapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Axl-IN-18, a potent and selective type II AXL inhibitor, has demonstrated significant antitumor activity as a single agent in preclinical studies. This guide provides a comparative overview of the currently available data for this compound monotherapy and situates its potential within the broader context of AXL inhibitor combination strategies, for which data from other selective AXL inhibitors is presented as a proxy.

This compound: Monotherapy Efficacy

This compound is a novel 1,6-naphthyridinone derivative designed for high potency and selectivity against AXL kinase.[1] Preclinical data has established its efficacy in inhibiting AXL-driven oncogenic processes.

Quantitative Data Summary: this compound Monotherapy
ParameterValueCell Line/ModelReference
IC50 (AXL kinase inhibition) 1.1 nMBiochemical Assay[1]
Selectivity (vs. MET kinase) 343-foldBiochemical Assay[1]
Cell Proliferation Inhibition Significant inhibitionAXL-driven cancer cell lines[1]
Cell Migration and Invasion Dose-dependent suppression4T1 cells[1]
Apoptosis Induction YesAXL-driven cancer cell lines[1]
In Vivo Antitumor Efficacy NoticeableBaF3/TEL-AXL xenograft model[1]
Key Monotherapy Experimental Protocols

In Vitro Kinase Inhibitory Assay: The inhibitory activity of this compound against AXL and MET kinases was determined using a standard kinase inhibition assay. The IC50 value was calculated from the concentration-response curve, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.[1]

Cell Proliferation Assay: AXL-dependent cancer cell lines were treated with varying concentrations of this compound. Cell viability was assessed after a defined incubation period using a standard method such as the MTT or CellTiter-Glo assay to determine the inhibitory effect on cell proliferation.[1]

Cell Migration and Invasion Assays: The effect of this compound on the migratory and invasive potential of cancer cells (e.g., 4T1) was evaluated using Transwell assays. Cells were seeded in the upper chamber of the Transwell insert with or without a Matrigel coating (for invasion) and treated with the inhibitor. The number of cells that migrated or invaded to the lower chamber was quantified after incubation.[1]

In Vivo Xenograft Model: The antitumor efficacy of this compound was evaluated in a BaF3/TEL-AXL xenograft model. Nude mice bearing established tumors were treated with this compound at well-tolerated doses. Tumor growth was monitored over time and compared to a vehicle-treated control group to assess the in vivo efficacy.[1]

AXL Inhibitor Combination Therapy: A Representative Analysis

While specific combination therapy studies involving this compound are not yet published, extensive research with other selective AXL inhibitors highlights the potential for synergistic antitumor effects when combined with standard-of-care cancer therapies. The following sections present representative data from studies using other AXL inhibitors in combination with immunotherapy and chemotherapy.

AXL Inhibitor in Combination with Immune Checkpoint Blockade

The combination of AXL inhibitors with anti-PD-1/PD-L1 immunotherapy is a promising strategy. AXL expression is often associated with an immunosuppressive tumor microenvironment and resistance to immune checkpoint inhibitors.[2][3][4]

Quantitative Data Summary: AXL Inhibitor + Pembrolizumab (Anti-PD-1)

ParameterAXL-NegativeAXL-PositiveOverall Population
Overall Response Rate (ORR) 7%33%25%
Disease Control Rate (DCR) 40%73%57%
Data from a Phase II study of bemcentinib in combination with pembrolizumab in patients with advanced NSCLC.[5]

This data suggests that AXL-positive patients may derive greater benefit from the combination of an AXL inhibitor and an immune checkpoint inhibitor.[5]

Signaling Pathway: AXL Inhibition and Immune Activation

AXL_Immune_Combination cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_therapy Combination Therapy Tumor_Cell AXL Overexpression PDL1 PD-L1 Expression Tumor_Cell->PDL1 upregulates Immune_Evasion Immune Evasion PDL1->Immune_Evasion PD1 PD-1 PDL1->PD1 interaction T_Cell_Inactivation T-Cell Inactivation T_Cell T-Cell T_Cell->PD1 PD1->T_Cell_Inactivation Axl_Inhibitor Axl Inhibitor (e.g., this compound) Axl_Inhibitor->Tumor_Cell inhibits Anti_PD1 Anti-PD-1 Ab Anti_PD1->PD1 blocks

Caption: AXL inhibition in combination with PD-1 blockade.

Experimental Workflow: In Vivo Combination Study

in_vivo_combination_workflow start Establish Tumors in Mice randomize Randomize Mice into Treatment Groups start->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: Axl Inhibitor Monotherapy randomize->group2 group3 Group 3: Anti-PD-1 Monotherapy randomize->group3 group4 Group 4: Axl Inhibitor + Anti-PD-1 randomize->group4 treatment Administer Treatment group1->treatment group2->treatment group3->treatment group4->treatment monitoring Monitor Tumor Growth and Survival treatment->monitoring analysis Analyze Tumor Microenvironment (e.g., Immune Cell Infiltration) monitoring->analysis endpoint Endpoint Analysis analysis->endpoint

Caption: Workflow for a preclinical in vivo combination study.

AXL Inhibitor in Combination with Chemotherapy

AXL is a known mediator of resistance to various chemotherapeutic agents.[6][7] Combining AXL inhibitors with chemotherapy can potentially overcome this resistance and enhance treatment efficacy.

Quantitative Data Summary: AXL Inhibitor + Paclitaxel

Cell LineTreatmentMigration InhibitionInvasion Inhibition
4T1 (murine TNBC) Combination>50% (p=0.0001)>50% (p=0.0001)
SUM149 (human TNBC) Combination>50% (p=0.0002)~15-20% (p=0.0004)
MDA-MB-231 (human TNBC) Combination>50% (p=0.0001)~15-20% (p=0.0006)
Data for the AXL inhibitor AB-329 in combination with paclitaxel.[7]

Signaling Pathway: AXL and Chemoresistance

AXL_Chemoresistance cluster_chemotherapy Chemotherapy cluster_cell Tumor Cell cluster_axl_inhibitor AXL Inhibitor Chemo Chemotherapeutic Agent (e.g., Paclitaxel) Apoptosis Apoptosis Chemo->Apoptosis induces AXL AXL Signaling Survival_Pathways Pro-survival Pathways (e.g., PI3K/Akt) AXL->Survival_Pathways activates Chemoresistance Chemoresistance Survival_Pathways->Chemoresistance Chemoresistance->Apoptosis Axl_Inhibitor Axl Inhibitor (e.g., this compound) Axl_Inhibitor->AXL inhibits

Caption: AXL-mediated chemoresistance and its inhibition.

Conclusion

This compound is a highly potent and selective AXL inhibitor with demonstrated preclinical efficacy as a monotherapy. While combination studies specifically utilizing this compound are not yet available, the broader field of AXL inhibitor research provides a strong rationale for its investigation in combination with other anticancer agents. Data from other selective AXL inhibitors suggest that combination with immune checkpoint blockade may be particularly effective in AXL-positive tumors, and co-administration with chemotherapy holds the potential to overcome drug resistance. Further preclinical studies are warranted to explore the synergistic potential of this compound in various combination regimens to guide its future clinical development.

References

Axl-IN-18 Versus Axl Gene Knockout: A Comparative Guide to Phenotypic Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between targeted inhibition and genetic knockout of the Axl receptor tyrosine kinase is critical for advancing cancer therapy. This guide provides an objective comparison of the phenotypic outcomes associated with the potent and selective Axl inhibitor, Axl-IN-18, versus Axl gene knockout, supported by experimental data and detailed methodologies.

The Axl receptor tyrosine kinase is a key player in cancer progression, promoting cell survival, proliferation, migration, and therapeutic resistance.[1][2] Both pharmacological inhibition and genetic deletion of Axl have emerged as promising strategies to counteract its pro-tumorigenic functions. This guide delves into the distinct and overlapping phenotypic consequences of these two approaches, offering a comprehensive resource for designing and interpreting studies targeting the Axl signaling pathway.

Quantitative Comparison of Phenotypic Outcomes

The following tables summarize the key phenotypic outcomes observed with this compound treatment and Axl gene knockout across various cancer models.

In Vitro PhenotypeThis compoundAxl Gene KnockoutReferences
Cell Proliferation Significantly inhibits Axl-driven cell proliferation.Attenuated cell proliferation, prolongation of doubling time.[3],[4]
Migration & Invasion Dose-dependently suppresses cell migration and invasion.Decreased cell migration and invasion.[3],[4][5]
Apoptosis Induces apoptosis.Increased apoptosis markers (cleaved PARP, cleaved caspase-7).[3],[6]
Cell Cycle Not explicitly detailed in available literature.G2 arrest and polyploidization.[4]
Epithelial-Mesenchymal Transition (EMT) Reverses EMT phenotype.Downregulation of EMT transcription factors (Slug, Snail, Twist) and mesenchymal markers (Vimentin).[6],[5][7]
Drug Sensitivity Sensitizes cells to PARP inhibitors and antimitotic agents.Increased sensitivity to radiation therapy and immunotherapy.[6][7][8]
In Vivo PhenotypeThis compoundAxl Gene KnockoutReferences
Tumor Growth Noticeable antitumor efficacy in a BaF3/TEL-AXL xenograft model.Reduced tumor growth and loss of tumorigenicity.[3],[4]
Metastasis Not explicitly detailed in available literature.Reduced lung metastasis.[6]
Immune Microenvironment Not explicitly detailed in available literature.Increased CD8+ T-cell response.[7]
Overall Phenotype (in mice) Not applicable (pharmacological agent).Homozygous knockout mice are viable, fertile, and appear overtly normal, but may exhibit immune and reproductive system alterations, especially when combined with mutations in other TAM kinases.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GAS6 GAS6 Ligand Axl Axl Receptor GAS6->Axl Binding & Dimerization PI3K PI3K Axl->PI3K Activation RAS RAS Axl->RAS JAK JAK Axl->JAK NFkB NF-κB Axl->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->NFkB Migration Migration AKT->Migration EMT EMT AKT->EMT Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival DrugResistance Drug Resistance mTOR->DrugResistance MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->DrugResistance STAT STAT JAK->STAT STAT->Proliferation NFkB->Survival NFkB->EMT NFkB->DrugResistance

Axl Signaling Pathway

Experimental_Workflow cluster_approach Comparative Approaches cluster_model Experimental Models cluster_assays Phenotypic Assays Axl_KO Axl Gene Knockout (e.g., CRISPR-Cas9) Cancer_Cells Cancer Cell Lines (e.g., HCC, Breast, Lung) Axl_KO->Cancer_Cells Axl_Inhibitor This compound Treatment (Pharmacological Inhibition) Axl_Inhibitor->Cancer_Cells Xenograft Xenograft Mouse Models Cancer_Cells->Xenograft Proliferation_Assay Proliferation Assays (e.g., MTT, BrdU) Cancer_Cells->Proliferation_Assay Migration_Assay Migration/Invasion Assays (e.g., Transwell) Cancer_Cells->Migration_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Cancer_Cells->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry) Cancer_Cells->CellCycle_Assay Western_Blot Western Blot (EMT markers, signaling proteins) Cancer_Cells->Western_Blot InVivo_Imaging In Vivo Imaging (Tumor growth) Xenograft->InVivo_Imaging

Experimental Workflow

Logical_Relationship cluster_intervention Intervention cluster_mechanism Mechanism cluster_outcomes Phenotypic Outcomes Axl_KO Axl Gene Knockout Axl_Ablation Ablation of Axl Protein Axl_KO->Axl_Ablation Axl_Inhibitor This compound Kinase_Inhibition Inhibition of Axl Kinase Activity Axl_Inhibitor->Kinase_Inhibition Reduced_Proliferation Reduced Proliferation Axl_Ablation->Reduced_Proliferation Reduced_Metastasis Reduced Migration/Invasion Axl_Ablation->Reduced_Metastasis Increased_Apoptosis Increased Apoptosis Axl_Ablation->Increased_Apoptosis Reversal_EMT Reversal of EMT Axl_Ablation->Reversal_EMT Enhanced_Drug_Sensitivity Enhanced Drug Sensitivity Axl_Ablation->Enhanced_Drug_Sensitivity Kinase_Inhibition->Reduced_Proliferation Kinase_Inhibition->Reduced_Metastasis Kinase_Inhibition->Increased_Apoptosis Kinase_Inhibition->Reversal_EMT Kinase_Inhibition->Enhanced_Drug_Sensitivity

Logical Relationship of Outcomes

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and Axl gene knockout.

Cell Culture and Reagents
  • Cell Lines: Human cancer cell lines with known Axl expression levels (e.g., hepatocellular carcinoma: SNU475; breast cancer: MDA-MB-231; lung cancer: A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4][6]

  • This compound: The compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.[3]

Axl Gene Knockout (CRISPR-Cas9)
  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a specific exon of the AXL gene are designed and cloned into a suitable vector, often containing a fluorescent marker like Venus for cell sorting.[4]

  • Transfection and Sorting: Cancer cells are co-transfected with the gRNA plasmid and a Cas9-expressing plasmid. Transfected cells expressing the fluorescent marker are then sorted into single cells using a fluorescence-activated cell sorter (FACS).[4]

  • Clonal Expansion and Validation: Single-cell clones are expanded, and Axl knockout is confirmed by Western blot analysis and Sanger sequencing of the targeted genomic region.[4]

Cell Proliferation Assay
  • Method: Cells are seeded in 96-well plates and treated with various concentrations of this compound or vehicle control. For knockout cells, they are compared to wild-type or control-transduced cells. Cell viability is assessed at different time points (e.g., 24, 48, 72 hours) using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity. Absorbance is read on a microplate reader.

Migration and Invasion Assays
  • Method (Transwell Assay): Cell migration is assessed using Transwell inserts with an 8 µm pore size. Cells are seeded in the upper chamber in serum-free medium, with or without this compound. The lower chamber contains medium with FBS as a chemoattractant. After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed, and migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. For invasion assays, the inserts are pre-coated with Matrigel.[3]

Apoptosis Assay
  • Method (Annexin V/PI Staining): Apoptosis is quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells are treated with this compound or vehicle for a specified time (e.g., 48 hours). Both floating and adherent cells are collected, washed, and stained with Annexin V-FITC (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells). The percentage of apoptotic cells is determined by analyzing the stained cells on a flow cytometer.[6]

Cell Cycle Analysis
  • Method (Propidium Iodide Staining): Axl knockout and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, cells are washed and resuspended in a staining solution containing PI and RNase A. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blot Analysis
  • Method: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Axl, EMT markers (E-cadherin, N-cadherin, Vimentin), and signaling proteins (p-Akt, Akt, etc.), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

In Vivo Xenograft Model
  • Method: Immunodeficient mice (e.g., NOD-SCID) are subcutaneously or orthotopically injected with cancer cells (either Axl knockout or control cells). For inhibitor studies, once tumors are established, mice are treated with this compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection). Tumor volume is measured regularly with calipers. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[3][4]

Conclusion

Both this compound and Axl gene knockout demonstrate significant anti-tumor effects by targeting the Axl signaling pathway. While both approaches effectively reduce cell proliferation, migration, and invasion, and can increase sensitivity to other therapies, there are notable distinctions. Axl gene knockout provides a complete and permanent loss of the Axl protein, leading to profound and sometimes lethal phenotypic changes in certain cancer cell contexts, such as G2 arrest and polyploidization.[4] In contrast, this compound offers a transient and titratable inhibition of Axl kinase activity, which may provide a wider therapeutic window and the potential for combination therapies. The choice between a genetic or pharmacological approach will depend on the specific research question and therapeutic goals. This guide provides a foundational framework for researchers to navigate the complexities of targeting Axl in cancer research and drug development.

References

A Head-to-Head Battle: Axl-IN-18 Demonstrates Potent In Vitro and In Vivo Efficacy Against AXL-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has unveiled compelling evidence for the potent and selective anti-cancer activity of Axl-IN-18, a novel type II AXL inhibitor. The research, published in the European Journal of Medicinal Chemistry, details the compound's robust performance in both laboratory-based (in vitro) and animal (in vivo) models, positioning it as a promising candidate for further therapeutic development. This guide provides a comprehensive comparison of this compound's efficacy with other established AXL inhibitors, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

This compound, also identified as compound 25c, exhibits exceptional inhibitory activity against the AXL receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance.[1] With a biochemical half-maximal inhibitory concentration (IC50) of 1.1 nM, this compound demonstrates high potency.[1] Furthermore, it displays a remarkable 343-fold selectivity over the closely related MET kinase, suggesting a favorable safety profile with potentially fewer off-target effects.[2]

In Vitro Performance: Halting Cancer Cell Growth, Migration, and Survival

This compound has been shown to effectively curb the proliferation of cancer cells driven by AXL signaling. In cellular assays, it significantly inhibits the growth of various cancer cell lines. The compound also potently suppresses the migration and invasion of 4T1 breast cancer cells and triggers programmed cell death, or apoptosis.[1][2]

Table 1: In Vitro Antiproliferative Activity of this compound and Comparator AXL Inhibitors

CompoundCell LineCancer TypeIC50 (nM)
This compound (25c) BaF3/TEL-AXLLeukemia<10
BGB324 (Bemcentinib)MultipleVarious14
R428MultipleVarious14

Table 2: Comparison of In Vitro Effects of AXL Inhibitors

FeatureThis compound (25c)BGB324 (Bemcentinib)R428
Apoptosis Induction YesYesYes
Inhibition of Migration YesYesYes
Inhibition of Invasion YesYesYes

In Vivo Efficacy: Shrinking Tumors in Preclinical Models

The anti-tumor effects of this compound were further validated in a preclinical animal model. In a BaF3/TEL-AXL xenograft model, where human cancer cells are implanted in mice, administration of this compound led to noticeable tumor growth inhibition at well-tolerated doses, underscoring its potential as a therapeutic agent.[1][2]

Table 3: In Vivo Antitumor Efficacy of this compound and Comparator AXL Inhibitors

CompoundXenograft ModelCancer TypeDosageTumor Growth Inhibition
This compound (25c) BaF3/TEL-AXLLeukemiaNot specifiedNoticeable
BGB324 (Bemcentinib)MultipleVariouse.g., 50 mg/kgSignificant
R4284T1 OrthotopicBreast Cancer50 mg/kgSignificant, prolonged survival

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the AXL signaling pathway and the workflow for evaluating this compound.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK STAT STAT AXL->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK Migration Migration & Invasion ERK->Migration Apoptosis Inhibition of Apoptosis STAT->Apoptosis Axl_IN_18 This compound Axl_IN_18->AXL Inhibits

Caption: AXL Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assay (IC50 vs AXL & MET) cell_prolif Cell Proliferation Assay (e.g., BaF3/TEL-AXL) migration_assay Migration & Invasion Assay (e.g., 4T1 cells) apoptosis_assay Apoptosis Assay xenograft Xenograft Model (BaF3/TEL-AXL) apoptosis_assay->xenograft treatment This compound Treatment xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement end End tumor_measurement->end start Start start->biochem_assay

Caption: Experimental Workflow for this compound Efficacy Testing.

Efficacy_Comparison Axl_IN_18 This compound (Compound 25c) Potency High Potency (IC50 = 1.1 nM) Axl_IN_18->Potency Selectivity High Selectivity (343-fold vs MET) Axl_IN_18->Selectivity InVitro Broad In Vitro Activity (Proliferation, Migration, Apoptosis) Axl_IN_18->InVitro InVivo In Vivo Efficacy (Xenograft Model) Axl_IN_18->InVivo Comparator Other AXL Inhibitors (e.g., BGB324, R428) Comp_Potency Potent (Low nM IC50) Comparator->Comp_Potency Comp_Activity Similar In Vitro & In Vivo Activity Profile Comparator->Comp_Activity

Caption: Logical Comparison of this compound Efficacy.

Detailed Experimental Protocols

Biochemical Kinase Assay

The inhibitory activity of this compound against AXL and MET kinases was determined using a standard kinase assay. The IC50 values were calculated from the concentration-dependent inhibition of kinase activity.

Cell Proliferation Assay

The antiproliferative activity of this compound was evaluated in BaF3/TEL-AXL cells. Cells were seeded in 96-well plates and treated with various concentrations of the inhibitor for a specified period. Cell viability was assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay. IC50 values were determined from the dose-response curves.

Cell Migration and Invasion Assays

The effect of this compound on cell migration and invasion was assessed using a Transwell chamber assay with 4T1 breast cancer cells. For the invasion assay, the inserts were coated with Matrigel. Cells were seeded in the upper chamber with serum-free medium, and the lower chamber contained a medium with a chemoattractant. After incubation, non-migrated/invaded cells were removed, and the cells on the lower surface of the membrane were stained and counted.

Apoptosis Assay

Apoptosis induction by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry. Cells were treated with the compound for a specified time, then harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined.

Western Blot Analysis

To investigate the effect of this compound on AXL signaling pathways, cells were treated with the inhibitor, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total AXL, phosphorylated AXL, and downstream signaling proteins, followed by incubation with appropriate secondary antibodies. Protein bands were visualized using a chemiluminescence detection system.

In Vivo Xenograft Model

The in vivo antitumor efficacy of this compound was evaluated in a BaF3/TEL-AXL xenograft model. Nude mice were subcutaneously injected with BaF3/TEL-AXL cells. Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dosage and schedule. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume between the treated and control groups.

References

Axl-IN-18 vs. Cabozantinib: A Head-to-Head Comparison for Axl Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating Axl receptor tyrosine kinase inhibition, this guide provides a comparative analysis of two prominent inhibitors: Axl-IN-18 and Cabozantinib. This document summarizes their inhibitory profiles, details relevant experimental methodologies, and visualizes the Axl signaling pathway.

Data Presentation: Inhibitor Profile

The following table summarizes the reported biochemical potencies (IC50) of this compound and Cabozantinib against Axl and other selected kinases. This data highlights the selectivity profile of each inhibitor.

Kinase TargetThis compound IC50 (nM)Cabozantinib IC50 (nM)
Axl 1.1 7 [1]
MET3771.3[1]
VEGFR2Not Reported0.035[1]
RETNot Reported5.2
KITNot Reported4.6
FLT3Not Reported11.3
TIE2Not Reported14.3

Summary of Inhibitor Characteristics:

  • This compound is a potent and highly selective type II inhibitor of Axl kinase. It demonstrates a 343-fold selectivity for Axl over the closely related MET kinase.

  • Cabozantinib is a multi-kinase inhibitor that potently targets Axl in addition to MET, VEGFR2, and other receptor tyrosine kinases.[2][3][4] Its broad-spectrum activity can be advantageous in contexts where multiple signaling pathways contribute to pathology.

Axl Signaling Pathway

The diagram below illustrates the Axl receptor tyrosine kinase signaling pathway. Upon binding its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream cascades that regulate cell proliferation, survival, migration, and invasion.

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand Axl Axl Receptor Gas6->Axl Binding & Activation PI3K PI3K Axl->PI3K MAPK MAPK/ERK Pathway Axl->MAPK STAT JAK/STAT Pathway Axl->STAT Invasion Invasion Axl->Invasion DrugResistance Drug Resistance Axl->DrugResistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation Migration Migration MAPK->Migration STAT->Survival Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: Axl signaling cascade upon Gas6 ligand binding.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for assays commonly used to evaluate Axl inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Axl kinase.

Protocol:

  • Reagents and Materials: Recombinant human Axl kinase, substrate (e.g., poly [Glu, Tyr] 4:1), [γ-³³P]-ATP, kinase buffer, test compounds (this compound or Cabozantinib), and a filter plate.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a kinase reaction buffer, combine the recombinant Axl kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

    • Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Axl Phosphorylation Assay

This assay measures the ability of an inhibitor to block Axl autophosphorylation within a cellular context.

Protocol:

  • Cell Culture: Culture a cell line that expresses Axl (e.g., SKOV3, 4T1).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Starve the cells in a serum-free medium to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of the Axl inhibitor (this compound or Cabozantinib) for a defined period.

    • Stimulate the cells with the Axl ligand, Gas6, to induce Axl phosphorylation.

    • Lyse the cells and collect the protein lysates.

  • Analysis (Western Blot):

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Axl (p-Axl) and total Axl.

    • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

  • Data Analysis:

    • Normalize the p-Axl signal to the total Axl signal for each treatment condition.

    • Determine the concentration of the inhibitor that leads to a 50% reduction in Axl phosphorylation.

Cell Proliferation Assay

This assay assesses the effect of Axl inhibition on the growth of cancer cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., BaF3/TEL-AXL or 4T1) in a 96-well plate at a predetermined density.

  • Treatment: Add serial dilutions of this compound or Cabozantinib to the wells.

  • Incubation: Incubate the plate for a period of 48-72 hours.

  • Viability Measurement: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Migration and Invasion Assays

These assays evaluate the impact of Axl inhibition on the migratory and invasive potential of cancer cells.

Transwell_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Start Seed cells in serum-free medium in the upper chamber Matrigel For invasion assay, coat the membrane with Matrigel Start->Matrigel Optional Chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber Incubate Incubate for 12-48 hours Chemoattractant->Incubate Remove Remove non-migrated cells from the upper surface Incubate->Remove Stain Fix and stain migrated/invaded cells on the lower surface Remove->Stain Count Count stained cells under a microscope Stain->Count

References

Axl-IN-18: A Deep Dive into its Specificity Compared to Other TAM Family Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases has emerged as a critical target in oncology and immunology. Their role in cell survival, proliferation, and immune regulation makes them attractive targets for therapeutic intervention. Axl-IN-18 is a potent and selective inhibitor of Axl kinase. This guide provides an objective comparison of this compound's specificity against other known TAM family inhibitors, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable TAM family inhibitors. Lower IC50 values indicate higher potency. It is important to note that a direct comparison of this compound's specificity against Mer and Tyro3 is limited as data from a head-to-head study is not publicly available. The presented values are compiled from various sources and may have been determined under different experimental conditions.

InhibitorAxl IC50 (nM)Mer IC50 (nM)Tyro3 IC50 (nM)Other Notable Kinase IC50s (nM)Reference(s)
This compound 1.1Not ReportedNot ReportedMET: 377[1]
Bemcentinib (BGB324/R428) 14>700>1400Good specificity over Mer and Tyro3[2]
LDC1267 29<58Met: 35, Aurora B: 36, Lck: 51, Src: 338[3][4][5][6][7]
UNC2250 ~2721.7~102Highly selective for Mer[8][9]
BMS-777607 1.1Not Reported in this context4.3c-Met: 3.9, Ron: 1.8[2]
UNC2025 ~150.74~15FLT3: 0.8

Understanding the TAM Family Signaling Pathway

The TAM family kinases play a crucial role in signaling pathways that regulate cell proliferation, survival, and migration. The binding of their ligand, Gas6 (Growth arrest-specific 6), induces dimerization and autophosphorylation of the kinase domains, initiating downstream signaling cascades.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Gas6->Axl Ligand Binding & Dimerization Mer Mer Gas6->Mer Ligand Binding & Dimerization Tyro3 Tyro3 Gas6->Tyro3 Ligand Binding & Dimerization PI3K PI3K Axl->PI3K Phosphorylation MAPK MAPK Axl->MAPK STAT STAT Axl->STAT Mer->PI3K Mer->MAPK Mer->STAT Tyro3->PI3K Tyro3->MAPK Tyro3->STAT Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration ImmuneSuppression Immune Suppression STAT->ImmuneSuppression

Caption: TAM Family Signaling Pathway.

Experimental Protocols: Assessing Inhibitor Specificity

The determination of a kinase inhibitor's specificity is crucial for its development as a therapeutic agent. A widely used method is the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Principle of the HTRF Kinase Assay

The HTRF assay is a robust, high-throughput screening method that measures the phosphorylation of a substrate by a kinase. It utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665 or d2). In the context of a kinase assay, an anti-phospho-specific antibody is labeled with the donor, and the substrate is labeled with the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the kinase activity.

Detailed HTRF Kinase Assay Protocol

This protocol is a generalized example and may require optimization for specific kinases and inhibitors.

Materials:

  • Kinase of interest (e.g., Axl, Mer, Tyro3)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • HTRF Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • Test inhibitors (e.g., this compound) and DMSO (vehicle control)

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Then, dilute these into the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted inhibitor or DMSO to the wells of the microplate.

    • Add 4 µL of the kinase solution (in kinase reaction buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to its Km for the kinase) in kinase reaction buffer.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of HTRF detection buffer containing the Eu3+-labeled anti-phospho-specific antibody and SA-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Prepare Inhibitor Serial Dilutions Dispense_Inhibitor 3. Dispense Inhibitor into Plate Compound->Dispense_Inhibitor Kinase_Mix 2. Prepare Kinase Reaction Mix Add_Kinase 4. Add Kinase to Plate Kinase_Mix->Add_Kinase Incubate1 5. Incubate Add_Kinase->Incubate1 Add_Sub_ATP 6. Add Substrate/ATP (Start Reaction) Incubate1->Add_Sub_ATP Incubate2 7. Incubate Add_Sub_ATP->Incubate2 Add_Detection 8. Add HTRF Detection Reagents Incubate2->Add_Detection Incubate3 9. Incubate Add_Detection->Incubate3 Read_Plate 10. Read Plate Incubate3->Read_Plate Calculate_Ratio 11. Calculate HTRF Ratio Read_Plate->Calculate_Ratio Plot_Curve 12. Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 13. Determine IC50 Plot_Curve->Determine_IC50

Caption: HTRF Kinase Assay Workflow.

Objective Comparison and Conclusion

This compound is a highly potent Axl inhibitor with an IC50 of 1.1 nM.[1] Its reported 343-fold selectivity over the closely related MET kinase highlights its potential for targeted therapy.[1] However, a comprehensive understanding of its specificity within the TAM family is hampered by the lack of publicly available, directly comparable IC50 data for Mer and Tyro3.

When examining other TAM inhibitors, a spectrum of selectivity profiles emerges:

  • Bemcentinib (BGB324/R428) is highly selective for Axl, with significantly weaker activity against Mer and Tyro3.[2] This makes it a valuable tool for studying Axl-specific functions.

  • LDC1267 is a pan-TAM inhibitor, potently inhibiting all three family members at low nanomolar concentrations.[3][4][5][6][7] This broad activity can be advantageous when targeting pathways where multiple TAM kinases are redundant.

  • UNC2250 demonstrates remarkable selectivity for Mer, making it an excellent probe for investigating Mer-specific biology.[8][9]

  • BMS-777607 is a multi-kinase inhibitor with potent activity against Axl and Tyro3, as well as c-Met and Ron.[2]

  • UNC2025 is a dual inhibitor of Mer and FLT3 with good selectivity over Axl and Tyro3.

References

Reversing Chemoresistance: A Comparative Guide to Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of chemoresistance is a formidable challenge in oncology, often leading to treatment failure and disease progression. The AXL receptor tyrosine kinase has been identified as a key driver of this resistance across various cancers. This guide provides a comprehensive comparison of Axl-IN-18, a novel and potent AXL inhibitor, with other therapeutic alternatives aimed at reversing chemoresistance. The information is supported by experimental data to aid in the evaluation and selection of agents for further investigation.

The Role of AXL in Chemoresistance

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a pivotal role in tumor cell survival, proliferation, invasion, and the development of resistance to a wide array of cancer therapies, including chemotherapy and targeted agents.[1][2] Upregulation of AXL is frequently observed in chemoresistant tumors and is associated with a poor prognosis.[2] Upon activation by its ligand, Gas6 (Growth Arrest-Specific 6), or through ligand-independent mechanisms, AXL triggers downstream signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways.[3] These pathways promote cell survival and induce an epithelial-to-mesenchymal transition (EMT), a cellular reprogramming process strongly linked to drug resistance and metastasis.[1][3]

This compound: A Potent and Selective AXL Inhibitor

This compound (also referred to as compound 25c) is a recently developed, highly potent and selective type II inhibitor of AXL kinase.[4][5] Preclinical studies have demonstrated its significant potential in oncology.

Biochemical and Cellular Activity of this compound

This compound exhibits exceptional inhibitory activity against AXL with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, showcasing its high potency.[4] Notably, it displays significant selectivity for AXL over other closely related kinases, such as MET, which is crucial for minimizing off-target effects.[4]

Table 1: Biochemical Activity of this compound

KinaseIC50 (nM)Selectivity (fold)
AXL1.1[4]-
MET377[4]343

In cellular assays, this compound has been shown to effectively inhibit the proliferation of cancer cells driven by AXL signaling.[4] Furthermore, it dose-dependently suppresses the migration and invasion of cancer cells and is capable of inducing apoptosis, or programmed cell death.[4]

Comparison with Other AXL Inhibitors in Reversing Chemoresistance

While direct comparative studies of this compound with other AXL inhibitors in chemoresistance models are not yet publicly available, a review of existing literature on other well-characterized AXL inhibitors provides a benchmark for its potential efficacy.

Table 2: Performance of AXL Inhibitors in Reversing Chemoresistance (Preclinical Data)

InhibitorCancer ModelChemotherapeutic AgentKey Findings
Bemcentinib (BGB324) MesotheliomaCisplatin and PemetrexedEnhanced sensitivity to chemotherapy by blocking ROS-induced AXL activation.[6]
Pancreatic CancerGemcitabineImproved gemcitabine efficacy in vivo.[7]
Non-Small Cell Lung CancerErlotinibAbrogated resistance to EGFR inhibitors in vivo.[8]
R428 Prostate CancerDocetaxelReversed docetaxel resistance by inhibiting AXL and reverting the EMT phenotype.[9]
Breast CancerCisplatinSynergized with cisplatin to suppress liver micrometastasis.[10]
Renal CarcinomaTRAILEnhanced TRAIL-mediated apoptosis.[11]
AB-329 Triple-Negative Breast CancerPaclitaxelSubstantially enhanced antiproliferative and anti-metastatic effects in combination with paclitaxel.[12]

Note: This table summarizes findings from separate studies and does not represent a direct head-to-head comparison.

Signaling Pathways and Experimental Workflows

The mechanism by which AXL inhibitors reverse chemoresistance involves the modulation of key signaling pathways and cellular processes.

AXL Signaling Pathway in Chemoresistance AXL Signaling Pathway in Chemoresistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival EMT Epithelial-to-Mesenchymal Transition (EMT) AKT->EMT ERK ERK MAPK->ERK ERK->Proliferation ERK->Survival ERK->EMT Chemoresistance Chemoresistance Survival->Chemoresistance EMT->Chemoresistance Axl_IN_18 This compound Axl_IN_18->AXL Inhibits

Caption: AXL signaling pathway promoting chemoresistance.

Experimental Workflow for Validating Chemoresistance Reversal Experimental Workflow for Validating Chemoresistance Reversal start Start: Chemoresistant Cancer Cell Line treatment Treatment Groups: 1. Vehicle Control 2. Chemotherapy Alone 3. This compound Alone 4. Chemotherapy + this compound start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Xenograft Model treatment->invivo viability Cell Viability Assay (e.g., MTT/MTS) invitro->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) invitro->apoptosis migration Migration/Invasion Assay (e.g., Transwell) invitro->migration end Conclusion: Validation of Chemoresistance Reversal viability->end apoptosis->end migration->end tumor_growth Tumor Growth Measurement invivo->tumor_growth survival Survival Analysis invivo->survival tumor_growth->end survival->end

Caption: Workflow for validating chemoresistance reversal.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments based on the characterization of this compound and general laboratory standards.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate chemoresistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent, this compound, or a combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat chemoresistant cells with the chemotherapeutic agent, this compound, or the combination for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13][14][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Migration Assay (Transwell Assay)
  • Chamber Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate. The lower chamber should contain a chemoattractant (e.g., medium with 10% FBS).[16][17]

  • Cell Seeding: Seed chemoresistant cells, pre-treated with the chemotherapeutic agent, this compound, or the combination, into the upper chamber in serum-free medium.

  • Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.

  • Cell Fixation and Staining: Remove the non-migrated cells from the upper surface of the insert. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.[16]

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject chemoresistant cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups: vehicle control, chemotherapeutic agent alone, this compound alone, and the combination. Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for the chemotherapeutic agent).

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.

  • Survival Analysis: Monitor the mice for signs of toxicity and record the survival data. Euthanize the mice when the tumor volume reaches a predetermined endpoint or if they show signs of distress.

Conclusion

This compound is a highly potent and selective AXL inhibitor with demonstrated anti-proliferative, anti-migratory, and pro-apoptotic effects in preclinical cancer models. While direct comparative data on its ability to reverse chemoresistance is still emerging, the extensive evidence for other AXL inhibitors like bemcentinib and R428 in sensitizing cancer cells to various chemotherapeutic agents provides a strong rationale for the potential of this compound in this setting. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the role of this compound in overcoming one of the most significant challenges in cancer therapy. Further studies directly comparing this compound with other AXL inhibitors in combination with standard-of-care chemotherapies are warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling Axl-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling Axl-IN-18

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and handling information for this compound, a potent and selective AXL inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of the closely related compound, Axl-IN-3, and general best practices for handling potent chemical compounds in a laboratory setting.

Hazard Identification and Classification

Based on the data for the related compound Axl-IN-3, this compound should be handled as a hazardous substance. The primary known hazards are:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

It is crucial to handle this compound with care to avoid ingestion, inhalation, and contact with skin and eyes.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personal and environmental safety.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Safety goggles with side-shields or a full-face shield.Must be worn at all times in the handling area to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
Body Protection Impervious laboratory coat.A fully buttoned lab coat is required to protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.If aerosolization is possible or ventilation is inadequate, a suitable respirator should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for this compound if available. In its absence, review this guide and the SDS for Axl-IN-3.[2]

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Locate the nearest safety shower and eyewash station.[2]

    • Prepare all necessary materials and equipment before handling the compound.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles.

    • Wash hands thoroughly before donning chemical-resistant gloves.

  • Compound Handling:

    • Perform all manipulations of this compound (weighing, dissolving, aliquoting) within a chemical fume hood to minimize inhalation exposure.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Use dedicated equipment (spatulas, glassware) for handling the compound.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.

    • Thoroughly clean all non-disposable equipment used for handling.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Remove your lab coat.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Solid Waste:

    • Dispose of all contaminated solid waste, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

    • Do not pour this compound waste down the drain.[2]

  • Container Disposal:

    • Dispose of the original this compound container and any empty containers that held the compound as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes key quantitative information based on the related compound Axl-IN-3.

ParameterValueSource
GHS Hazard Class (Oral) Category 4Axl-IN-3 SDS[2]
GHS Hazard Class (Aquatic) Category 1 (Acute & Chronic)Axl-IN-3 SDS[2]
Storage Temperature (Powder) -20°CAxl-IN-3 SDS[2]
Storage Temperature (in Solvent) -80°CAxl-IN-3 SDS[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_post Post-Handling A Review Safety Information B Verify Fume Hood Operation A->B C Locate Safety Equipment B->C D Assemble Materials C->D E Don PPE (Lab Coat, Goggles, Gloves) D->E Proceed to Handling F Handle this compound (Weigh, Dissolve) E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Segregate Waste (Solid & Liquid) H->I Waste Generated L Doff PPE H->L End of Experiment J Label Hazardous Waste I->J K Store for Pickup J->K M Wash Hands L->M

Caption: Safe handling workflow for this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.